Product packaging for Fmoc-Cys(4-MeBzl)-OH(Cat. No.:CAS No. 136050-67-4)

Fmoc-Cys(4-MeBzl)-OH

Cat. No.: B557503
CAS No.: 136050-67-4
M. Wt: 447.5 g/mol
InChI Key: OQYBTXFHTQYWCZ-DEOSSOPVSA-N
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Description

Fmoc-Cys(4-mbzl)-OH>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO4S B557503 Fmoc-Cys(4-MeBzl)-OH CAS No. 136050-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBTXFHTQYWCZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583811
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136050-67-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Cys(4-MeBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(4-MeBzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique properties allow for the strategic incorporation of cysteine residues into peptide sequences, a key step in the synthesis of numerous therapeutic and research-grade peptides. The 4-methylbenzyl (4-MeBzl) group provides stable protection for the reactive thiol side-chain of cysteine, preventing unwanted side reactions during peptide assembly. This guide provides an in-depth overview of the properties, applications, and detailed experimental protocols for this compound.

Core Properties and Specifications

This compound is a white to off-white powder with specific physicochemical properties that are essential for its application in peptide synthesis.[1] These properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 136050-67-4[1][2][3][4]
Molecular Formula C₂₆H₂₅NO₄S
Molecular Weight 447.55 g/mol
Appearance White to off-white solid/powder
Melting Point 150-158 °C
Purity ≥98%
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Table 2: Solubility and Storage
PropertyValueReference(s)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.
Storage Conditions Sealed in a dry environment at 2-8°C for long-term storage. Short-term storage at -20°C (up to 1 month in solvent) or -80°C (up to 6 months in solvent) is also recommended.

Role in Peptide Synthesis: The Protecting Groups

The utility of this compound in SPPS is defined by its two key protecting groups: the Fmoc group on the N-terminus and the 4-MeBzl group on the cysteine side-chain.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group of the cysteine. It remains stable under the acidic conditions used for side-chain deprotection but is readily removed by a secondary amine, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.

  • 4-MeBzl (4-methylbenzyl) Group: This group protects the thiol (-SH) of the cysteine side chain. The 4-MeBzl group is stable to the mildly basic conditions of Fmoc deprotection and the strongly acidic conditions (like neat trifluoroacetic acid, TFA) used to cleave the peptide from the resin and deprotect most other side-chains. This stability makes it an orthogonal protecting group, ideal for strategies requiring selective disulfide bond formation. The removal of the 4-MeBzl group requires specific, harsher conditions, which will be detailed in the experimental protocols.

The strategic use of these protecting groups is illustrated in the logical diagram below.

G cluster_molecule This compound Structure cluster_properties Protecting Group Properties cluster_removal Deprotection Conditions Molecule Fmoc Group α-Amino Cysteine Backbone Thiol Side-Chain 4-MeBzl Group Fmoc_prop Fmoc Group (Base-Labile) Molecule:f0->Fmoc_prop Protects MeBzl_prop 4-MeBzl Group (Stable to standard cleavage) Molecule:f4->MeBzl_prop Protects Piperidine Piperidine in DMF Fmoc_prop->Piperidine Removed by TFA TFA-based cocktail MeBzl_prop->TFA Stable to TFA_DMSO Heated TFA/DMSO MeBzl_prop->TFA_DMSO Removed by

Caption: Logical relationship of protecting groups in this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of coupling this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Coupling Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

The following diagram illustrates the SPPS workflow.

G start Start with Peptide-Resin (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (this compound, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 next_cycle Couple next Amino Acid wash2->next_cycle end_cycle End of Cycle next_cycle->deprotection Yes next_cycle->end_cycle No (Final AA)

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage from Resin (Leaving 4-MeBzl Intact)

This protocol releases the peptide from the solid support while removing most other acid-labile side-chain protecting groups, but the S-(4-MeBzl) group on the cysteine remains.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and Water. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.

  • Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color if other trityl-protected amino acids are present.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide now has a free N-terminus and deprotected side chains, except for Cys(4-MeBzl).

Protocol 3: Removal of the 4-MeBzl Protecting Group

This protocol describes the specific conditions required to deprotect the cysteine side-chain. This step is performed after the peptide has been cleaved from the resin and purified if necessary.

Materials:

  • Crude or purified peptide containing Cys(4-MeBzl)

  • Trifluoroacetic acid (TFA)

  • Dimethylsulfoxide (DMSO)

  • Anisole (scavenger)

  • Round bottom flask and condenser

  • Heating mantle or oil bath

  • Ice-cold diethyl ether

Methodology:

  • Solution Preparation: Prepare a mixture of TFA, DMSO, and anisole in a 97.9:2:0.1 (v/v/v) ratio. Prepare approximately 2 mL of this mixture per milligram of crude peptide.

  • Dissolution: In a round bottom flask, dissolve the crude peptide in the prepared TFA/DMSO/anisole mixture.

  • Reaction:

    • Add an additional 0.4 mL of DMSO per milligram of crude peptide to the flask and fit it with a condenser.

    • Heat the reaction mixture to 70°C and stir for 3 hours. This step removes the 4-MeBzl group and can simultaneously promote oxidative disulfide bond formation.

  • TFA Removal: After cooling, remove the TFA under vacuum using a rotary evaporator.

  • Precipitation and Isolation: Add ice-cold diethyl ether to the residue to precipitate the deprotected peptide. Isolate the peptide via centrifugation as described in Protocol 2.

The deprotection and cleavage pathway is visualized below.

G start Start: Fully Protected Peptide on Resin tfa_cleavage Step 1: TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->tfa_cleavage intermediate_peptide Intermediate Peptide (Cys(4-MeBzl) protected, other side-chains deprotected) tfa_cleavage->intermediate_peptide Releases from resin, removes acid-labile groups mebzl_removal Step 2: Heated TFA/DMSO intermediate_peptide->mebzl_removal final_peptide Final Deprotected Peptide mebzl_removal->final_peptide Removes 4-MeBzl group

Caption: Two-step cleavage and deprotection workflow for Cys(4-MeBzl) peptides.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. The stability of the 4-MeBzl protecting group under standard SPPS conditions provides an orthogonal handle for advanced synthetic strategies, such as the regioselective formation of multiple disulfide bonds. By following the detailed protocols outlined in this guide, researchers can effectively incorporate this valuable amino acid derivative into their synthetic workflows, enabling the creation of high-purity peptides for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to Fmoc-Cys(4-MeBzl)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, commonly referred to as Fmoc-Cys(4-MeBzl)-OH. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. The 4-methylbenzyl (4-MeBzl or Mebzl) protecting group on the sulfhydryl side chain offers a balance of stability and controlled removal, making it a valuable tool in the synthesis of complex peptides and peptidomimetics for drug discovery and development.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-cysteine. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The thiol group of the cysteine side chain is protected by a 4-methylbenzyl group, which is typically removed under strong acid conditions.

Chemical Formula: C₂₆H₂₅NO₄S[1][2][3]

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid[3]

Chemical Structure:

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound. This data is essential for handling, storage, and application in peptide synthesis.

Table 1: General Physicochemical Properties

PropertyValueReferences
Molecular Weight 447.55 g/mol [1]
Appearance White to off-white solid/powder
CAS Number 136050-67-4
Melting Point 150-158 °C
Storage Temperature 2-8°C, sealed in dry conditions
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Predicted Physicochemical Properties

PropertyValueReference
Boiling Point 671.7±55.0 °C
Density 1.278±0.06 g/cm³
pKa 3.46±0.10

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for incorporating cysteine into a peptide sequence using Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminus, allowing for sequential addition of amino acids. The 4-MeBzl group protects the reactive thiol side chain, preventing unwanted side reactions during synthesis.

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound and other required Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (Reagent K) to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the 4-MeBzl and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Isolation:

    • Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet.

Visualization of the Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final Cycle Start Start: Resin with Fmoc-protected N-terminus Start->Deprotection Initiate Synthesis

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Potential Side Reactions and Considerations

While the 4-MeBzl protecting group is robust, cysteine-containing peptides can be susceptible to certain side reactions during Fmoc-SPPS.

  • Racemization: C-terminal cysteine residues are particularly prone to racemization (epimerization) during the activation and coupling steps. The choice of coupling reagents and the avoidance of strong bases can mitigate this issue.

  • β-Elimination: Base-catalyzed β-elimination of the protected thiol group can occur, leading to the formation of a dehydroalanine intermediate. This can be followed by the addition of piperidine, resulting in a common impurity.

Table 3: Comparative Racemization of C-terminal Cysteine with Different Protecting Groups

Fmoc-Cys DerivativeRacemization (%)*
Fmoc-Cys(Thp)-OH0.74
Fmoc-Cys(Trt)-OH3.3
Fmoc-Cys(Dpm)-OH6.8

*Data from a study using DIPCDI/Oxyma Pure coupling. While specific data for 4-MeBzl is not available in this comparison, it highlights the influence of the protecting group on this side reaction.

Conclusion

This compound is a well-established and reliable reagent for the incorporation of cysteine in peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and the requirement of strong acid for cleavage of the 4-MeBzl group allow for its effective use in the synthesis of a wide range of peptides. A thorough understanding of its properties and the general principles of Fmoc-SPPS, including potential side reactions, is crucial for its successful application in research and drug development.

References

Technical Guide: Fmoc-Cys(4-MeBzl)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine (Fmoc-Cys(4-MeBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). It includes key physicochemical data, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Physicochemical Properties

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl side chain is protected by a 4-methylbenzyl (MeBzl) group. This strategic protection is essential for its application in peptide synthesis.

PropertyValueReferences
Molecular Formula C₂₆H₂₅NO₄S[1]
Molecular Weight 447.55 g/mol
CAS Number 136050-67-4
Appearance White to off-white solid
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid

Role in Peptide Synthesis

The 4-methylbenzyl (MeBzl) protecting group on the cysteine thiol is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine treatment) and the strong acid conditions typically used for final cleavage from most resins and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). This stability makes this compound a valuable reagent for strategies requiring orthogonal protection of cysteine residues, particularly in the synthesis of peptides with multiple disulfide bonds. The MeBzl group's removal often requires harsher conditions, such as treatment with hydrogen fluoride (HF) or other specific reagents, allowing for selective deprotection schemes.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid.

Materials:

  • Peptide-resin with a free N-terminal Fmoc group

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base such as DIPEA (2 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next coupling cycle.

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide or Wang resin) while leaving the S-MeBzl protecting group on the cysteine residue intact.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common mixture is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). The choice depends on the other amino acids in the sequence.

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the suspension at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the peptide should form.

    • Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

    • Dry the peptide pellet under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes in which this compound is utilized during solid-phase peptide synthesis.

SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple This compound (HBTU/DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 End Elongated Peptide-Resin (Fmoc-Protected) Washing2->End End->Deprotection Repeat for next amino acid

Caption: A single cycle of solid-phase peptide synthesis.

Cleavage_Workflow Start Final Peptide-Resin (Side-chains protected, Cys(4-MeBzl)) Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Cleavage Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Isolation Centrifuge and Wash Precipitation->Isolation End Crude Peptide (Cys(4-MeBzl) intact) Isolation->End

References

Solubility of Fmoc-Cys(4-MeBzl)-OH in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Fmoc-Cys(4-MeBzl)-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine (this compound), a crucial building block in solid-phase peptide synthesis (SPPS). While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, this guide consolidates available qualitative and quantitative information, outlines the key factors governing the solubility of Fmoc-protected amino acids, and presents a detailed experimental protocol for determining precise solubility in-house. Furthermore, this document includes a visualization of the experimental workflow for solubility determination to aid researchers in practical application.

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl group of the side chain is protected by a 4-methylbenzyl (MeBzl) group. The Fmoc group is fundamental to modern SPPS, offering the advantage of mild, base-labile deprotection conditions that preserve acid-labile side-chain protecting groups and the integrity of the growing peptide chain.[1]

The solubility of Fmoc-amino acids in organic solvents is a critical parameter for the efficiency of peptide coupling reactions.[1] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, all of which adversely affect the yield and purity of the final peptide.[1] Understanding the solubility of this compound is therefore paramount for its successful incorporation into peptide sequences.

Factors Influencing the Solubility of this compound

The solubility of Fmoc-protected amino acids, including this compound, is governed by a combination of physicochemical properties of both the solute and the solvent. Key factors include:

  • The Amino Acid Side Chain and its Protecting Group : The 4-methylbenzyl group on the cysteine side chain is large and hydrophobic. This bulky, nonpolar group significantly influences the molecule's overall polarity, generally increasing its solubility in nonpolar organic solvents.[1]

  • The Fmoc Protecting Group : The Fmoc group itself is a large, aromatic, and relatively nonpolar moiety, which contributes to the solubility in organic solvents.

  • The Solvent System : The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial.[1] Solvents commonly employed in SPPS, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), are generally effective at dissolving Fmoc-amino acids.

  • Temperature : In general, the solubility of solids in liquids increases with temperature. Gentle heating can be a useful technique to dissolve Fmoc-amino acids that exhibit poor solubility at room temperature.

  • Presence of Additives : The addition of salts or other reagents can alter the solubility of Fmoc-amino acids.

Solubility Data for this compound

Specific quantitative solubility data for this compound is limited in publicly available literature. However, qualitative and some quantitative information has been reported.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventFormulaSolubilityMethod/Notes
Dimethyl sulfoxide(CH₃)₂SO100 mg/mL (223.44 mM)Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.
ChloroformCHCl₃SolubleQualitative data; specific concentration not provided.
DichloromethaneCH₂Cl₂SolubleQualitative data; specific concentration not provided.
Ethyl AcetateC₄H₈O₂SolubleQualitative data; specific concentration not provided.
AcetoneC₃H₆OSolubleQualitative data; specific concentration not provided.

Experimental Protocol for Determining the Solubility of this compound

Given the limited availability of comprehensive quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a general and robust protocol based on the equilibrium solubility method followed by HPLC quantification.

Materials:

  • This compound

  • Analytical grade solvents of interest

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.01 mg accuracy)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or molarity (M).

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to vial B Add precise volume of solvent A->B C Cap vial securely B->C D Incubate at constant temperature (e.g., 25°C) for 24-48h with shaking C->D Start Equilibration E Centrifuge to pellet excess solid D->E Collect Sample F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample for analysis G->H K Inject sample and determine concentration H->K I Prepare standard solutions J Generate HPLC calibration curve I->J J->K L Calculate solubility from dilution factor K->L Calculate Final Value

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is not abundant, an understanding of the general principles governing the solubility of Fmoc-protected amino acids, combined with the available qualitative and limited quantitative data, provides a strong foundation for its use in peptide synthesis. The hydrophobic nature of the 4-methylbenzyl protecting group suggests good solubility in common SPPS solvents like DMF and DMSO, which is supported by the available data. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. This knowledge is essential for optimizing coupling conditions and ensuring the successful synthesis of high-purity peptides.

References

The Role of the 4-Methylbenzyl (Meb) Group in Cysteine Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiol group of cysteine is a uniquely reactive functional group that is central to the structure and function of many peptides and proteins. Its propensity for oxidation and alkylation necessitates robust protection during chemical peptide synthesis. The 4-methylbenzyl (Meb, or p-MeBzl) group is a well-established protecting group for the cysteine side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth analysis of the Meb group's role, properties, and application, including detailed experimental protocols for its introduction and cleavage, quantitative stability data, and its orthogonal relationship with other common cysteine protecting groups.

Introduction to Cysteine Protection

The synthesis of cysteine-containing peptides is critical for drug discovery and biomedical research. The thiol side chain is essential for forming structural disulfide bonds and for bioconjugation, but it also presents significant challenges during synthesis.[1] Effective protection of the thiol is necessary to prevent undesired side reactions, such as oxidation to cystine, S-alkylation, and racemization.

The choice of a protecting group is dictated by the overall synthetic strategy, most notably the chemistry used for Nα-protection (e.g., Fmoc or Boc). An ideal protecting group must be stable during peptide elongation but selectively removable under conditions that do not degrade the peptide. The 4-methylbenzyl group is a benzyl-type protecting group that offers high stability to the moderately acidic conditions used for Boc group removal, making it a cornerstone of the Boc/Bzl synthesis strategy.

Properties of the S-4-Methylbenzyl (Cys(Meb)) Group

The S-4-methylbenzyl group is classified as a "permanent" or side-chain protecting group within the Boc/Bzl strategy. Its stability is derived from the electron-donating nature of the methyl group on the benzyl ring, which slightly modulates the lability of the benzyl-sulfur bond.

Key Characteristics:

  • High Acid Stability: The Meb group is stable to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) used for the cleavage of the Nα-Boc group during synthesis.[2]

  • Strong Acid Lability: It is reliably cleaved by very strong acids, most notably anhydrous hydrogen fluoride (HF).[3] This allows for its removal during the final cleavage step, along with other benzyl-type side-chain protecting groups and cleavage from the resin.

  • Orthogonality: The Meb group is orthogonal to several other cysteine protecting groups, such as the acid-labile trityl (Trt) group and the oxidation-labile acetamidomethyl (Acm) group. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.

The mechanism of acid-catalyzed deprotection involves the protonation of the sulfur atom, followed by an SN1-type cleavage that generates a stable 4-methylbenzyl carbocation. This carbocation must be trapped by scavengers in the cleavage cocktail to prevent side reactions. The stability of this carbocation is intermediate, making the group resistant to TFA but susceptible to HF.[4]

Quantitative Data Summary

Quantitative data underscores the stability and specific lability of the Meb group, informing its strategic application in peptide synthesis.

Table 1: Stability of Benzyl-Type Cysteine Protecting Groups
Protecting GroupReagent/ConditionDeprotection LevelTimeReference
4-Methylbenzyl (Meb) Anhydrous HF / 0°CComplete1 hour[3]
3,4-Dimethylbenzyl (DMB)50% TFA in DCM / 24°C0.2%23 hours
4-Methoxybenzyl (Mob)50% TFA in DCMNoticeably less stable than DMB23 hours

Note: Data for the structurally similar 3,4-dimethylbenzyl (DMB) group is provided as a close proxy for the high stability of Meb to TFA.

Table 2: Orthogonality and Cleavage Conditions of Common Cysteine Protecting Groups
Protecting GroupPrimary Cleavage ReagentStable to TFAStable to HFStable to IodineOrthogonal to Cys(Meb)
4-Methylbenzyl (Meb) HF, TFMSA YesNoYes-
Trityl (Trt)1-5% TFA, mild acidNoNoNoYes
Acetamidomethyl (Acm)Iodine (I₂), Hg(II)YesYesNoYes
tert-Butyl (tBu)Hg(II), TFMSAYesPartiallyYesYes

Experimental Protocols

Protocol 1: Synthesis of S-4-Methylbenzyl-L-cysteine

This protocol describes the reductive S-alkylation of cysteine followed by Nα-Boc protection.

Materials:

  • L-cysteine

  • Trifluoroacetic acid (TFA)

  • 4-methylbenzaldehyde

  • Triethylsilane (TES)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Diethyl ether)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve L-cysteine in trifluoroacetic acid (TFA).

  • Add 4-methylbenzaldehyde to the solution.

  • Perform an in-situ reduction by adding triethylsilane (TES) and stir until the reaction is complete, as monitored by TLC.

  • Remove the TFA under reduced pressure.

  • Dissolve the resulting crude S-(4-methylbenzyl)cysteine in a suitable solvent and neutralize.

  • Introduce the Nα-Boc group by reacting with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate).

  • Purify the final product, Boc-Cys(Meb)-OH, by crystallization or chromatography.

This protocol is adapted from the general method for reductive S-alkylation.

Protocol 2: Boc-SPPS using Boc-Cys(Meb)-OH

This protocol outlines a standard cycle for incorporating a Cys(Meb) residue during Boc-based solid-phase peptide synthesis.

Workflow:

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the Nα-Boc group.

  • Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.

  • Neutralization: Neutralize the N-terminal ammonium salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • Activate Boc-Cys(Meb)-OH (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-Dimethylformamide (DMF) or DCM.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 3: "Low-High" HF Cleavage for Deprotection of Cys(Meb)

This method is designed to minimize side reactions for sensitive peptides and ensures the removal of robust protecting groups like Arg(Tos) and Cys(Meb).

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

  • Dimethyl sulfide (DMS)

  • p-cresol

  • p-thiocresol (if Trp is present)

  • Specialized HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Low HF Step (for sensitive residues):

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add scavengers: a mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS, 1.0 mL p-cresol per gram of resin).

    • Distill a "low" concentration of HF into the vessel (e.g., 2.5 mL per gram of resin).

    • Stir the mixture at 0°C for 2 hours. This step cleaves more labile groups and reduces Met(O) without generating highly reactive carbocations.

  • HF Removal: Evaporate the HF and DMS under vacuum.

  • High HF Step (for Cys(Meb) cleavage):

    • Re-cool the reaction vessel.

    • Distill a "high" concentration of HF into the vessel (e.g., 9-10 mL per gram of resin), typically with anisole or p-cresol as a scavenger. For peptides containing Cys(Meb), a common scavenger mix is 1 part p-cresol and 1 part p-thiocresol.

    • Stir the slurry at 0°C for 45-60 minutes. This step cleaves the Meb group, Arg(Tos), and the peptide from the resin.

  • Final HF Removal: Carefully evaporate the HF under vacuum.

  • Peptide Precipitation & Wash: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic byproducts.

  • Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.

Visualized Workflows and Relationships

Diagram 1: Boc-SPPS Cycle with Cys(Meb)

Boc_SPPS_Cycle cluster_0 Boc-SPPS Cycle for Cys(Meb) Incorporation Start Peptide-Resin (N-term Boc protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (Activate Boc-Cys(Meb)-OH, add to resin) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin + Cys(Meb) (N-term Boc protected) Wash3->End

Caption: General workflow for a single cycle of Boc-SPPS to incorporate a Cys(Meb) residue.

Diagram 2: Orthogonality of Cysteine Protecting Groups

Orthogonality cluster_conditions Selective Deprotection Conditions Peptide Protected Peptide Cys(Meb) Cys(Acm) Cys(Trt) TFA Mild Acid (e.g., 1% TFA) Peptide->TFA Removes Trt Iodine Oxidation (e.g., I₂) Peptide->Iodine Removes Acm HF Strong Acid (e.g., HF) Peptide->HF Removes Meb

Caption: Orthogonal relationship of Meb, Acm, and Trt based on selective cleavage conditions.

Diagram 3: Final Cleavage and Deprotection Workflow

Cleavage_Workflow Start Fully Protected Peptide-Resin (with Cys(Meb), Arg(Tos), etc.) LowHF Step 1: Low HF / DMS / p-cresol (Cleaves labile groups, reduces Met(O)) Start->LowHF HighHF Step 2: High HF / p-cresol / p-thiocresol (Cleaves Cys(Meb), Arg(Tos), and from resin) LowHF->HighHF Precipitate Step 3: Precipitate in Cold Ether (Remove scavengers) HighHF->Precipitate Extract Step 4: Extract Peptide (e.g., aq. Acetic Acid) Precipitate->Extract End Crude Deprotected Peptide Extract->End

Caption: The "Low-High" HF procedure for final cleavage and deprotection of peptides containing Cys(Meb).

Conclusion

The 4-methylbenzyl protecting group is a robust and reliable tool for the protection of cysteine's thiol side chain, specifically tailored for the Boc/Bzl solid-phase peptide synthesis strategy. Its high stability towards repetitive TFA treatments ensures the integrity of the thiol during chain elongation, while its clean removal under strong acid conditions (HF) allows for a concerted final deprotection. The orthogonality of the Meb group with other common cysteine protecting groups like Acm and Trt further extends its utility, enabling sophisticated synthetic strategies for producing complex peptides with regioselectively formed disulfide bonds. For researchers engaged in the chemical synthesis of peptides, a thorough understanding of the properties and protocols associated with the Cys(Meb) group is essential for achieving high-yield, high-purity outcomes.

References

Fmoc-Cys(4-MeBzl)-OH safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: November 2025

Safety Data Sheet: Fmoc-Cys(4-MeBzl)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, commonly known as this compound. The information is compiled from various sources to ensure a thorough guide for safe handling, storage, and emergency procedures.

Section 1: Chemical Product and Company Identification
Product Name This compound
Synonyms Fmoc-S-(4-methylbenzyl)-L-cysteine, N-Fmoc-S-(4-methylbenzyl)-L-cysteine, Fmoc-Cys(pMeBzl)-OH[1][2]
CAS Number 136050-67-4[1][3][4]
Molecular Formula C26H25NO4S
Molecular Weight 447.55 g/mol
Section 2: Hazards Identification
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Signal Word Warning
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential Health Effects Inhalation: May be harmful if inhaled. May cause respiratory tract irritation. Skin: May be harmful if absorbed through skin. May cause skin irritation. Eyes: May cause eye irritation. Ingestion: May be harmful if swallowed.
Section 3: Composition / Information on Ingredients
Substance Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Purity ≥98%
Section 4: First Aid Measures
General Advice Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area.
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 5: Firefighting Measures
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SO2).
Special Protective Equipment for Firefighters Wear self-contained breathing apparatus for firefighting if necessary.
Section 6: Accidental Release Measures
Personal Precautions Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
Precautions for Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. Store sealed in a dry environment.
Section 8: Exposure Controls / Personal Protection
Engineering Controls Handle in accordance with good industrial hygiene and safety practice. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.
Personal Protective Equipment Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing. Respiratory Protection: Respiratory protection is not required where adequate ventilation is present. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
Hygiene Measures Wash hands after handling and before eating, smoking, using the lavatory, and at the end of the day.
Section 9: Physical and Chemical Properties
Appearance Solid. White to off-white powder.
Molecular Weight 447.5 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. In DMSO, it is soluble up to 100 mg/mL (223.44 mM), though ultrasonic assistance may be needed.
Storage Temperature 2-8°C
Section 10: Stability and Reactivity
Chemical Stability Normally stable, even under fire exposure conditions. The product is chemically stable under standard ambient conditions (room temperature).
Conditions to Avoid No specific data available. In general, avoid dust formation and excess heat.
Incompatible Materials No specific data available. In general, avoid strong oxidizing agents.
Hazardous Decomposition Products Under fire conditions: Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SO2).
Section 11: Toxicological Information
Acute Toxicity No data available.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Respiratory or Skin Sensitization No data available.
Carcinogenicity No data available.
Mutagenic Effects No data available.
Reproductive Toxicity No data available.
Teratogenic Effects No data available.
Section 12: Ecological Information
Toxicity No data available.
Persistence and Degradability No data available.
Bioaccumulative Potential No data available.
Mobility in Soil No data available.
Section 13: Disposal Considerations
Waste Treatment Methods Dispose of in accordance with federal, state, and local environmental control regulations.
Contaminated Packaging Dispose of as unused product.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the provided search results. The toxicological and ecological data are largely unavailable, highlighting the need for careful handling based on the known hazards of similar chemical compounds.

Visualized Workflow

The following diagram illustrates a logical workflow for handling a safety incident involving this compound.

Safety_Incident_Workflow cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_response Response Actions cluster_decontamination Decontamination & Disposal cluster_reporting Reporting & Review incident Safety Incident (Spill or Exposure) assess Assess Severity & Type (Inhalation, Skin/Eye Contact, Spill) incident->assess evacuate Evacuate Area (If Necessary) assess->evacuate Major Spill / High Vapor ppe Don Appropriate PPE assess->ppe first_aid Administer First Aid ppe->first_aid Exposure contain Contain Spill ppe->contain Spill report Report Incident to Supervisor first_aid->report decontaminate Decontaminate Area & Equipment contain->decontaminate disposal Dispose of Waste per Protocol decontaminate->disposal disposal->report review Review & Update Safety Procedures report->review

Caption: Workflow for handling safety incidents involving this compound.

References

An In-depth Technical Guide to N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, a critical building block in modern peptide synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores its relevance in the context of therapeutic peptide development, particularly in targeting cancer-related signaling pathways.

Core Characteristics and Properties

N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, often abbreviated as Fmoc-Cys(4-MeBzl)-OH, is a derivative of the amino acid L-cysteine. It is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile 4-methylbenzyl (p-methylbenzyl, MeBzl) group on the sulfur atom of the side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled assembly of peptide chains.[1] The 4-methylbenzyl group provides robust protection for the nucleophilic thiol side chain of cysteine, preventing undesirable side reactions during peptide elongation.[1]

Quantitative Data Summary

The key quantitative data for N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid[2]
Synonyms This compound, Fmoc-S-(p-methylbenzyl)-L-cysteine[3]
CAS Number 136050-67-4[2]
Molecular Formula C₂₆H₂₅NO₄S
Molecular Weight 447.55 g/mol
Melting Point 150-158 °C
Appearance White to off-white powder
Purity ≥98% (typically determined by HPLC)
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone
Analytical Data

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

ProtonsExpected Chemical Shift Range
Aromatic protons (Fmoc and 4-methylbenzyl)7.10 - 7.80
-CH₂- (benzyl)3.60 - 3.80
-CH- (α-carbon)4.30 - 4.60
-CH₂- (β-carbon)2.90 - 3.20
-CH- (Fmoc)4.10 - 4.30
-CH₂- (Fmoc)4.35 - 4.50
-CH₃ (methylbenzyl)2.20 - 2.40
-NH- (amide)5.50 - 5.90
-OH (carboxylic acid)10.0 - 12.0 (broad)

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)

CarbonExpected Chemical Shift Range
C=O (carboxylic acid)173 - 176
C=O (Fmoc)155 - 157
Aromatic carbons (Fmoc and 4-methylbenzyl)119 - 145
-CH- (α-carbon)52 - 55
-CH₂- (β-carbon)33 - 36
-CH₂- (benzyl)35 - 38
-CH- (Fmoc)46 - 48
-CH₂- (Fmoc)66 - 68
-CH₃ (methylbenzyl)20 - 22

Expected FT-IR Characteristic Peaks (cm⁻¹)

Functional GroupExpected Wavenumber Range
O-H stretch (carboxylic acid)2500 - 3300 (broad)
N-H stretch (amide)3280 - 3350
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (carboxylic acid)1700 - 1725
C=O stretch (urethane, Fmoc)1680 - 1710
C=C stretch (aromatic)1450 - 1600

Experimental Protocols

Synthesis of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine

The synthesis of this compound can be achieved in a two-step process: S-alkylation of L-cysteine followed by N-Fmoc protection.

Step 1: Synthesis of S-(4-methylbenzyl)-L-cysteine

Materials:

  • L-cysteine hydrochloride monohydrate

  • 4-methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in deionized water.

  • Adjust the pH of the solution to approximately 8.5-9.0 by the dropwise addition of a 2M NaOH solution.

  • In a separate flask, dissolve 4-methylbenzyl chloride in ethanol.

  • Add the ethanolic solution of 4-methylbenzyl chloride dropwise to the L-cysteine solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 5.5-6.0 with 1M HCl to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield S-(4-methylbenzyl)-L-cysteine.

Step 2: N-α-Fmoc Protection of S-(4-methylbenzyl)-L-cysteine

Materials:

  • S-(4-methylbenzyl)-L-cysteine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve S-(4-methylbenzyl)-L-cysteine in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl while cooling in an ice bath. A white precipitate of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the final product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

G cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: N-Fmoc Protection L-Cysteine L-Cysteine Reaction_1 S-Alkylation (aq. NaOH/Ethanol) L-Cysteine->Reaction_1 4-Methylbenzyl_Chloride 4-Methylbenzyl_Chloride 4-Methylbenzyl_Chloride->Reaction_1 S-4-Methylbenzyl-L-cysteine S-4-Methylbenzyl-L-cysteine Reaction_1->S-4-Methylbenzyl-L-cysteine S-4-Methylbenzyl-L-cysteine_input S-(4-methylbenzyl)-L-cysteine Reaction_2 N-Fmoc Protection (aq. NaHCO3/Acetone) S-4-Methylbenzyl-L-cysteine_input->Reaction_2 Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction_2 Final_Product N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine Reaction_2->Final_Product G Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Couple this compound (DIC/Oxyma) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Repeat Repeat for next AA Washing_2->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage Final cycle End Crude Peptide Final_Cleavage->End G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Cysteine-Containing Peptide Inhibitor Inhibitor->Ras Inhibits Interaction

References

A Technical Guide to the Application of Fmoc-Cys(4-MeBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cysteine-containing peptides is a critical endeavor in biochemical research and drug development. The unique reactivity of the cysteine thiol group enables the formation of disulfide bonds, essential for the structural integrity and biological activity of many peptides and proteins. However, this same reactivity poses a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of robust thiol protecting groups. Nα-Fmoc-S-(4-methylbenzyl)-L-cysteine, or Fmoc-Cys(4-MeBzl)-OH, is a key building block in the Fmoc/tBu synthesis strategy, particularly valued for its unique stability and role in complex synthetic schemes requiring orthogonal protection.

The 4-methylbenzyl (4-MeBzl or pMeBzl) group is a benzyl-type protecting group that exhibits greater stability to standard trifluoroacetic acid (TFA) cleavage cocktails compared to the more common trityl (Trt) group. This enhanced stability makes it an indispensable tool for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective bond formation is required. This technical guide provides a comprehensive literature review on the use of this compound, detailing its properties, applications, and the experimental protocols necessary for its successful implementation.

Physicochemical Properties

This compound is a white to off-white powder soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[1].

PropertyValue
Chemical Formula C₂₆H₂₅NO₄S
Molecular Weight 447.6 g/mol [1]
CAS Number 136050-67-4[1]
Appearance White to off-white powder
Storage Temperature 2-8°C

Core Applications in Peptide Synthesis

The primary application of this compound is in synthetic strategies that demand an orthogonal level of cysteine protection. Its stability to standard TFA cleavage conditions allows it to remain on the peptide backbone while other more acid-labile protecting groups, such as Trt, are removed[2]. This orthogonality is crucial for:

  • Regioselective Disulfide Bond Formation: In peptides with multiple disulfide bridges, such as conotoxins, different cysteine residues can be protected with groups of varying lability (e.g., Trt, Acm, tBu, and 4-MeBzl). Each pair of cysteines can then be selectively deprotected and oxidized to form a specific disulfide bond without affecting the other protected pairs[3].

  • Synthesis of Protected Peptide Fragments: For applications in fragment condensation or where a final peptide with a protected cysteine is desired, the 4-MeBzl group can be retained post-cleavage from acid-labile resins.

A key example is the synthesis of complex toxins like α-conotoxins, which are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). The precise disulfide connectivity is paramount for their biological activity, and the use of this compound alongside other protecting groups has been demonstrated as an effective strategy to achieve the correct fold.

Quantitative Performance and Comparison

While a single comprehensive study directly comparing all performance metrics is not available, data collated from various sources highlights the distinct advantages and disadvantages of different cysteine protecting groups. The choice of protecting group significantly impacts side reactions such as racemization and β-elimination, especially for C-terminal cysteine residues.

Protecting GroupRacemization Rate (%)*Cleavage ConditionOrthogonal?Key Features & Drawbacks
Trityl (Trt) 3.3% - 23%Standard TFA cocktails (e.g., TFA/TIS/H₂O)NoMost common, cost-effective. Prone to racemization under basic coupling conditions.
Acetamidomethyl (Acm) LowIodine, Silver (I), Mercury (II)YesStable to TFA. Allows for purification of protected peptide. Cleavage can be harsh.
tert-Butyl (tBu) N/AHF or TFMSAYesVery stable to TFA. Requires strong acid cleavage.
4-Methylbenzyl (4-MeBzl) N/A (Generally low for benzyl types)Strong Acids (HF, TFMSA) or TFA/DMSO at 70°CYesHighly stable, excellent for orthogonal strategies. Requires harsh cleavage conditions.
Tetrahydropyranyl (Thp) 0.74%Standard TFA cocktailsNoShows significantly reduced racemization compared to Trt.
4-Methoxybenzyloxymethyl (MBom) 0.4% - 1.3%Standard TFA cocktailsNoDesigned to be acid-labile while significantly suppressing racemization.

Note: Racemization rates are highly dependent on coupling conditions (reagents, temperature, pre-activation time) and the specific peptide sequence. The values presented are for comparative context based on specific model peptides in the cited literature.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide sequence on a solid support resin.

SPPS_Workflow start Start: Peptide-Resin (Free N-terminal Amine) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash (5-7 times) deprotection->wash1 coupling 3. Amino Acid Coupling wash1->coupling wash2 4. DMF Wash (3-5 times) coupling->wash2 coupling_details This compound (3-5 eq.) + HCTU/HBTU (3-5 eq.) + DIPEA (6-10 eq.) in DMF Pre-activate 1-2 min Couple for 1-2 hours coupling_details->coupling kaiser 5. Kaiser Test (Optional) wash2->kaiser kaiser->coupling If incomplete, recouple end End: Elongated Peptide-Resin (Fmoc Protected) kaiser->end If complete

Standard Fmoc-SPPS Cycle for Amino Acid Incorporation.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice (e.g., 1 x 5 min, 1 x 15 min).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and a coupling agent such as HBTU or HCTU (3-5 eq.) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Cleavage and Deprotection Protocols

The removal of the 4-MeBzl group requires harsher conditions than for Trt-based protecting groups. The choice of cleavage cocktail depends on the overall synthetic strategy.

Protocol 2A: Cleavage while Retaining the 4-MeBzl Group

This method is used to cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) while leaving the Cys(4-MeBzl) protection intact for subsequent fragment condensation or purification of the protected peptide.

Cleavage Cocktail (Reagent K, modified):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Methodology:

  • Wash the final peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh in a fume hood. Use approximately 10 mL per gram of resin.

  • Add the cocktail to the dried resin and agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2B: Cleavage with TFA/DMSO (Simultaneous Deprotection and Oxidation)

This protocol is effective for removing the 4-MeBzl group and can simultaneously promote disulfide bond formation. It is particularly useful in the synthesis of cyclic peptides like conotoxins.

Cleavage/Deprotection Cocktail:

  • Trifluoroacetic acid (TFA)

  • Dimethylsulfoxide (DMSO)

  • Anisole (as a scavenger)

Methodology:

  • Dissolve the crude, protected peptide (cleaved from the resin as per Protocol 2A) in a mixture of TFA/DMSO/Anisole (e.g., 97.9:2:0.1 v/v/v). Use a concentration of approximately 0.5 mg peptide per mL of the mixture.

  • Add additional DMSO (e.g., 0.4 mL per mg of peptide).

  • Heat the reaction mixture to 70°C and stir for 3 hours under a condenser.

  • Cool the mixture and remove the TFA under reduced pressure (rotoevaporation).

  • Precipitate the deprotected, cyclized peptide by adding cold diethyl ether.

  • Isolate and wash the peptide pellet as previously described.

Protocol 2C: Cleavage with TFMSA/TFA

Trifluoromethanesulfonic acid (TFMSA) is a strong acid capable of cleaving benzyl-type protecting groups at room temperature. This avoids the elevated temperatures of the TFA/DMSO method, which may be detrimental to sensitive peptides.

Cleavage_Workflow start Start: Dry Peptide-Resin with Cys(4-MeBzl) cocktail 1. Prepare TFMSA/TFA Cocktail (e.g., 1:9 v/v) with Scavengers (Thioanisole, EDT) start->cocktail reaction 2. Cleavage Reaction (Stir at 0°C to RT, 30-60 min) cocktail->reaction filtration 3. Filter Resin (Collect filtrate) reaction->filtration precipitation 4. Precipitate in Cold Ether filtration->precipitation isolate 5. Centrifuge, Wash, Dry precipitation->isolate end End: Crude Deprotected Peptide isolate->end

Workflow for Strong Acid Cleavage using TFMSA/TFA.

Methodology:

  • Place the dried peptide-resin in a round-bottom flask and cool in an ice bath.

  • In a separate vessel, prepare the cleavage cocktail. For every 100 mg of resin, use approximately 2 mL of TFA, 200 µL of thioanisole, and 100 µL of EDT.

  • Cool the cocktail in an ice bath and add it to the resin. Stir for 5-10 minutes.

  • Slowly add TFMSA dropwise (approx. 200 µL per 100 mg of resin) while stirring vigorously to dissipate heat.

  • Allow the reaction to stir at room temperature for 30-60 minutes.

  • Filter the resin, wash with a small amount of fresh TFA, and precipitate the combined filtrate in cold diethyl ether.

  • Isolate the final peptide as described above.

Application in Signaling Pathway Research: α-Conotoxins and nAChRs

Peptides synthesized using this compound are often tools for studying complex biological systems. α-Conotoxins, for example, are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.

Dysfunction of nAChR signaling is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and neuropathic pain. The high subtype selectivity of different α-conotoxins makes them invaluable pharmacological probes to dissect the physiological and pathological roles of specific nAChR isoforms (e.g., α7, α3β2, α4β2).

nAChR_Signaling ACh Acetylcholine (ACh) (Endogenous Agonist) nAChR Nicotinic ACh Receptor (nAChR) (Ligand-Gated Ion Channel) ACh->nAChR Binds Conotoxin α-Conotoxin (Synthesized with Cys(4-MeBzl)) (Competitive Antagonist) Conotoxin->nAChR Binds ChannelOpen Channel Opens nAChR->ChannelOpen Activates ChannelBlocked Channel Blocked nAChR->ChannelBlocked Inhibits IonInflux Na⁺/Ca²⁺ Influx ChannelOpen->IonInflux NoSignal Signaling Inhibited ChannelBlocked->NoSignal Depolarization Membrane Depolarization IonInflux->Depolarization Signal Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signal

Mechanism of α-Conotoxin Antagonism at a Nicotinic Receptor.

The ability to chemically synthesize specific conotoxin isomers through regioselective disulfide bond formation, a process enabled by orthogonal protecting groups like 4-MeBzl, is therefore fundamental to advancing research in these areas.

Conclusion

This compound is a specialized but powerful reagent in the peptide chemist's toolkit. While its robust S-protecting group necessitates harsher deprotection conditions than more common derivatives like Fmoc-Cys(Trt)-OH, its stability to standard TFA cleavage is precisely what makes it essential for advanced orthogonal synthesis strategies. For researchers engaged in the synthesis of complex peptides with multiple, defined disulfide bridges, such as those found in conotoxins and other pharmacologically active peptides, a thorough understanding of the properties and protocols associated with this compound is critical for success. Its strategic use enables the precise chemical construction of molecules that are vital for probing biological signaling pathways and developing new therapeutic leads.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(4-MeBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(4-MeBzl)-OH is a protected derivative of the amino acid cysteine utilized in solid-phase peptide synthesis (SPPS). The 4-methylbenzyl (4-MeBzl) group provides protection for the thiol side chain of cysteine, preventing unwanted side reactions during peptide assembly. A key characteristic of the 4-MeBzl protecting group is its stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups in Fmoc-based SPPS. This stability necessitates the use of a stronger acid, such as hydrogen fluoride (HF), for its removal. This property makes this compound a valuable tool for synthetic strategies requiring orthogonal protection of cysteine residues, particularly in the synthesis of complex peptides with multiple disulfide bonds.

Key Applications and Considerations

The primary application of this compound in Fmoc-SPPS is to provide an orthogonal level of cysteine protection. This is particularly useful in the following scenarios:

  • Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, different protecting groups with varying lability allow for the controlled and sequential formation of specific disulfide bridges. For instance, a combination of a TFA-labile group (e.g., Trityl, Trt) and the TFA-stable 4-MeBzl group can be employed. The Trt groups can be selectively removed with TFA to form the first disulfide bond, followed by purification and subsequent removal of the 4-MeBzl groups with HF to form the second disulfide bond.

  • Synthesis of Peptides with Protected Cysteines: For certain applications, it may be desirable to obtain a final peptide product where one or more cysteine residues remain protected. The use of this compound allows for the cleavage of the peptide from the resin while leaving the 4-MeBzl group intact.

Important Considerations:

  • Harsh Cleavage Conditions: The removal of the 4-MeBzl group requires the use of highly corrosive and hazardous reagents like hydrogen fluoride (HF). This necessitates specialized equipment and stringent safety protocols.

  • S-Alkylation: During the final cleavage from certain resins like Wang resin, the deprotected cysteine thiol can be susceptible to alkylation by carbocations generated from the resin linker.[1][2]

Quantitative Data Summary

While specific quantitative data for the coupling efficiency and racemization of this compound is limited in the reviewed literature, the following table provides a comparison of racemization levels for other commonly used cysteine derivatives, which can serve as a valuable reference.

Fmoc-Cys DerivativeCoupling MethodRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74

Note: The level of racemization is highly dependent on the coupling reagents, base, and reaction conditions used.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes a standard manual SPPS cycle for the incorporation of this compound.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 7 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Cleavage of the Peptide from the Resin and Removal of the 4-MeBzl Group (HF Cleavage)

WARNING: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. It must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin containing Cys(4-MeBzl)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Solvent for peptide dissolution (e.g., 10% aqueous acetic acid)

  • HF cleavage apparatus

Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add the appropriate scavenger (e.g., anisole). The choice and amount of scavenger are critical to prevent side reactions.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C using a cooling bath.

    • Carefully condense liquid HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours. The removal of the 4-MeBzl group can be slow, and the reaction time may need to be optimized.

  • HF Evaporation:

    • After the reaction is complete, remove the HF by evaporation under a stream of inert gas (e.g., nitrogen), ensuring the vapor is safely neutralized in a trap.

  • Peptide Precipitation and Isolation:

    • Wash the remaining residue with cold diethyl ether to remove the scavenger and other organic byproducts.

    • Perform multiple ether washes and centrifugations to collect the precipitated crude peptide.

    • Carefully decant the ether and dry the peptide pellet under vacuum.

  • Peptide Dissolution and Lyophilization:

    • Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide powder, which can then be purified by HPLC.

Visualizations

SPPS Workflow with this compound

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage HF Cleavage (Removes 4-MeBzl & other groups) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

References

Application Notes and Protocols for Fmoc-Cys(4-MeBzl)-OH Coupling with HBTU/DIEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Cys(4-MeBzl)-OH in solid-phase peptide synthesis (SPPS), with a specific focus on coupling methods utilizing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). The 4-methylbenzyl (4-MeBzl) protecting group on the cysteine thiol offers robust protection under standard Fmoc-SPPS conditions and requires strong acid cleavage for removal, making it a valuable tool for specific synthetic strategies.

Introduction

This compound is a critical building block in peptide synthesis, particularly when orthogonal protection of cysteine residues is required. The 4-MeBzl group is stable to the piperidine solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails typically used for cleavage from most resins and removal of other side-chain protecting groups. This stability allows for the selective formation of disulfide bonds when used in conjunction with more labile cysteine protecting groups like trityl (Trt).

HBTU, in the presence of a tertiary amine base like DIEA, is a highly efficient and widely used coupling reagent in Fmoc-SPPS. It rapidly activates the carboxylic acid of the incoming amino acid to form a highly reactive HOBt ester, facilitating amide bond formation. However, the use of HBTU/DIEA for the coupling of cysteine derivatives presents a significant challenge: racemization .

Key Challenge: Racemization of Cysteine

Fmoc-protected cysteine derivatives are particularly susceptible to racemization during the activation and coupling steps of peptide synthesis.[1][2] The electron-withdrawing nature of the Fmoc group and the activated carboxyl group increases the acidity of the α-proton of the cysteine. In the presence of a base like DIEA, this proton can be abstracted, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a mixture of L- and D-cysteine isomers in the final peptide.[1] This loss of stereochemical integrity can have profound effects on the peptide's structure and biological activity.

Several factors can influence the extent of racemization:

  • Base Strength and Concentration: Stronger bases and higher concentrations of base increase the rate of α-proton abstraction and, consequently, racemization.[3]

  • Pre-activation Time: Longer pre-activation times of the Fmoc-cysteine with HBTU and DIEA before addition to the resin can lead to increased racemization.[3]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.

Data Presentation: Racemization of S-Protected Cysteine with HBTU

While specific quantitative data for this compound is limited, studies on the closely related Fmoc-Cys(Trt)-OH provide valuable insights into the extent of racemization under different HBTU coupling conditions. The following table summarizes the percentage of D-isomer formation observed in a model peptide.

Coupling ReagentAdditiveBasePre-activation Time% D-Isomer (Racemization)Reference
HBTUHOBtNMM5 min5-33%
HBTUHOBtTMP (collidine)None<1%

Note: NMM (N-Methylmorpholine) is a tertiary amine base similar to DIEA. TMP (2,4,6-trimethylpyridine or collidine) is a sterically hindered, weaker base.

This data clearly demonstrates that the choice of base and the pre-activation strategy have a dramatic impact on the stereochemical purity of the incorporated cysteine residue.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound using HBTU, including a standard protocol and an optimized protocol to minimize racemization.

Protocol 1: Standard HBTU/DIEA Coupling of this compound

This protocol describes a standard, efficient coupling method. However, researchers should be aware of the high risk of racemization associated with this procedure.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • HBTU

  • DIEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended to suppress racemization) in DMF.

  • Pre-activation and Coupling: Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated amino acid solution to the deprotected resin.

  • Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Optimized Low-Racemization HBTU Coupling of this compound

This protocol is designed to minimize racemization by using a weaker, sterically hindered base and avoiding a pre-activation step.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt)

  • 2,4,6-Trimethylpyridine (collidine or TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Immediately add 2,4,6-trimethylpyridine (collidine) (6 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF, DCM, and methanol.

Mandatory Visualizations

HBTU_Coupling_Mechanism R_COOH This compound R_COO_minus Carboxylate Anion R_COOH->R_COO_minus Deprotonation DIEA DIEA Active_Ester HOBt Active Ester R_COO_minus->Active_Ester Attack on HBTU HBTU HBTU Peptide_Bond Fmoc-Cys(4-MeBzl)-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Release Peptide_Resin H₂N-Peptide-Resin

Caption: HBTU/DIEA peptide coupling mechanism.

Experimental_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 5. Coupling Reaction wash1->couple prepare_coupling 4. Prepare Coupling Mix (this compound, HBTU, Base) prepare_coupling->couple monitor 6. Monitor Reaction (Kaiser Test) couple->monitor monitor->couple Incomplete (Recouple) wash2 7. Washing (DMF, DCM) monitor->wash2 Complete next_cycle Next Coupling Cycle or Final Cleavage wash2->next_cycle incomplete Incomplete complete Complete

Caption: Experimental workflow for Fmoc-SPPS.

Racemization_Pathway L_Cys L-Fmoc-Cys(4-MeBzl)-OH Activation Activation (HBTU) L_Cys->Activation Activated_L_Cys Activated L-Cysteine Activation->Activated_L_Cys Enolate Planar Enolate Intermediate Activated_L_Cys->Enolate α-Proton Abstraction Peptide_Bond_L L-Cys Peptide Activated_L_Cys->Peptide_Bond_L Coupling Base Base (DIEA) Protonation Reprotonation Enolate->Protonation Peptide_Bond_D D-Cys Peptide (Racemized) Enolate->Peptide_Bond_D Coupling Protonation->L_Cys D_Cys D-Fmoc-Cys(4-MeBzl)-OH Protonation->D_Cys Peptide_Resin H₂N-Peptide-Resin

Caption: Racemization pathway of cysteine.

References

Application Notes and Protocols: Step-by-Step Fmoc Deprotection of Cys(4-MeBzl) Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the sulfhydryl side chain of cysteine is critical for preventing unwanted side reactions and ensuring the synthesis of the correct peptide sequence. The 4-methoxybenzyl (4-MeBzl or Mob) group is a valuable acid-labile protecting group for cysteine.[1] Its stability under the basic conditions required for Nα-Fmoc group removal, yet lability to strong acids used in the final cleavage step, makes it an excellent choice for orthogonal protection schemes in Fmoc/tBu synthesis strategies.[1][2][3]

These application notes provide a detailed, step-by-step protocol for the Nα-Fmoc deprotection on a peptide-resin containing a Cys(4-MeBzl) residue, as well as the subsequent protocol for the final cleavage and removal of the 4-MeBzl side-chain protecting group.

Part 1: Orthogonal Deprotection Strategy

The core of this protocol relies on an orthogonal protection strategy. The Nα-Fmoc group is base-labile and is removed iteratively after each amino acid coupling. The S-(4-MeBzl) group, conversely, is stable to base but is removed by strong acid during the final step of peptide cleavage from the solid support.[1] This ensures the cysteine thiol remains protected throughout the chain assembly.

Logical Relationship of Deprotection Steps

start Start: Fmoc-Peptide-Resin (with Fmoc-AA(n)...Cys(4-MeBzl)...AA(1)-Resin) fmoc_deprotection Step A: Nα-Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection wash_1 Wash (DMF) fmoc_deprotection->wash_1 coupling Step B: Amino Acid Coupling (Fmoc-AA(n+1), Activator) wash_1->coupling wash_2 Wash (DMF) coupling->wash_2 cycle Repeat A & B for all Amino Acids wash_2->cycle cycle->fmoc_deprotection Next cycle final_cleavage Step C: Final Cleavage & Side-Chain Deprotection (TFA Cocktail) cycle->final_cleavage Final cycle complete end End: Free Peptide in Solution (H2N-AA(n)...Cys...AA(1)-OH) final_cleavage->end

Caption: Orthogonal synthesis workflow for peptides with Cys(4-MeBzl).

Part 2: Experimental Protocols

Protocol 1: Iterative Nα-Fmoc Group Deprotection

This protocol is performed after each amino acid coupling cycle to remove the terminal Fmoc group, preparing the peptide chain for the next coupling step. The Cys(4-MeBzl) group is stable under these conditions.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Solid Phase Synthesis vessel (manual or automated)

Procedure:

  • Resin Swelling & Pre-wash:

    • Swell the peptide-resin in DMF for at least 30-60 minutes.

    • Drain the DMF and wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture for 3-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times, 1 min each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Optional: Perform a final wash with isopropanol (IPA) and/or dichloromethane (DCM) if desired, followed by a DMF wash to prepare for the subsequent coupling step.

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

Protocol 2: Final Cleavage and Cys(4-MeBzl) Deprotection

This protocol is the final step, performed after the entire peptide sequence has been assembled. It simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including 4-MeBzl from cysteine.

Materials:

  • Fully assembled, N-terminally deprotected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Ultrapure water

  • Cold diethyl ether

  • Cleavage Cocktail (e.g., Reagent K): TFA / water / phenol / thioanisole / EDT (82.5:5:5:5:2.5) is a robust option. A simpler alternative suitable for many sequences is TFA / TIS / Water (95:2.5:2.5) . The inclusion of a thiol scavenger like EDT is recommended to protect the deprotected cysteine.

Procedure:

  • Preparation:

    • Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Prepare the cleavage cocktail in a fume hood. Use approximately 10 mL of cocktail per 0.5 g of resin.

  • Cleavage and Deprotection Reaction:

    • Add the chilled cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The 4-MeBzl group, like other benzyl-type protecting groups, requires sufficient time for complete removal.

  • Peptide Isolation:

    • Filter the reaction mixture through a fritted syringe or funnel to separate the resin beads.

    • Collect the filtrate, which contains the cleaved peptide, into a centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and add it to the collected filtrate.

  • Peptide Precipitation:

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic molecules.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Part 3: Data Presentation

The following table summarizes the distinct conditions for the sequential deprotection of Fmoc and 4-MeBzl groups, highlighting the orthogonality of the process.

ParameterNα-Fmoc DeprotectionS-Cys(4-MeBzl) Deprotection & Cleavage
Purpose Expose N-terminal amine for chain elongationCleave peptide from resin & remove side-chain groups
Reagent Type Organic BaseStrong Acid Cocktail
Primary Reagent PiperidineTrifluoroacetic Acid (TFA)
Concentration 20% (v/v) in DMF>90% (in cocktail)
Scavengers None neededRequired (e.g., TIS, Water, EDT)
Reaction Time 15-20 minutes (in two steps)2-4 hours
Temperature Room TemperatureRoom Temperature
Process Stage Iterative (after each coupling)Final (single step after synthesis)

Part 4: Workflow Visualization

The following diagram illustrates the experimental workflow for the final cleavage and deprotection step.

start Start: Dry Peptide-Resin (Cys(4-MeBzl) protected) add_tfa Add TFA Cleavage Cocktail (TFA/TIS/H2O/EDT) start->add_tfa react React for 2-4 hours at Room Temperature add_tfa->react filter_resin Filter to Remove Resin react->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_dry Wash Pellet with Ether & Dry centrifuge->wash_dry end End: Crude Peptide (Free Cys Thiol) wash_dry->end

Caption: Final cleavage and deprotection workflow.

References

Application Notes and Protocols for the Cleavage of the 4-MeBzl Group from Cysteine Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylbenzyl (4-MeBzl) group is a commonly employed protecting group for the thiol side chain of cysteine in peptide synthesis, particularly within the Boc/Bzl strategy. Its stability to trifluoroacetic acid (TFA) provides orthogonality with many other protecting groups used in solid-phase peptide synthesis (SPPS). However, the robust nature of the S-p-methylbenzyl linkage necessitates strong acidolytic conditions for its removal, typically requiring anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This document provides detailed application notes and protocols for the efficient and clean cleavage of the 4-MeBzl group from cysteine residues.

Application Notes

Cleavage Methodologies

The selection of the appropriate cleavage method for the 4-MeBzl group is critical to achieving high yield and purity of the target peptide. The stability of the 4-MeBzl group to standard TFA cocktails means that harsher reagents are necessary for its complete removal.

  • Hydrogen Fluoride (HF) Cleavage: Anhydrous HF is the most effective and widely used reagent for the cleavage of the 4-MeBzl group[1]. Due to the stability of the S-p-methylbenzyl ether, a "low-high" HF procedure is often recommended, especially for peptides containing other sensitive residues[2]. The "low" HF step, conducted in the presence of a high concentration of scavengers, proceeds via an SN2 mechanism to remove more labile protecting groups without generating highly reactive carbocations. The subsequent "high" HF step utilizes a higher concentration of HF to cleave the more resistant 4-MeBzl group via an SN1 mechanism[2].

  • Trifluoromethanesulfonic Acid (TFMSA) Cleavage: TFMSA, often used as a less hazardous alternative to HF, can also be employed for 4-MeBzl cleavage. However, standard TFMSA/TFA cocktails are often inefficient in completely removing the 4-MeBzl group[3]. For effective deprotection, a "low-high" TFMSA protocol, analogous to the HF procedure, is recommended. This involves an initial treatment with a low concentration of TFMSA in the presence of scavengers, followed by a higher concentration of the acid.

  • Trifluoroacetic Acid (TFA) Cleavage: Standard TFA cleavage cocktails, typically used for the final deprotection and cleavage from the resin in Fmoc-based SPPS, are generally ineffective for the complete removal of the 4-MeBzl group[4]. Prolonged treatment with TFA may lead to partial deprotection and a mixture of products. Therefore, TFA alone is not a recommended method for the cleavage of Cys(4-MeBzl) containing peptides when complete deprotection is desired.

The Critical Role of Scavengers

During acidolytic cleavage, reactive carbocations are generated from the protecting groups and the resin linker. The 4-methylbenzyl cation formed during the cleavage of the 4-MeBzl group can lead to side reactions, such as re-alkylation of the deprotected cysteine thiol or modification of other sensitive amino acid residues like tryptophan and tyrosine. To prevent these undesired modifications, the addition of scavengers to the cleavage cocktail is essential.

Commonly used scavengers for benzyl-type protecting group cleavage include:

  • Anisole and Thioanisole: These act as carbocation traps.

  • p-Cresol and p-Thiocresol: These are also effective carbocation scavengers. p-Thiocresol is particularly useful in "low-high" HF procedures for the deprotection of Trp(For).

  • Dimethyl Sulfide (DMS): Used in "low-high" HF procedures to moderate the acidity in the "low" step, promoting an SN2 mechanism.

  • 1,2-Ethanedithiol (EDT): A reducing scavenger that helps to prevent oxidation of the free thiol group of cysteine.

The choice and concentration of scavengers should be optimized based on the peptide sequence and the specific cleavage protocol being employed.

Quantitative Data Summary

While precise, universally applicable quantitative yield data for 4-MeBzl cleavage is highly sequence-dependent, the following tables provide a comparative overview of the different cleavage methods and their expected outcomes.

Table 1: Comparison of Cleavage Methods for Cys(4-MeBzl) Deprotection

Cleavage MethodReagent CompositionTypical ConditionsExpected Outcome for Cys(4-MeBzl)Reference
"Low-High" HF Low: HF/DMS/p-cresol (25:65:10 v/v) High: HF/p-cresol (9:1 v/v)Low: 0°C, 2 hours High: 0°C, 1 hourHigh Yield, Complete Cleavage
Standard HF HF/anisole/DMS/p-thiocresol (10:1:1:0.2)0-5°C, 1-2 hoursGenerally effective, but "low-high" is preferred for complex peptides.
"Low-High" TFMSA Low: TFMSA/TFA/DMS/m-cresol (10:50:30:10 v/v) High: TFMSA/TFA/thioanisoleLow: 0-5°C, 3 hours High: Room temp, 1-2 hoursEffective for complete cleavage.
Standard TFMSA TFMSA/TFA/thioanisole/EDTRoom temp, 1.5-2 hoursInefficient, Incomplete Cleavage
Standard TFA TFA/TIS/H₂O (95:2.5:2.5 v/v/v)Room temp, 2-3 hoursIneffective, Minimal Cleavage

Table 2: Representative Scavenger Cocktails for Strong Acid Cleavage of Cys(4-MeBzl)

Scavenger CocktailCompositionApplicationKey Benefits
For "Low-High" HF Low: DMS, p-cresol, p-thiocresol High: p-cresolCys(4-MeBzl) and other resistant protecting groups.Minimizes side reactions by promoting SN2 cleavage in the "low" step.
For Standard HF Anisole, DMS, p-thiocresolGeneral purpose for acid-stable protecting groups.Provides effective carbocation scavenging.
For "Low-High" TFMSA Low: DMS, m-cresol, EDT High: ThioanisoleAlternative to HF for resistant protecting groups.Avoids the use of highly hazardous HF.

Detailed Experimental Protocols

CAUTION: Anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: "Low-High" HF Cleavage of Cys(4-MeBzl)-Containing Peptides

This protocol is adapted from the procedure described by Tam, J. P., et al. and is recommended for peptides containing sensitive residues in addition to Cys(4-MeBzl).

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl Sulfide (DMS)

  • p-Cresol

  • p-Thiocresol (if Trp(For) is present)

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bars

  • Cold diethyl ether or methyl-tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

"Low" HF Step:

  • Place the dried peptide-resin (1 g) and a magnetic stir bar into the HF reaction vessel.

  • Add the scavenger mixture: 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin. If the peptide contains Trp(For), use 0.75 mL of p-cresol and 0.25 mL of p-thiocresol.

  • Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • Carefully distill 2.5 mL of anhydrous HF per gram of resin into the reaction vessel.

  • Stir the mixture at 0°C for 2 hours.

  • After 2 hours, remove the HF and DMS by evaporation under a stream of nitrogen, keeping the temperature at 0°C.

"High" HF Step:

  • To the resin remaining in the reaction vessel, add 1 mL of p-cresol per gram of resin.

  • Cool the reaction vessel again in a dry ice/acetone bath.

  • Distill 9 mL of anhydrous HF per gram of resin into the vessel.

  • Stir the mixture at 0°C for 1 hour. For peptides with multiple Arg(Tos) or Cys(4-MeBzl) residues, the reaction time may need to be extended to 2 hours.

  • After the reaction is complete, carefully evaporate the HF under a stream of nitrogen.

Peptide Work-up:

  • Wash the resin with a small amount of TFA and filter.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether or MTBE.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold ether several times to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: General TFA Cleavage (for comparison)

This protocol is provided to illustrate a standard TFA cleavage and to highlight its ineffectiveness for complete 4-MeBzl removal.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether or methyl-tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether or MTBE.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Expected Result: Analysis of the crude peptide by mass spectrometry will likely show a significant amount of the peptide with the 4-MeBzl group still attached, demonstrating incomplete cleavage.

Mandatory Visualization

G cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Peptide Isolation start Start: Cys(4-MeBzl) Peptide-Resin dry_resin Dry Resin Under Vacuum start->dry_resin add_cocktail Add 'Low-High' HF or TFMSA/TFA Cocktail with Scavengers dry_resin->add_cocktail reaction React at Controlled Temperature add_cocktail->reaction filter_resin Filter Resin reaction->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_peptide Wash and Dry Peptide precipitate->wash_peptide end End: Deprotected Peptide wash_peptide->end

Caption: Experimental workflow for the cleavage of the 4-MeBzl group from cysteine side chains.

G cluster_SN1 SN1 Mechanism (High Acidity) cluster_SN2 SN2 Mechanism (Low Acidity) Cys_SN1 Cys-S-CH2-Ph-CH3 Carbocation_SN1 4-Methylbenzyl Cation (stabilized) Cys_SN1->Carbocation_SN1  H+ (slow) Deprotected_Cys_SN1 Deprotected Cys-SH Carbocation_SN1->Deprotected_Cys_SN1 (fast) Trapped_Cation_SN1 Trapped Cation Carbocation_SN1->Trapped_Cation_SN1 + Scavenger Scavenger_SN1 Scavenger Cys_SN2 Cys-S-CH2-Ph-CH3 Transition_State [Scavenger---CH2---S-Cys]‡ Cys_SN2->Transition_State  H+ Deprotected_Cys_SN2 Deprotected Cys-SH Transition_State->Deprotected_Cys_SN2 Scavenger_Adduct Scavenger-CH2-Ph-CH3 Transition_State->Scavenger_Adduct Scavenger_SN2 Scavenger (Nucleophile) Scavenger_SN2->Transition_State

Caption: Chemical mechanisms for the acid-catalyzed cleavage of the 4-MeBzl group from cysteine.

Conclusion

The successful removal of the 4-MeBzl protecting group from cysteine-containing peptides requires careful consideration of the cleavage conditions. Due to its stability, standard TFA-based methods are insufficient for complete deprotection. The use of strong acids, such as anhydrous HF or TFMSA, is necessary. The "low-high" cleavage protocol is particularly recommended to minimize side reactions and achieve high yields of the desired peptide. The appropriate selection and use of scavengers are paramount to prevent the modification of sensitive residues by reactive carbocations generated during the cleavage process. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively deprotect Cys(4-MeBzl) and obtain high-quality synthetic peptides for their research and development endeavors.

References

Application of Fmoc-Cys(4-MeBzl)-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, receptor affinity, and resistance to enzymatic degradation compared to their linear counterparts. The formation of disulfide bridges between cysteine residues is a cornerstone of cyclic peptide synthesis, providing a robust and native-like covalent constraint. The strategic choice of cysteine side-chain protecting groups is paramount for achieving regioselective disulfide bond formation, particularly in peptides containing multiple cysteine pairs.

Fmoc-Cys(4-MeBzl)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues that require a more robust protecting group. The 4-methylbenzyl (4-MeBzl) group exhibits significant stability to the standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS, rendering it an orthogonal protecting group to the more labile trityl (Trt) or tert-butyl (tBu) groups. This orthogonality is the key to synthesizing complex cyclic peptides with precisely controlled disulfide connectivity.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of cyclic peptides, covering detailed experimental protocols, data presentation, and workflow visualizations.

Key Applications of this compound

The primary application of this compound in cyclic peptide synthesis is to enable orthogonal disulfide bond formation . This is particularly crucial in the synthesis of:

  • Bicyclic or Multicyclic Peptides: Peptides with multiple disulfide bridges require a stepwise approach to ensure the correct pairing of cysteine residues. By employing a combination of a labile protecting group (e.g., Trt) and a stable protecting group (4-MeBzl), the first disulfide bond can be formed after selective deprotection of the labile group, followed by the formation of the second disulfide bond after the removal of the stable 4-MeBzl group under harsher conditions.

  • Peptides with Free Cysteine Residues: In some applications, a final peptide with one or more free thiol groups is desired for site-specific conjugation or other modifications. The stability of the 4-MeBzl group allows for the deprotection and cyclization of other cysteine pairs while leaving the S-(4-MeBzl)-protected cysteine intact.

Experimental Protocols

The synthesis of cyclic peptides using this compound involves several key stages: solid-phase peptide synthesis (SPPS), selective deprotection, cyclization (on-resin or in solution), and final cleavage and purification.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the standard procedure for assembling the linear peptide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids (including this compound and other orthogonally protected cysteines, e.g., Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HCTU (or HBTU/HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and other protected amino acids at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), and dry under vacuum.

Protocol 2: On-Resin Cyclization via Disulfide Bridge Formation

This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of a labile protecting group (e.g., Trt).

Materials:

  • Peptidyl-resin from Protocol 1

  • Selective deprotection cocktail for Trt group: TFA/Triisopropylsilane (TIS)/DCM (1:5:94 v/v/v)

  • Oxidizing agent: 0.1 M Iodine (I₂) in DMF, or air oxidation in the presence of a base.

  • Quenching solution: 0.5 M Sodium thiosulfate in water

  • Solvents: DMF, DCM

Procedure:

  • Selective Deprotection:

    • Swell the peptidyl-resin in DCM.

    • Treat the resin with the TFA/TIS/DCM cocktail for 2 minutes. Repeat 5-10 times until the yellow color of the trityl cation is no longer observed.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add the 0.1 M iodine solution in DMF dropwise until a persistent yellow color remains. Agitate the resin for 1-2 hours.

    • Alternatively, for air oxidation, suspend the resin in DMF with a small amount of DIPEA and bubble air through the suspension for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Quenching (for iodine oxidation): Wash the resin with DMF until the yellow color disappears, then wash with the sodium thiosulfate solution, followed by water and DMF.

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), and dry under vacuum.

Protocol 3: Cleavage from Resin and Deprotection of the 4-MeBzl Group

This protocol details the cleavage of the peptide from the resin and the simultaneous or subsequent removal of the 4-MeBzl protecting group, which requires strong acidic conditions.

Materials:

  • Cyclized peptidyl-resin

  • Strong acid cleavage cocktail:

    • HF Cleavage: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). (Caution: HF is extremely toxic and corrosive and requires specialized equipment and training).

    • TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA)/TFA/Thioanisole.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation: Place the dried resin in a specialized reaction vessel suitable for HF or TFMSA cleavage.

  • Cleavage and Deprotection:

    • HF Cleavage: Add anisole to the resin, cool to -5 to 0°C, and condense HF into the vessel. Stir for 1-2 hours at 0°C.

    • TFMSA Cleavage: Treat the resin with a pre-chilled mixture of TFMSA, TFA, and thioanisole at 0°C for 2-4 hours.

  • Reagent Removal: Carefully evaporate the HF or TFMSA under a stream of nitrogen.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Decant the ether and repeat the washing step.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Solution-Phase Cyclization

For peptides where on-resin cyclization is not optimal, solution-phase cyclization can be performed after cleavage from the resin. This is often necessary for the second cyclization step in a bicyclic peptide synthesis.

Materials:

  • Crude linear peptide with free thiol groups (obtained after cleavage and deprotection of Cys(4-MeBzl))

  • High-dilution solvent system: e.g., DMF, water/acetonitrile, or a buffered solution (pH 7-8).

  • Oxidizing agent: e.g., Air, Dimethyl sulfoxide (DMSO), Potassium ferricyanide (K₃[Fe(CN)₆]).

Procedure:

  • Dissolution: Dissolve the crude linear peptide in the chosen solvent system at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Oxidation:

    • Air Oxidation: Stir the peptide solution vigorously while open to the atmosphere for 24-48 hours. The pH may need to be adjusted to slightly basic (pH 8) to facilitate thiol deprotonation.

    • DMSO Oxidation: Add DMSO (5-10% of the total volume) to the peptide solution and stir for 12-24 hours.

    • K₃[Fe(CN)₆] Oxidation: Slowly add a solution of K₃[Fe(CN)₆] to the peptide solution until a faint yellow color persists.

  • Monitoring: Monitor the reaction by RP-HPLC until the linear peptide is consumed.

  • Quenching: Quench the reaction by acidification with TFA.

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

Data Presentation

The following tables provide representative data for the synthesis of a hypothetical bicyclic peptide using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and this compound.

Table 1: Summary of Peptide Synthesis and Cyclization Yields

StepDescriptionStarting MaterialProductYield (%)Purity (%) (by RP-HPLC)
1SPPS of Linear PeptideFmoc-Rink Amide ResinResin-bound linear peptide~95 (crude)N/A
2On-Resin Cyclization (1st disulfide)Resin-bound linear peptideResin-bound monocyclic peptide~80N/A
3Cleavage and Deprotection (of 4-MeBzl)Resin-bound monocyclic peptideLinear peptide with one disulfide~70 (crude)~65
4Solution-Phase Cyclization (2nd disulfide)Linear peptide with one disulfideBicyclic peptide~60~50 (crude)
5Final PurificationCrude bicyclic peptidePurified bicyclic peptide~40 (of crude)>98

Table 2: Characterization of the Final Bicyclic Peptide

ParameterMethodResult
Molecular Weight (Expected)-2050.4 Da
Molecular Weight (Observed)ESI-MS2050.6 [M+H]⁺
PurityRP-HPLC (214 nm)98.5%
Retention TimeRP-HPLC15.2 min

Visualizations

Experimental Workflow for Bicyclic Peptide Synthesis

Bicyclic_Peptide_Synthesis Resin Fmoc-Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Cys(Trt)-OH and this compound) Resin->SPPS LinearPeptide Resin-Bound Linear Peptide SPPS->LinearPeptide SelectiveDeprotection Selective Deprotection (TFA/TIS/DCM) LinearPeptide->SelectiveDeprotection FreeThiols Resin-Bound Peptide with Free Thiols (from Trt) SelectiveDeprotection->FreeThiols OnResinCyclization On-Resin Cyclization (Iodine or Air Oxidation) FreeThiols->OnResinCyclization MonocyclicPeptide Resin-Bound Monocyclic Peptide OnResinCyclization->MonocyclicPeptide Cleavage HF or TFMSA Cleavage (Deprotects 4-MeBzl) MonocyclicPeptide->Cleavage LinearMonocyclic Linear Peptide with one Disulfide Bridge (Crude) Cleavage->LinearMonocyclic SolutionCyclization Solution-Phase Cyclization (High Dilution) LinearMonocyclic->SolutionCyclization BicyclicPeptide Crude Bicyclic Peptide SolutionCyclization->BicyclicPeptide Purification RP-HPLC Purification BicyclicPeptide->Purification FinalProduct Purified Bicyclic Peptide Purification->FinalProduct

Caption: Workflow for synthesizing a bicyclic peptide using orthogonal protection.

Orthogonal Protection Strategy

Orthogonal_Protection Peptide Resin-Bound Peptide Cys(Trt) Cys(4-MeBzl) Step1 Mild Acid (e.g., 1% TFA) Peptide->Step1 Intermediate1 Resin-Bound Peptide Cys(SH) Cys(4-MeBzl) Step1->Intermediate1 Oxidation1 Oxidation 1 (e.g., Iodine) Intermediate1->Oxidation1 Monocycle Resin-Bound Monocyclic Peptide Cys(4-MeBzl) Oxidation1->Monocycle Step2 Strong Acid (e.g., HF) Monocycle->Step2 Intermediate2 Linear Peptide with one Disulfide Cys(SH) Step2->Intermediate2 Oxidation2 Oxidation 2 (e.g., Air) Intermediate2->Oxidation2 Bicycle Bicyclic Peptide Oxidation2->Bicycle

Caption: Orthogonal protection and deprotection strategy for disulfide bond formation.

Conclusion

This compound is an indispensable tool for the synthesis of complex cyclic peptides, particularly those requiring regioselective disulfide bond formation. Its robust S-protecting group allows for a hierarchical deprotection strategy in combination with more labile protecting groups. While the removal of the 4-MeBzl group necessitates harsh acidic conditions, the strategic advantage it offers in constructing intricate peptide architectures makes it a valuable reagent for researchers in peptide chemistry and drug development. The protocols and workflows provided herein serve as a detailed guide for the successful application of this compound in the synthesis of cyclic peptides.

Application Notes and Protocols for the Purity Analysis of Fmoc-Cys(4-MeBzl)-OH by Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical High-Performance Liquid Chromatography (HPLC) methods used to determine the chemical and chiral purity of Fmoc-Cys(4-MeBzl)-OH, a critical raw material in solid-phase peptide synthesis (SPPS).

Introduction

Nα-Fmoc-S-(4-methylbenzyl)-L-cysteine, or this compound, is a widely used protected amino acid derivative in the synthesis of cysteine-containing peptides. The purity of this building block is paramount as impurities can lead to the formation of undesired side products, impacting the overall yield, purity, and biological activity of the final peptide. Analytical HPLC is an indispensable technique for assessing the purity of this compound, ensuring its suitability for peptide synthesis. This note outlines both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity analysis.

Chemical Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a powerful method for separating this compound from potential process-related impurities. The method is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Table 1: RP-HPLC Method Parameters for Chemical Purity Analysis
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 214 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Potential Impurities in this compound

During the synthesis and storage of this compound, several impurities can form. These may include:

  • Free Cys(4-MeBzl)-OH: Resulting from incomplete Fmoc protection.

  • Fmoc-OH and other Fmoc-related impurities: Byproducts from the Fmoc-protection reaction.

  • Di-peptides: Formed through self-coupling of the amino acid.

  • Oxidation products: The thiol group can be susceptible to oxidation.

  • Enantiomeric impurity: The presence of the D-enantiomer.

Chiral Purity Analysis by Chiral HPLC

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological properties. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating and quantifying the L- and D-enantiomers.

Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
ParameterRecommended Conditions
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or similar)
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% TFA (e.g., 60:40 ACN:Water + 0.1% TFA). The exact ratio may need to be optimized for the specific column.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Protocols

Protocol 1: Chemical Purity Analysis by RP-HPLC
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of TFA to 1.0 L of HPLC-grade water. Degas the solution.

    • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the HPLC method with the parameters outlined in Table 1.

    • Inject the sample and acquire the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Chiral Purity Analysis by Chiral HPLC
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in the desired ratio (e.g., 60:40 v/v). Degas the solution.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound and dissolve it in 5 mL of the mobile phase to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set up the HPLC method with the parameters outlined in Table 2.

    • Inject the sample and acquire the chromatogram.

  • Data Analysis:

    • Integrate the peaks corresponding to the L- and D-enantiomers.

    • Calculate the enantiomeric purity (enantiomeric excess, ee%) using the following formula: ee% = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

HPLC_System solvent Solvent Reservoir Mobile Phase A & B pump Pump Gradient Formation & Flow Control solvent->pump injector Autosampler/Injector Sample Introduction pump->injector column HPLC Column Stationary Phase for Separation injector->column detector UV Detector Analyte Detection column->detector data_system Data System Chromatogram Acquisition & Processing detector->data_system waste {Waste} detector->waste

Caption: Logical relationship of components in an analytical HPLC system.

Mass Spectrometry Characterization of Peptides Containing Cys(4-MeBzl): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and the development of peptide-based therapeutics, the use of protecting groups is a cornerstone of successful synthesis. The 4-methylbenzyl (4-MeBzl) group is a frequently employed protecting group for the thiol side chain of cysteine (Cys). Its stability under various synthetic conditions and its susceptibility to removal under specific deprotection protocols make it a valuable tool. Accurate and comprehensive characterization of peptides containing the Cys(4-MeBzl) modification is critical to ensure the integrity of the synthesized peptide, verify its sequence, and identify any potential side products. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This application note provides a detailed guide to the mass spectrometric characterization of peptides containing Cys(4-MeBzl). It outlines experimental protocols for LC-MS/MS analysis, discusses expected fragmentation patterns, and presents data in a clear, comparative format to aid researchers in their analytical workflows.

Data Presentation

The successful characterization of a Cys(4-MeBzl)-containing peptide relies on the careful analysis of its mass and fragmentation spectrum. The primary mass of the peptide will be increased by the mass of the 4-methylbenzyl group (C8H9S), which has a monoisotopic mass of approximately 137.04 Da. Upon fragmentation, a characteristic neutral loss of the protecting group is often observed. The following tables summarize the expected mass information and fragmentation data for a model peptide, Ac-Tyr-Val-Cys(4-MeBzl)-Ala-Gly-NH2.

Table 1: Mass Information for the Model Peptide Ac-Tyr-Val-Cys(4-MeBzl)-Ala-Gly-NH2

SpeciesSequenceModificationMonoisotopic Mass (Da)
Protected PeptideAc-Tyr-Val-Cys(4-MeBzl)-Ala-Gly-NH2Cys(4-MeBzl)694.31
Deprotected PeptideAc-Tyr-Val-Cys-Ala-Gly-NH2Cys557.27

Table 2: Theoretical Fragmentation Data for Ac-Tyr-Val-Cys(4-MeBzl)-Ala-Gly-NH2 (CID)

This table presents the theoretical m/z values for the major b- and y-type fragment ions expected from Collision-Induced Dissociation (CID) of the model peptide. The observation of a neutral loss of the 4-methylbenzyl group from the precursor and fragment ions is a key diagnostic feature.

Fragment Ionm/z (with 4-MeBzl)m/z (after Neutral Loss of 4-MeBzl)
b2262.14-
b3483.21346.17
b4554.25417.21
y1131.08-
y2202.12-
y3423.19286.15
y4522.26385.22
[M+H - 105 Da]+589.31-

Note: The neutral loss of the 4-methylbenzyl group can occur as the loss of a 4-methylbenzyl radical (105 Da) or toluene (92 Da), though the former is often more prominent in CID spectra.

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of peptides containing Cys(4-MeBzl). Optimization may be required based on the specific peptide sequence and the instrumentation used.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a final concentration of 1-10 pmol/µL.

  • Vortexing and Sonication: Gently vortex and briefly sonicate the sample to ensure complete dissolution.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

Protocol 2: Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the peptide.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry (MS and MS/MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 100-1500.

  • MS/MS Method: Data-Dependent Acquisition (DDA).

  • Precursor Selection: Select the 2-3 most intense multiply charged ions for fragmentation.

  • Fragmentation Technique: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to ensure fragmentation of both the peptide backbone and the protecting group.

Visualizations

Logical Workflow for Cys(4-MeBzl) Peptide Characterization

cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis (with Fmoc-Cys(4-MeBzl)-OH) Cleavage Cleavage from Resin & Global Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Peptide LCMS LC-MS Analysis (Full Scan) SamplePrep->LCMS MSMS LC-MS/MS Analysis (Fragmentation) LCMS->MSMS MassVerification Verify Precursor Mass (+137 Da for 4-MeBzl) MSMS->MassVerification FragAnalysis Analyze Fragmentation Pattern (b- and y-ions) MassVerification->FragAnalysis NeutralLoss Identify Neutral Loss of 4-MeBzl Group FragAnalysis->NeutralLoss SequenceConfirmation Confirm Peptide Sequence NeutralLoss->SequenceConfirmation

Caption: Workflow for the synthesis and mass spectrometric characterization of Cys(4-MeBzl) peptides.

Expected Fragmentation Pathway of Cys(4-MeBzl) in CID

cluster_fragments CID Fragmentation Products Precursor [M+H]+ Peptide-Cys(4-MeBzl) Backbone b- and y-ions Peptide Backbone Fragments Precursor->Backbone Peptide Bond Cleavage NeutralLoss [M+H - 105]+ Neutral Loss of 4-MeBzl Radical Precursor->NeutralLoss Side Chain Fragmentation

Caption: Primary fragmentation pathways of a Cys(4-MeBzl) peptide under CID conditions.

Conclusion

The mass spectrometric characterization of peptides containing the Cys(4-MeBzl) modification is a routine yet critical step in peptide synthesis and drug development. By employing the protocols and understanding the fragmentation patterns outlined in this application note, researchers can confidently verify the identity and integrity of their synthesized peptides. The characteristic neutral loss of the 4-methylbenzyl group serves as a reliable diagnostic marker, simplifying data interpretation and confirming the presence of the modification. Careful optimization of LC-MS/MS parameters will ensure high-quality data, facilitating the advancement of peptide-based research and therapeutic development.

Application Notes and Protocols for Fmoc-Cys(4-MeBzl)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(4-MeBzl)-OH (Nα-9-fluorenylmethoxycarbonyl-S-(4-methylbenzyl)-L-cysteine) is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly in the production of complex peptides containing multiple disulfide bonds. The 4-methylbenzyl (4-MeBzl) group provides robust protection for the cysteine thiol, preventing undesirable side reactions during peptide chain elongation. Its stability to standard trifluoroacetic acid (TFA) cleavage conditions allows for orthogonal deprotection strategies, enabling the regioselective formation of disulfide bridges, a critical aspect in the synthesis of many biologically active peptides, such as conotoxins.[1]

This document provides detailed application notes and protocols for the effective use of this compound in automated peptide synthesizers, covering its properties, recommended synthesis protocols, and strategies for deprotection.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₆H₂₅NO₄S[2][3]
Molecular Weight 447.55 g/mol [2][3]
CAS Number 136050-67-4
Appearance White to off-white powder-
Solubility Soluble in DMF, NMP, and other common SPPS solvents-

Application Notes

The primary application of this compound lies in its utility for orthogonal protection schemes in the synthesis of peptides with multiple, defined disulfide bonds. The S-(4-methylbenzyl) group is stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and, critically, to the standard TFA cleavage cocktails used to deprotect most other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and cleave the peptide from the resin.

This stability necessitates the use of stronger acids for the removal of the 4-MeBzl group, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This characteristic is advantageous when a researcher needs to deprotect other cysteine residues (e.g., Cys(Trt) or Cys(Mmt)) and form a disulfide bond, while the Cys(4-MeBzl) remains protected. A subsequent, more rigorous deprotection step can then be employed to remove the 4-MeBzl group and form the second disulfide bond.

A notable application is in the synthesis of α-conotoxins, which are disulfide-rich peptides from the venom of marine cone snails. For instance, in the synthesis of α-conotoxin SI, a combination of Cys(tBu) and Cys(4-MeBzl) protection has been used for the regioselective one-pot formation of two disulfide bonds.

Key Considerations:

  • Racemization: Cysteine residues are prone to racemization during activation and coupling, especially when using phosphonium or uronium-based coupling reagents in the presence of tertiary amines like diisopropylethylamine (DIEA). To minimize this, it is recommended to use coupling methods that proceed under more acidic or neutral conditions, such as those employing carbodiimides (e.g., DIC) with additives like OxymaPure.

  • Side Reactions during Cleavage: During the final cleavage from the resin, S-alkylation of the deprotected cysteine thiol can occur, particularly when using Wang or other benzyl-type linkers. The use of appropriate scavengers in the cleavage cocktail is essential to mitigate this.

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids, including this compound

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-stage process (e.g., 2 minutes followed by 8 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

    • Add this solution to the reaction vessel.

    • Add DIC (3-5 equivalents) to initiate the coupling reaction.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, a second coupling cycle may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage of the 4-MeBzl Protecting Group

The 4-MeBzl group is stable to standard TFA cleavage. Therefore, stronger acidolysis is required for its removal. Below are protocols for HF and TFMSA cleavage. Caution: These are hazardous procedures that require specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.

a) Hydrogen Fluoride (HF) Cleavage

Materials:

  • HF-resistant cleavage apparatus

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers: Anisole, p-cresol, p-thiocresol, or dimethyl sulfide (DMS)

  • Cold diethyl ether

Protocol:

  • Place the dried peptide-resin in the HF apparatus reaction vessel.

  • Add appropriate scavengers. A common mixture is anisole/p-cresol (9:1, v/v). For peptides containing Cys(4-MeBzl), the addition of p-thiocresol is recommended.

  • Cool the reaction vessel to -78°C (dry ice/acetone bath).

  • Distill a measured amount of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

  • Remove the HF by vacuum evaporation.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Collect the peptide precipitate by filtration or centrifugation and wash with cold diethyl ether.

b) Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Materials:

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Thioanisole, m-cresol

  • Cold diethyl ether

Protocol:

  • Suspend the dried peptide-resin in a mixture of TFA and scavengers (e.g., TFA/thioanisole/m-cresol, 8:1:1, v/v/v).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFMSA (1-2 equivalents relative to the scavengers) to the stirred mixture.

  • Continue stirring at 0°C for 1-2 hours.

  • Precipitate the peptide with cold diethyl ether.

  • Collect and wash the peptide as described for the HF cleavage protocol.

Data Presentation

While specific quantitative data for the coupling efficiency and racemization of this compound is not extensively published in direct comparative studies, the following table provides a qualitative comparison with other common cysteine protecting groups based on their known chemical properties and behavior in SPPS.

Protecting GroupRelative Acid LabilityRacemization Propensity (with Uronium Reagents)Orthogonal Deprotection Possible with TFA-labile groups?Common Deprotection Method
4-MeBzl Very LowModerate to HighYesHF, TFMSA
Trityl (Trt) HighHighNoTFA
Diphenylmethyl (Dpm) ModerateHighNoTFA
Acetamidomethyl (Acm) Very LowLowYesIodine, Mercury(II) Acetate
tert-Butyl (tBu) Very LowLowYesHF, TFMSA, Iodine
Tetrahydropyranyl (Thp) HighVery LowNoTFA

Visualizations

Experimental Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates a typical workflow for the synthesis of a two-disulfide-bridged peptide using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and this compound.

experimental_workflow cluster_spps Automated Solid-Phase Peptide Synthesis cluster_cleavage1 First Cleavage & Oxidation cluster_cleavage2 Second Cleavage & Deprotection cluster_cleavage3 Final Deprotection & Folding spps 1. Chain Elongation Incorporate Fmoc-Cys(Trt)-OH and this compound cleavage1 2. On-Resin Deprotection of Trt (e.g., 1-5% TFA in DCM) spps->cleavage1 oxidation1 3. On-Resin Oxidation (e.g., Iodine, Thallium(III) Trifluroacetate) Forms first disulfide bond cleavage1->oxidation1 cleavage2 4. Cleavage from Resin & Deprotection of other side chains (TFA Cocktail) oxidation1->cleavage2 cleavage3 5. Cleavage of 4-MeBzl group (HF or TFMSA) cleavage2->cleavage3 oxidation2 6. Oxidation/Folding Forms second disulfide bond cleavage3->oxidation2 final_peptide Final Two-Disulfide Bridged Peptide oxidation2->final_peptide Purification

Regioselective Disulfide Bond Formation Workflow
Logical Relationship of Cysteine Protecting Group Selection

This diagram illustrates the decision-making process for selecting a cysteine protecting group based on the desired synthetic outcome.

logical_relationship start Desired Peptide Structure q1 Multiple Disulfide Bonds Required? start->q1 q2 Single Disulfide Bond or Free Thiol q1->q2 No orthogonal Use Orthogonal Protecting Groups (e.g., Trt and 4-MeBzl) q1->orthogonal Yes non_orthogonal Use TFA-labile Protecting Group (e.g., Trt, Thp) q2->non_orthogonal

Decision Tree for Cysteine Protection Strategy

References

Troubleshooting & Optimization

How to prevent racemization of Fmoc-Cys(4-MeBzl)-OH during coupling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of Fmoc-Cys(4-MeBzl)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

Fmoc-protected cysteine derivatives, including this compound, are particularly susceptible to racemization during the activation step of peptide coupling.[1][2] This is primarily due to the acidity of the α-proton on the cysteine residue. The racemization process is significantly accelerated under basic conditions, which are common in many standard coupling protocols. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1] The electron-withdrawing nature of the Fmoc group and the activated carboxyl group increases the acidity of the α-proton. A base in the reaction can abstract this proton, leading to the formation of an enolate that rapidly equilibrates with its enantiomer, resulting in a racemic or epimerized peptide product.[1]

Q2: Which coupling reagents are known to cause significant racemization of this compound?

Coupling methods that rely on strong bases for activation are the main culprits for cysteine racemization. These include:

  • Uronium/Aminium-based reagents: HBTU, HATU, and TBTU, when used with tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are known to cause substantial racemization of cysteine residues.[1]

  • Phosphonium-based reagents: Reagents like PyBOP, when used with a base, can also lead to significant epimerization.

Pre-activation of the amino acid with these reagents in the presence of a base is particularly problematic and can exacerbate racemization.

Q3: What are the recommended coupling methods to prevent the racemization of this compound?

To minimize racemization, it is recommended to use coupling methods that do not require a strong tertiary amine base. Carbodiimide-based coupling reagents are preferred. The combination of N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is a highly effective method.

  • DIC/HOBt: N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

  • DIC/Oxyma: N,N'-diisopropylcarbodiimide and ethyl 2-cyano-2-(hydroxyimino)acetate.

Q4: Can additives in the coupling cocktail help prevent racemization?

Absolutely. Additives play a crucial role in suppressing racemization. 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used additives that can significantly reduce the extent of racemization. They are thought to work by forming active esters that are more reactive towards the amine component than they are susceptible to racemization.

Q5: Does the choice of solvent affect racemization?

Yes, the polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant D-Cysteine isomer detected after coupling Use of base-mediated coupling reagents (e.g., HBTU/DIPEA).Switch to a carbodiimide-based coupling method such as DIC/Oxyma or DIC/HOBt, which does not require a tertiary amine base.
Racemization still observed with DIC/HOBt Prolonged pre-activation or elevated temperature.Minimize the pre-activation time. For sensitive residues like cysteine, in-situ activation is often preferred. Avoid heating the coupling reaction unless necessary for difficult sequences.
High levels of epimerization with microwave-assisted synthesis Elevated temperatures used in microwave-assisted peptide synthesis (MW-SPPS) can significantly accelerate the rate of racemization.Carefully optimize the temperature and time for the coupling step. Consider using a protecting group less prone to racemization if high temperatures are unavoidable.
Racemization is sequence-dependent and still problematic The local environment of the peptide chain can influence the acidity of the α-proton.Consider using a cysteine derivative with a different side-chain protecting group that is less prone to racemization, such as Fmoc-Cys(Dpm)-OH or Fmoc-Cys(Thp)-OH.

Quantitative Data Summary

The extent of cysteine racemization is highly dependent on the coupling conditions and the side-chain protecting group. The following table summarizes data on cysteine racemization under various conditions.

S-Protecting GroupCoupling MethodBaseSolventRacemization (%)Reference
Trityl (Trt)HCTU/DIEADIEADMF8.0
4-MeBzlNot specifiedNot specifiedNot specifiedLower than Trt
Diphenylmethyl (Dpm)HCTU/DIEADIEADMF1.2
Tetrahydropyranyl (Thp)DIPCDI/Oxyma PureNoneNot specified0.74
Trityl (Trt)DIPCDI/Oxyma PureNoneNot specified3.3
Diphenylmethyl (Dpm)DIPCDI/Oxyma PureNoneNot specified6.8
4-methoxybenzyloxymethyl (MBom)HCTU/DIEADIEADMF0.4
Trityl (Trt)MW-assisted (50/80 °C)Not specifiedNot specified10.9 / 26.6
4-methoxybenzyloxymethyl (MBom)MW-assisted (50/80 °C)Not specifiedNot specified0.8 / 1.3

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt

This protocol is recommended for the routine coupling of this compound to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Reagent Preparation (In-situ activation): In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin. Immediately add 3 equivalents of DIC to the resin slurry.

  • Reaction Progression: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Drain the reaction solvent. Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times) to remove any unreacted reagents and by-products.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Coupling using a Weaker Base with Uronium Reagents

If a carbodiimide-based method is not suitable, using a weaker base with uronium or phosphonium reagents can be an alternative, although with a higher risk of racemization compared to Protocol 1.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin. Immediately add a weaker base such as 2,4,6-trimethylpyridine (collidine) (6 equivalents) to the reaction mixture. Avoid using strong bases like DIPEA.

  • Reaction Progression: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Confirmation: Follow steps 6 and 7 from Protocol 1.

Visualizations

Racemization Mechanism of Fmoc-Cysteine

Racemization_Mechanism A Fmoc-Cys(R)-OH (L-configuration) B Activated Ester (e.g., with HBTU) A->B Activation C Oxazolone Intermediate B->C Intramolecular cyclization D Enolate Intermediate (Achiral) C->D Proton abstraction E Fmoc-Cys(R)-Peptide (L-configuration) C->E Reaction with amine D->C Reprotonation F Fmoc-D-Cys(R)-Peptide (D-configuration) D->F Reaction with amine Base Base (e.g., DIPEA) Base->C Amine Peptide-NH2 Amine->C Amine->D Coupling_Strategies cluster_0 Low Racemization Pathway cluster_1 High Racemization Pathway A This compound B DIC / HOBt (or Oxyma) A->B C Minimal Racemization B->C D This compound E HBTU / HATU + Strong Base (DIPEA) D->E F Significant Racemization E->F

References

Troubleshooting incomplete coupling of Fmoc-Cys(4-MeBzl)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete coupling of Fmoc-Cys(4-MeBzl)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

The primary challenge in coupling this compound lies in the steric hindrance presented by the S-4-methylbenzyl (4-MeBzl) protecting group. This bulky group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower and less efficient coupling reactions.[1] Another significant concern with cysteine derivatives is the increased risk of racemization at the alpha-carbon.[2] The electron-withdrawing nature of the thiol side chain makes the alpha-proton more acidic and thus more susceptible to abstraction by the bases often used in coupling protocols.[1]

Q2: How can I monitor the completeness of the this compound coupling reaction?

Several methods can be used to monitor coupling efficiency:

  • Kaiser Test (Qualitative): This is a rapid colorimetric test that detects free primary amines.[3] A positive result (blue or purple beads) indicates incomplete coupling. It is important to note that this test is not suitable for N-terminal proline residues.

  • TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Test (Qualitative): Similar to the Kaiser test, the TNBS test detects primary amines and can be used as an alternative. A positive result (orange/red beads) indicates unreacted amines.

  • Analytical High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (Quantitative): A small sample of the peptide-resin is cleaved and analyzed by reverse-phase HPLC and mass spectrometry. The presence of deletion sequences (peptides missing the Cys(4-MeBzl) residue) confirms incomplete coupling. This method is more time-consuming but provides quantitative data on the reaction's success.

Q3: What is racemization and why is it a concern with this compound?

Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In the context of peptide synthesis, it refers to the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. Cysteine residues are particularly prone to racemization during activation, especially when using base-mediated methods like HBTU/DIPEA. This is exacerbated by factors like microwave heating and pre-activation. The resulting peptide will be a mix of diastereomers, which can be difficult to separate and may have altered biological activity.

Troubleshooting Guide for Incomplete Coupling

If you have confirmed incomplete coupling of this compound, consider the following strategies, summarized in the table below.

StrategyDescriptionAdvantagesPotential Downsides
Double Coupling Repeat the coupling step with fresh reagents immediately after the first coupling.Simple to implement and often effective for moderately difficult couplings.Increases synthesis time and reagent consumption.
Change Coupling Reagent Switch to a more reactive coupling reagent or a different activation strategy.Faster and more complete coupling.May increase the risk of racemization with some reagents.
Change Solvent Replace DMF with NMP or add a chaotropic agent like LiCl or KSCN.Improved solvation of the growing peptide chain can reduce aggregation and improve coupling.Ensure compatibility with your resin and other reagents.
Increase Reaction Time/Temperature Extend the coupling reaction time or, if using a microwave synthesizer, cautiously increase the temperature.Can help drive a slow reaction to completion.Increased risk of racemization and other side reactions, especially at higher temperatures.
Capping Acetylate unreacted amines using acetic anhydride.Prevents the formation of deletion sequences in subsequent steps.Does not improve the yield of the target peptide; it terminates the failed chains.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Place 10-15 beads of the peptide-resin in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Yellow/Colorless: Complete coupling (negative test for free primary amines).

  • Blue/Purple: Incomplete coupling (positive test for free primary amines).

Protocol 2: Double Coupling
  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of this compound and the coupling reagents in the same concentrations as the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling (or longer, e.g., 1-2 hours).

  • Wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 3: Capping of Unreacted Amines

Reagents:

  • Capping Solution: Acetic anhydride/Pyridine/DMF (e.g., in a 1:1:3 ratio) or Acetic anhydride/DIPEA/DMF.

Procedure:

  • If a Kaiser test is positive after coupling (and optional double coupling), wash the resin with DMF.

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF.

  • Perform a final Kaiser test. The result should be negative, indicating that all unreacted amines have been acetylated.

Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes racemization data for different cysteine protecting groups, highlighting the importance of the coupling method. Lower racemization percentages indicate better preservation of stereochemistry.

Fmoc-Cys DerivativeCoupling Method% Racemization
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%

This data suggests that carbodiimide-based activation with additives like Oxyma Pure is preferable for minimizing racemization of cysteine derivatives.

Visualizations

Chemical Structure and Steric Hindrance

cluster_Fmoc Fmoc Group (Bulky) cluster_Cys Cysteine Backbone cluster_MeBzl 4-MeBzl Group (Steric Hindrance) Fmoc Fmoc Cys —NH—CH(COOH)—CH₂—S— Fmoc->Cys Amide Bond MeBzl CH₂—Ph—CH₃ Cys->MeBzl Thioether Bond

Caption: Structure of this compound highlighting bulky protecting groups.

Troubleshooting Workflow

Start Start SPPS Cycle: Couple this compound Monitor Monitor Coupling (e.g., Kaiser Test) Start->Monitor Kaiser_Result Kaiser Test Positive? Monitor->Kaiser_Result Double_Couple Perform Double Coupling Kaiser_Result->Double_Couple Yes Complete Coupling Complete Kaiser_Result->Complete No Monitor_Again Monitor Coupling Again Double_Couple->Monitor_Again Kaiser_Result_2 Kaiser Test Still Positive? Monitor_Again->Kaiser_Result_2 Cap Cap Unreacted Amines with Acetic Anhydride Kaiser_Result_2->Cap Yes Kaiser_Result_2->Complete No Change_Reagents Consider Changing Coupling Reagents/ Solvent Cap->Change_Reagents Optional: For future attempts Proceed Proceed to Next Cycle Cap->Proceed Complete->Proceed

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Cys(4-MeBzl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cleavage cocktails for peptides containing the Cys(4-MeBzl) (S-(4-methylbenzyl)-cysteine) protecting group. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of Cys(4-MeBzl) challenging?

The primary challenges in cleaving the 4-methylbenzyl (4-MeBzl) group from cysteine are preventing re-alkylation of the liberated cysteine thiol by the 4-methylbenzyl carbocation and avoiding oxidation of the free thiol to form disulfides or other oxidized species. The 4-MeBzl group is more acid-labile than the simple benzyl (Bzl) group but still requires strong acidic conditions for complete removal, which can promote side reactions if not properly controlled.

Q2: What is the most common side product observed during the cleavage of Cys(4-MeBzl) containing peptides, and how can I identify it?

A common side product is the re-alkylation of the cysteine thiol by the 4-methylbenzyl carbocation generated during cleavage. This results in a peptide that still contains the 4-MeBzl group. This can be identified by mass spectrometry as the mass of the desired peptide plus approximately 105 Da (the mass of the 4-methylbenzyl group). Another potential side product is S-alkylation by other carbocations generated from different protecting groups in the peptide, such as a tert-butyl group, which would result in a mass increase of 56 Da.

Q3: What are scavengers and why are they essential for Cys(4-MeBzl) cleavage?

Scavengers are reagents added to the cleavage cocktail to "trap" reactive carbocations generated during the removal of protecting groups. For Cys(4-MeBzl), the 4-methylbenzyl cation is a primary species that needs to be scavenged to prevent it from reattaching to the cysteine thiol or modifying other sensitive residues like tryptophan and methionine. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water, and thioanisole.

Q4: Can I use a standard TFA cleavage cocktail for Cys(4-MeBzl) deprotection at room temperature?

Yes, standard TFA cleavage cocktails containing scavengers can be used for Cys(4-MeBzl) deprotection at room temperature. A common starting point is a cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v). For peptides that are prone to oxidation, the addition of EDT is recommended. However, the 4-MeBzl group is more resistant to cleavage than more labile groups like trityl (Trt), so longer cleavage times or stronger scavenger cocktails may be necessary to achieve complete deprotection.

Q5: Is there an alternative to standard room temperature TFA cleavage for Cys(4-MeBzl)?

Yes, a highly effective method for removing the 4-MeBzl group, particularly in Fmoc-based synthesis, involves treating the peptide with a mixture of TFA and dimethyl sulfoxide (DMSO) with heating.[1] This method not only cleaves the protecting group but also promotes simultaneous oxidative disulfide bond formation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cleavage (Mass corresponding to peptide + 105 Da) 1. Insufficient cleavage time. 2. Cleavage cocktail is not strong enough. 3. Inefficient scavenging of the 4-MeBzl cation, leading to re-attachment.1. Extend the cleavage time to 3-4 hours and re-analyze. 2. Consider using the TFA/DMSO with heating method for more robust cleavage. 3. Increase the concentration of scavengers like TIS and EDT in your TFA cocktail.
Presence of Oxidized Species (e.g., disulfide-bonded dimers) 1. Insufficient reducing scavenger in the cleavage cocktail. 2. Exposure of the cleaved peptide to air for an extended period.1. Ensure your cleavage cocktail contains a reducing scavenger like 1,2-ethanedithiol (EDT).[2] 2. Minimize exposure to air during and after cleavage. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Precipitate the peptide promptly after cleavage.
Side Product with +56 Da Mass Shift S-tert-butylation of the cysteine thiol from t-butyl cations generated from other protecting groups (e.g., from Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)).Use a scavenger cocktail optimized to reduce S-tert-butylation. Cocktails containing dithiothreitol (DTT) in addition to TIS, water, thioanisole, and DMS have been shown to be effective.[3]
Low Crude Peptide Yield 1. Incomplete cleavage from the resin. 2. Inefficient precipitation of the peptide. 3. Loss of peptide during washing steps.1. After the initial filtration, wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide. 2. Ensure a sufficient volume of cold diethyl ether (at least 10-fold excess) is used for precipitation. Cool the mixture to -20°C for at least 30 minutes to maximize precipitation. 3. Be careful when decanting the ether after centrifugation to avoid disturbing the peptide pellet.
Presence of Multiple Unidentified Peaks in HPLC 1. Degradation of the peptide due to prolonged exposure to strong acid. 2. Presence of other sensitive residues (e.g., Trp, Met) that are being modified.1. Reduce the cleavage time and monitor the reaction progress at shorter intervals. 2. Use a scavenger cocktail tailored for sensitive residues, such as one containing thioanisole.

Data Presentation

Table 1: Common Cleavage Cocktails for Cysteine-Containing Peptides

Note: This data is for general Cys(Bzl)-containing peptides and serves as a starting point for optimizing the cleavage of Cys(4-MeBzl).

Cleavage Cocktail Composition (v/v/v)ScavengersRecommended Use
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDTTIS, H₂O, EDTGeneral purpose for peptides containing Cys, especially when preventing oxidation is critical.[4]
90% TFA / 5% TIS / 5% ThioanisoleTIS, ThioanisoleRecommended when the peptide also contains other sensitive residues like Met or Trp.
88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol, TISAn alternative for peptides containing Arg(Pbf/Pmc).
97.9% TFA / 2% DMSO / 0.1% Anisole (with heating)DMSO, AnisoleSpecific for Cys(4-MeBzl) when simultaneous cleavage and disulfide bond formation is desired.

Table 2: Effect of Scavengers on Minimizing S-tert-Butylation Side Product

Note: This data is from a study on a model peptide and illustrates the efficacy of various scavenger combinations in preventing a common side reaction for all Cys-containing peptides. This is not specific to Cys(4-MeBzl) but provides valuable general guidance.

Cleavage Cocktail Composition (TFA/Scavenger Mix)Percentage of S-tBu Side Product (%)
95% TFA / 2.5% TIS / 2.5% H₂O9.9
90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole7.2
90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS6.5
90% TFA / 2.5% TIS / 2.5% H₂O / 5% DTT4.8
70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min), then 80% TFA (150 min)< 1.0

Experimental Protocols

Protocol 1: Standard Room-Temperature TFA Cleavage

This protocol provides a general procedure for the cleavage of a peptide containing Cys(4-MeBzl) from the solid support and removal of side-chain protecting groups at room temperature.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel with a filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For a 10 mL cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v), carefully add:

    • 9.25 mL TFA

    • 0.25 mL TIS

    • 0.25 mL H₂O

    • 0.25 mL EDT Mix the cocktail gently.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal reaction time should be determined by small-scale trials.

  • Peptide Isolation: Filter the cleavage mixture into a clean collection tube, separating the resin beads. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing at least 10 times the volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage by-products. After the final wash, dry the peptide pellet under vacuum.

  • Analysis and Purification: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry. Purify the crude peptide using preparative HPLC.

Protocol 2: TFA/DMSO Cleavage with Heating for Simultaneous Deprotection and Cyclization

This protocol is specifically for the removal of the Cys(4-MeBzl) group with concurrent disulfide bond formation.

Materials:

  • Crude peptide containing Cys(4-MeBzl)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Anisole

  • Round bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Cold diethyl ether

Procedure:

  • Cleavage/Oxidation Solution Preparation: Prepare a mixture of TFA/DMSO/Anisole (97.9:2:0.1, v/v/v). Prepare approximately 2 mL of this mixture per mg of crude peptide.

  • Peptide Dissolution: In a round bottom flask, dissolve the crude peptide in the prepared TFA/DMSO/Anisole mixture.

  • Additional DMSO: Add an additional 0.4 mL of DMSO per mg of crude peptide and fit the flask with a condenser.

  • Heating: Stir the reaction mixture at 70°C for 3 hours.

  • TFA Removal: After the reaction is complete, remove the TFA in vacuo.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the cyclized peptide.

  • Work-up: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with Cys(4-MeBzl)) Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cleavage Cleavage Reaction (2-4h, RT) Cocktail->Cleavage Add to Resin Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Washing Wash and Dry Crude Peptide Precipitation->Washing Analysis HPLC & Mass Spec Analysis Washing->Analysis Purification Preparative HPLC Purification Analysis->Purification

Standard Room-Temperature Cleavage Workflow

Side_Reactions cluster_cleavage TFA Cleavage cluster_side_reactions Potential Side Reactions Peptide-Cys(4-MeBzl) Peptide-Cys(4-MeBzl) 4-MeBzl_cation 4-MeBzl Cation Peptide-Cys(4-MeBzl)->4-MeBzl_cation Peptide-Cys-SH Desired Peptide (Free Thiol) Peptide-Cys(4-MeBzl)->Peptide-Cys-SH Realkylation Re-alkylation 4-MeBzl_cation->Realkylation Scavenger Scavenger (e.g., TIS, EDT) 4-MeBzl_cation->Scavenger trapped by Peptide-Cys-SH->Realkylation attacks Oxidation Oxidation Peptide-Cys-SH->Oxidation Realkylation->Peptide-Cys(4-MeBzl) regenerates starting material or side product Peptide-Cys-S-S-Cys-Peptide Peptide-Cys-S-S-Cys-Peptide Oxidation->Peptide-Cys-S-S-Cys-Peptide forms disulfide

Logical Relationship of Side Reactions and Scavenger Action

References

Technical Support Center: Managing Peptides Containing Cys(4-MeBzl)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides containing the Cysteine (4-methylbenzyl) protecting group.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Cys(4-MeBzl) difficult to dissolve and prone to aggregation?

A1: The aggregation of peptides containing Cys(4-MeBzl) is primarily driven by two factors:

  • Increased Hydrophobicity: The 4-methylbenzyl (4-MeBzl) group is a bulky, hydrophobic moiety. Its presence significantly increases the overall hydrophobicity of the peptide sequence, promoting intermolecular associations to minimize contact with aqueous solvents.[1][2] Peptides with over 50% hydrophobic residues are particularly susceptible to aggregation.[2][3]

  • Interchain Hydrogen Bonding: Like many peptides, those containing Cys(4-MeBzl) can self-associate through hydrogen bonding, leading to the formation of secondary structures like β-sheets. These structures can stack together, resulting in insoluble aggregates.[4]

Q2: I'm observing incomplete coupling reactions and resin shrinking during solid-phase peptide synthesis (SPPS). Is this related to aggregation?

A2: Yes, these are classic signs of on-resin aggregation. As the peptide chain elongates on the solid support, it can fold and aggregate, causing the resin beads to shrink or collapse. This physically blocks reactive sites, leading to poor diffusion of reagents and resulting in incomplete deprotection and coupling steps, which ultimately causes low yields and deletion side products.

Q3: My purified, lyophilized peptide won't dissolve in my standard aqueous buffer. What should I do?

A3: This is a common issue due to the peptide's hydrophobicity. A systematic approach to solubilization is recommended. You should first attempt to dissolve the peptide in a small amount of a strong organic solvent before diluting it into your aqueous buffer. If the peptide precipitates upon dilution, you have exceeded its solubility limit. The only way to recover the peptide is to re-lyophilize it and start the dissolution process again at a lower concentration.

Q4: How do I remove the Cys(4-MeBzl) protecting group, and will that help with aggregation?

A4: The Cys(4-MeBzl) group is stable to standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based synthesis. Its removal requires specific, harsher conditions. A common method is to heat the peptide in a TFA/DMSO mixture, which simultaneously cleaves the protecting group and can promote oxidative disulfide bond formation. Removing the bulky, hydrophobic 4-MeBzl group may increase the peptide's solubility in aqueous solutions. However, it exposes the free thiol group of Cysteine, which can be readily oxidized to form intermolecular disulfide bonds, a different form of covalent aggregation.

Q5: Are there organic solvents I should avoid when working with peptides containing Cys(4-MeBzl)?

A5: While the 4-MeBzl group protects the Cysteine's thiol from oxidation, other residues in your sequence, like Methionine (Met) or Tryptophan (Trp), are susceptible to oxidation. Dimethylsulfoxide (DMSO) is a powerful solvent but can oxidize these residues. If your sequence contains Met or Trp, using alternative solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) for initial dissolution is a safer choice.

Troubleshooting Guides

Guide 1: Systematic Solubilization of Cys(4-MeBzl) Peptides

This guide provides a step-by-step workflow for dissolving hydrophobic peptides. Always start with a small, test amount of your peptide before dissolving the entire batch.

Experimental Protocol: Solubility Testing

  • Preparation: Aliquot approximately 1 mg of your lyophilized peptide into several microcentrifuge tubes. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake.

  • Aqueous Solvents:

    • To the first tube, add sterile, distilled water to a target concentration of 1-10 mg/mL. Vortex and observe.

    • If insoluble, and the peptide has a net positive charge (basic), add 10-30% acetic acid to a second tube.

    • If insoluble, and the peptide has a net negative charge (acidic), add 0.1 M ammonium bicarbonate to a third tube. Note: Avoid basic solutions if the Cys(4-MeBzl) group has been removed.

  • Organic Solvents:

    • If aqueous solvents fail, add a minimal volume (e.g., 10-20 µL) of an organic solvent like DMF, DMSO, or ACN to a new tube. Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer to the organic solution dropwise while vortexing. If the solution becomes cloudy, stop adding the buffer as the peptide is precipitating.

  • Chaotropic Agents:

    • For severely aggregating peptides, dissolve them directly in a buffer containing a chaotropic agent like 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea. Note that these agents may interfere with biological assays.

  • Physical Methods: Sonication in a water bath for short periods (e.g., 3 cycles of 10 seconds) can help break up particles and facilitate dissolution. Avoid excessive heating.

G Diagram 1: Peptide Solubilization Workflow start Start: Lyophilized Cys(4-MeBzl) Peptide test_water Try Sterile Water start->test_water check_water Clear Solution? test_water->check_water calc_charge Calculate Net Charge check_water->calc_charge No success Peptide Solubilized check_water->success Yes test_acid Try 10% Acetic Acid calc_charge->test_acid Basic (Net +) test_base Try 0.1M NH4HCO3 calc_charge->test_base Acidic (Net -) test_organic Dissolve in minimal organic solvent (DMF, DMSO) calc_charge->test_organic Neutral check_ab Clear Solution? test_acid->check_ab test_base->check_ab check_ab->test_organic No check_ab->success Yes dilute Slowly add aqueous buffer test_organic->dilute check_precip Precipitation? dilute->check_precip check_precip->success No fail Re-lyophilize. Restart with lower conc. or try chaotropic agents. check_precip->fail Yes G Diagram 2: Troubleshooting On-Resin Aggregation symptom Symptom: Incomplete coupling, low yield, resin shrinking cause Root Cause: On-Resin Peptide Aggregation symptom->cause solutions Potential Solutions cause->solutions sol1 Change Solvent System solutions->sol1 sol2 Increase Coupling Temp solutions->sol2 sol3 Incorporate Structure-Breakers solutions->sol3 desc1 Switch from DMF to NMP or add 5-15% DMSO. Disrupts H-bonds. sol1->desc1 desc2 Perform coupling at 50-60°C to disrupt secondary structures. sol2->desc2 desc3 Incorporate pseudoproline dipeptides or Hmb/ Dmb backbone protection. sol3->desc3 G Diagram 3: Cys(4-MeBzl) Deprotection Workflow start Start: Crude Peptide with Cys(4-MeBzl) dissolve Dissolve in TFA/DMSO/Anisole start->dissolve heat Add more DMSO Heat at 70°C for 3h dissolve->heat evap Remove TFA in vacuo heat->evap precip Precipitate with Cold Diethyl Ether evap->precip purify Isolate & Purify Deprotected Peptide precip->purify end Final Peptide (e.g., disulfide-bonded) purify->end

References

Strategies to improve the yield of peptides with Fmoc-Cys(4-MeBzl)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis utilizing Fmoc-Cys(4-MeBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and purity of your synthesized peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing Cys(4-MeBzl).

Issue 1: Low Coupling Efficiency or Incomplete Coupling

  • Question: My coupling reaction with this compound is inefficient, leading to low peptide yield and deletion sequences. What can I do?

  • Answer: Incomplete coupling of this compound can be a significant contributor to low overall yield.[1][2] Cysteine derivatives are known to be susceptible to racemization, especially with base-mediated activation methods.[3][4] To address this, consider the following strategies:

    • Optimize Coupling Reagents: Avoid strong bases in your coupling activation step. The use of a carbodiimide like Diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or HOBt is recommended to minimize racemization and improve coupling efficiency.[3]

    • Pre-activation: A short pre-activation time of the amino acid before adding it to the resin can be beneficial.

    • Double Coupling: For difficult couplings, performing a second coupling step can help drive the reaction to completion.

    • Monitor Coupling: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next step. A positive test indicates free amines and an incomplete reaction.

Issue 2: Side Reactions During Synthesis

  • Question: I am observing unexpected side products in my crude peptide. What are the common side reactions with this compound and how can I prevent them?

  • Answer: Several side reactions can occur when using this compound, leading to impurities and reduced yield.

    • Racemization: As mentioned, cysteine residues are prone to racemization. Using coupling conditions that are not overly basic is crucial. The combination of DIC with HOBt or Oxyma is a good choice to suppress this side reaction.

    • β-Elimination: For peptides with a C-terminal cysteine, a base-catalyzed β-elimination can occur, leading to the formation of a dehydroalanine intermediate. This can then react with piperidine (from Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of 85 Da. To minimize this:

      • Reduce piperidine exposure time to the minimum required for complete Fmoc removal.

      • Consider using a more sterically hindered protecting group if this issue persists, although this would require a change in starting material.

    • Oxidation: The thioether of the cysteine side chain can be oxidized to a sulfoxide, though this is less common with the benzyl-type protecting groups compared to a free thiol. Ensuring high-quality, fresh reagents can help minimize oxidative side reactions.

Issue 3: Inefficient Cleavage and Deprotection

  • Question: My final peptide yield is low after cleavage, and I suspect incomplete removal of the 4-MeBzl protecting group or other side reactions during cleavage. What is the optimal cleavage strategy?

  • Answer: The final cleavage and deprotection step is critical for obtaining a high yield of the desired peptide. The 4-methylbenzyl (4-MeBzl) group is more stable than the trityl (Trt) group and requires specific conditions for efficient removal.

    • Cleavage Cocktail Composition: A standard cleavage cocktail of Trifluoroacetic acid (TFA) with scavengers is necessary to prevent re-alkylation of sensitive residues by the carbocations generated during cleavage. The benzyl cation released from Cys(4-MeBzl) is a potent electrophile.

    • Scavengers are Crucial:

      • Triisopropylsilane (TIS): Effectively scavenges carbocations.

      • 1,2-Ethanedithiol (EDT): Helps to keep the deprotected cysteine in its reduced form and prevents re-alkylation.

      • Water: Also acts as a scavenger.

    • Post-Cleavage Deprotection: The 4-MeBzl group is often not fully removed during standard TFA cleavage from the resin. A subsequent heating step in a TFA/DMSO mixture can be employed for complete deprotection and simultaneous disulfide bond formation if desired.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good choice for peptide synthesis?

The 4-MeBzl protecting group for the cysteine thiol is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and can be removed during the final cleavage step, making it compatible with standard Fmoc-SPPS protocols. Its stability allows for a degree of orthogonality in more complex synthetic schemes.

Q2: What are the key differences between Cys(4-MeBzl) and Cys(Trt) protecting groups?

The primary difference lies in their acid lability. The trityl (Trt) group is more acid-labile and is typically removed during the standard TFA cleavage procedure. The 4-MeBzl group is more robust and may require stronger acidic conditions or a dedicated deprotection step after cleavage from the resin for its complete removal.

Q3: How can I monitor the progress of my peptide synthesis?

Regular monitoring can help identify issues early. Key methods include:

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines, which is useful to ensure complete coupling.

  • Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry to check the sequence integrity at intermediate stages.

Q4: What should I do if my peptide is prone to aggregation?

Peptide aggregation, especially in "difficult sequences" with many hydrophobic residues, can hinder coupling and deprotection steps, leading to low yields. Strategies to overcome this include:

  • Using a more suitable solvent like N-methylpyrrolidone (NMP) which can better solvate the growing peptide chain.

  • Performing couplings at a higher temperature (if your synthesizer allows).

  • Strategically introducing pseudoproline dipeptides to disrupt secondary structure formation.

Data Presentation

Table 1: Recommended Coupling Reagent Combinations for this compound

Coupling ReagentAdditiveBase (use with caution)Key Advantages
DIC (Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole)-Minimizes racemization, good for sterically hindered couplings.
DIC (Diisopropylcarbodiimide)Oxyma Pure-Similar to HOBt, acts as a catalyst and suppresses side reactions.
HBTUHOBtDIPEA (N,N-Diisopropylethylamine)Highly efficient but increased risk of racemization for Cysteine.

Table 2: Common Cleavage Cocktails for Peptides Containing Cysteine

Reagent CocktailComposition (v/v)Target Residues & ConditionsReference
Reagent KTFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues like Cys, Met, Trp, Tyr.
Standard with EDTTFA/TIS/Water/EDT (92.5:2.5:2.5:2.5)For peptides containing Cys to prevent oxidation and re-alkylation.
TFA/TIS/H₂O95:2.5:2.5General purpose, for peptides without highly sensitive residues.

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/Oxyma

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), and Oxyma (3 eq.) in DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the activation mixture and add the solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure the reaction is complete. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Cleavage and Deprotection of a Cys(4-MeBzl)-Containing Peptide

  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) to remove residual DMF and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times). Dry the peptide pellet under vacuum.

  • (Optional) Post-Cleavage 4-MeBzl Removal: If the 4-MeBzl group is not fully cleaved, dissolve the crude peptide in a mixture of TFA/DMSO/anisole (97.9:2:0.1 v/v/v). Add additional DMSO and heat at 70°C for 3 hours. Precipitate the peptide with ether.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + DIC/Oxyma wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage from Resin (TFA + Scavengers) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) with this compound.

Troubleshooting_Low_Yield start Low Peptide Yield check_coupling Analyze Crude Product (HPLC/MS) Identify Deletion Sequences? start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes check_cleavage Analyze Crude Product (HPLC/MS) Identify Unwanted Adducts or Un-deprotected Peptide? check_coupling->check_cleavage No optimize_coupling Optimize Coupling: - Use DIC/Oxyma - Double Couple - Monitor with Kaiser Test incomplete_coupling->optimize_coupling end Improved Yield optimize_coupling->end side_reactions Side Reactions during Cleavage check_cleavage->side_reactions Yes aggregation Peptide Aggregation check_cleavage->aggregation No, suspect aggregation optimize_cleavage Optimize Cleavage Cocktail: - Ensure sufficient scavengers (TIS, EDT) - Consider post-cleavage deprotection side_reactions->optimize_cleavage optimize_cleavage->end address_aggregation Address Aggregation: - Use NMP as solvent - Increase coupling temperature aggregation->address_aggregation address_aggregation->end

Caption: Troubleshooting workflow for low peptide yield with this compound.

References

Technical Support Center: TFA Cleavage and S-Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding S-alkylation side reactions during the trifluoroacetic acid (TFA) cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is S-alkylation and why does it occur during TFA cleavage?

A1: S-alkylation is an undesirable side reaction that occurs during the final cleavage of a synthetic peptide from its solid support. During this process, trifluoroacetic acid (TFA) is used to remove acid-labile protecting groups from amino acid side chains. However, this process generates highly reactive carbocations from these protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and from the resin linker itself.[1][2] These carbocations can then attack nucleophilic sulfur atoms in the side chains of Cysteine (Cys) and Methionine (Met) residues, leading to the formation of stable, unwanted adducts.[3]

Q2: Which amino acid residues are most susceptible to S-alkylation?

A2: Cysteine and Methionine are the primary residues susceptible to S-alkylation due to the nucleophilic nature of their sulfur-containing side chains.[3] Tryptophan (Trp) is also highly susceptible to alkylation on its indole ring.

Q3: What are scavengers and how do they prevent S-alkylation?

A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" the reactive carbocations generated during deprotection before they can react with sensitive amino acid residues. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole, and phenol.

Q4: Is a standard cleavage cocktail like TFA/TIS/H₂O (95:2.5:2.5) always sufficient to prevent S-alkylation?

A4: While this standard cocktail is effective for many peptides, it may not be sufficient for sequences containing multiple sensitive residues like Cysteine, Methionine, or Tryptophan, especially when numerous tert-butyl protecting groups are present. In such cases, more robust scavenger cocktails are recommended.

Troubleshooting Guide

Problem: My purified peptide has an unexpected mass increase of +56 Da.

  • Possible Cause: This mass shift is characteristic of S-tert-butylation of a Cysteine or Methionine residue. The tert-butyl cation (mass of 57 Da, with a net addition of 56 Da after proton loss) generated from Boc or tBu protecting groups has likely alkylated the sulfur atom.

  • Solution:

    • Optimize the Scavenger Cocktail: Use a more potent scavenger cocktail. For peptides containing Cysteine, the addition of thioethers like dimethyl sulfide (DMS) or thioanisole has been shown to be effective. The use of thiol scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is also recommended to maintain a reducing environment and compete for alkylating species.

    • Modify Cleavage Conditions: Reducing the TFA concentration and optimizing the cleavage time can sometimes diminish the extent of side reactions. However, ensure that the conditions are still strong enough for complete deprotection.

Problem: HPLC analysis of my crude peptide shows multiple peaks, indicating significant side product formation.

  • Possible Cause: This can result from various side reactions, including S-alkylation, oxidation of sensitive residues, or incomplete deprotection. The complexity of the crude product often points to the inadequacy of the cleavage cocktail for the specific peptide sequence.

  • Solution:

    • Perform a Small-Scale Test Cleavage: Before cleaving the entire batch of resin, it is prudent to perform a small-scale trial with 20-50 mg of peptidyl-resin to determine the optimal cleavage conditions.

    • Analyze and Identify Side Products: Use mass spectrometry to identify the masses of the major side products. This will help in diagnosing the specific side reaction (e.g., +56 Da for tert-butylation, +16 Da for oxidation).

    • Select a Targeted Scavenger Cocktail: Based on the identified side products and the peptide sequence, choose a more appropriate cleavage cocktail. For instance, if both Cysteine and Methionine are present, a comprehensive cocktail like Reagent K is often recommended.

Data Presentation: Efficacy of Scavenger Cocktails in Reducing S-tert-Butylation of Cysteine

The following table summarizes the quantitative data on the effectiveness of various scavenger cocktails in reducing the formation of S-tert-butylated Cysteine side products during the TFA cleavage of a model peptide. The data is presented as the percentage of the desired peptide versus the S-tert-butylated side product, as determined by HPLC analysis.

Cleavage Cocktail Composition (TFA/Scavengers, v/v)Desired Peptide (%)S-tert-butylated Cys (%)Reference
95:2.5:2.5 (TFA/TIS/H₂O)81.418.6
90:2.5:2.5:5 (TFA/TIS/H₂O/DMS)89.710.3
90:2.5:2.5:5 (TFA/TIS/H₂O/Thioanisole)91.09.0
90:2.5:2.5:5 (TFA/TIS/H₂O/DTT)87.712.3
85:2.5:7.5:5 (TFA/TIS/H₂O/Thioanisole)93.36.7

Experimental Protocols

Protocol 1: General TFA Cleavage with a Standard Scavenger Cocktail

This protocol is suitable for peptides without highly sensitive residues.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL) to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: TFA Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing Cysteine, Methionine, and/or Tryptophan.

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Freshly Prepared):

    • In a fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 2 mL of cocktail, mix 1.65 mL TFA, 0.1 mL Phenol, 0.1 mL H₂O, 0.1 mL Thioanisole, and 0.05 mL EDT.

  • Cleavage Reaction: Follow steps 3a-3b from Protocol 1, extending the reaction time to 2-3 hours if necessary.

  • Peptide Precipitation and Isolation: Follow steps 4a-4g from Protocol 1.

Visualizations

S_Alkylation_Mechanism cluster_TFA_Cleavage TFA Cleavage Environment cluster_Peptide Peptide Chain cluster_Scavenger Scavenger Action Protecting_Group t-Butyl Protecting Group (e.g., from Boc, tBu) Carbocation tert-Butyl Cation (Reactive Electrophile) Protecting_Group->Carbocation Acidolysis TFA TFA (Trifluoroacetic Acid) Cysteine Cysteine Residue (-SH group) Carbocation->Cysteine Attack on Nucleophilic Sulfur Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Prevention Alkylated_Cysteine S-alkylated Cysteine (Side Product) Cysteine->Alkylated_Cysteine S-Alkylation Trapped_Cation Neutralized Species Scavenger->Trapped_Cation Trapping

Caption: Mechanism of S-alkylation and the protective role of scavengers.

Troubleshooting_Workflow Start Start: TFA Cleavage Performed Check_Crude Analyze Crude Peptide (HPLC, MS) Start->Check_Crude High_Purity High Purity of Target Peptide? Check_Crude->High_Purity Success Proceed to Purification High_Purity->Success Yes Identify_Side_Products Identify Major Side Products (e.g., +56 Da for S-alkylation) High_Purity->Identify_Side_Products No Select_Cocktail Select More Robust Scavenger Cocktail Identify_Side_Products->Select_Cocktail Optimize_Conditions Consider Optimizing Cleavage Time/Temp Select_Cocktail->Optimize_Conditions Repeat_Cleavage Perform Small-Scale Test Cleavage Optimize_Conditions->Repeat_Cleavage Repeat_Cleavage->Check_Crude

Caption: Troubleshooting workflow for S-alkylation side reactions.

References

How to address solubility issues of Fmoc-Cys(4-MeBzl)-OH in DMF.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-Cys(4-MeBzl)-OH in Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in DMF?

A1: The solubility of an Fmoc-protected amino acid is influenced by several factors.[1] The 4-methylbenzyl (4-MeBzl) group is a bulky, hydrophobic protecting group which can decrease solubility in polar aprotic solvents like DMF.[1] While DMF is a common solvent for Solid-Phase Peptide Synthesis (SPPS), some Fmoc-amino acids, particularly those with large protecting groups, may exhibit limited solubility.[1][2] Inadequate solubility can lead to poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, ultimately impacting the purity and yield of the final peptide.[1]

Q2: What are the consequences of using a suspension or an incompletely dissolved amino acid solution for coupling?

A2: Using an incompletely dissolved amino acid solution is highly discouraged in SPPS. Poor solubility makes it difficult for the coupling reagents to fully contact the amino acid, leading to inefficient activation and subsequent coupling. This can result in lower peptide yields, the formation of deletion sequences (where the amino acid is skipped), and an overall decrease in the purity of the final crude peptide.

Q3: What are some immediate alternative solvents if DMF is problematic?

A3: this compound is reported to be soluble in several other organic solvents. Dimethyl sulfoxide (DMSO) is an excellent alternative and can often dissolve recalcitrant Fmoc-amino acids. Other solvents in which this derivative shows solubility include Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone. For SPPS applications, N-methyl-2-pyrrolidone (NMP) is another strong polar aprotic solvent that can be used as a substitute for DMF.

Troubleshooting Guide

Q4: I am observing undissolved particles of this compound in my DMF solution. What is the first troubleshooting step?

A4: The first step involves gentle, non-disruptive methods to enhance dissolution. Applying sonication for a short period can often help break up aggregates and improve solubility. Gentle warming of the solution (e.g., to 37°C) can also significantly increase the solubility of the compound. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

Troubleshooting Workflow for Solubility Issues

cluster_start cluster_methods cluster_check cluster_end start Incomplete Dissolution of This compound in DMF sonicate Apply Sonication start->sonicate check1 Is it fully dissolved? sonicate->check1 heat Gentle Warming (e.g., 37°C) check2 Is it fully dissolved? heat->check2 cosolvent Add Co-Solvent (e.g., DMSO, NMP) check3 Is it fully dissolved? cosolvent->check3 switch_solvent Switch Primary Solvent (e.g., NMP or DMSO) proceed Proceed with Coupling Reaction switch_solvent->proceed check1->heat No check1->proceed Yes check2->cosolvent No check2->proceed Yes check3->switch_solvent No check3->proceed Yes

Caption: A logical workflow for diagnosing and addressing solubility issues.

Q5: If gentle methods fail, can I use a solvent mixture?

A5: Yes, using a mixed solvent system is a very effective strategy. The addition of a small amount of a stronger solvent like DMSO to the DMF can significantly improve solubility. For example, preparing the solution in a 9:1 or 4:1 DMF:DMSO mixture often resolves solubility issues without negatively impacting the synthesis protocol. It has been noted that dissolving the compound in pure DMSO first and then diluting it with DMF can be an effective procedure for hardly soluble protected peptides.

Q6: When should I consider replacing DMF entirely for the dissolution step?

A6: If you consistently face solubility problems or if the use of co-solvents is not desirable for your specific protocol, switching the solvent entirely is the best course of action. NMP is a common and effective substitute for DMF in SPPS and may offer better solvation for this particular derivative. Given the high reported solubility in DMSO, preparing the amino acid stock solution in DMSO is also a reliable option, provided it is compatible with your instrumentation and subsequent synthesis steps.

Factors Influencing Fmoc-Amino Acid Solubility

cluster_AA Amino Acid Properties cluster_Solvent Solvent Properties cluster_Conditions Experimental Conditions center Fmoc-Amino Acid Solubility side_chain Side Chain (Hydrophobicity, Polarity) center->side_chain protecting_group Side-Chain Protecting Group (Size, Bulkiness) center->protecting_group polarity Polarity center->polarity h_bond Hydrogen Bonding Capacity center->h_bond temp Temperature center->temp additives Additives / Salts center->additives concentration Concentration center->concentration

Caption: Key factors that govern the solubility of Fmoc-protected amino acids.

Quantitative Solubility Data

SolventConcentration / SolubilityNotes
DMSO 100 mg/mL (223.44 mM)Sonication may be needed.
DMF Limited / VariableSolubility issues are frequently encountered, especially at high concentrations.
NMP Good (qualitative)A common alternative to DMF with better solvating properties for many compounds.
DCM / Chloroform Soluble (qualitative)Generally used for specific steps like resin loading rather than the entire SPPS cycle.
Acetone / Ethyl Acetate Soluble (qualitative)Not typically used as primary solvents for coupling steps in SPPS.

Experimental Protocols

Protocol 1: Enhanced Dissolution in DMF

This protocol uses physical methods to improve the solubility of this compound in DMF.

  • Preparation : Weigh the required amount of this compound into a clean, dry vessel.

  • Solvent Addition : Add the calculated volume of DMF to achieve the desired concentration.

  • Sonication : Place the vessel in an ultrasonic bath and sonicate for 5-10 minutes. Visually inspect for undissolved particles.

  • Gentle Warming : If particles remain, warm the solution in a water bath at 30-40°C for 10-15 minutes while gently agitating.

  • Cooling & Use : Once fully dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.

Protocol 2: Dissolution Using a DMF/DMSO Co-Solvent System

This protocol is for instances where the amino acid is poorly soluble in pure DMF.

  • Preparation : Weigh the required amount of this compound into a clean, dry vessel.

  • Co-Solvent Addition : Add a small volume of DMSO (e.g., 10-20% of the final total volume) to the vessel and vortex briefly to dissolve the solid.

  • Primary Solvent Addition : Add the remaining volume as DMF to reach the final desired concentration.

  • Mixing : Vortex the solution thoroughly to ensure it is homogeneous.

  • Use : The resulting solution can be used directly for the standard activation and coupling protocol.

References

Alternative activation reagents for difficult couplings involving Fmoc-Cys(4-MeBzl)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the coupling of Fmoc-Cys(4-MeBzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The coupling of this compound can be problematic due to two main factors:

  • Steric Hindrance: The bulky S-4-methylbenzyl (4-MeBzl) protecting group can physically impede the activated carboxyl group from efficiently approaching the free amine of the growing peptide chain, resulting in slower and incomplete coupling reactions.[1]

  • Racemization Risk: The electron-withdrawing nature of the thiol side chain increases the acidity of the alpha-proton. This makes it more susceptible to abstraction by the bases commonly used in coupling protocols, which can lead to a loss of stereochemical purity (racemization) in the final peptide.[1][2][3]

Q2: How can I monitor the efficiency of my this compound coupling reaction?

Monitoring the completeness of the coupling reaction is crucial. The two most common methods are:

  • Kaiser Test (Qualitative): This is a rapid colorimetric test for detecting primary amines. A positive result, indicated by blue beads, signifies the presence of unreacted free amines and, therefore, an incomplete coupling.[1]

  • High-Performance Liquid Chromatography (HPLC) (Quantitative): A small amount of the peptide-resin can be cleaved and analyzed by reverse-phase HPLC. The presence of deletion sequences (peptides lacking the Cys(4-MeBzl) residue) confirms an incomplete coupling. While more time-consuming, this method provides quantitative data on the reaction's success.

Q3: Are there any specific side reactions to be aware of with this compound?

Besides racemization, a potential side reaction is β-elimination, especially with C-terminal cysteine residues. This can lead to the formation of dehydroalanine, which can subsequently react with piperidine (used for Fmoc deprotection) to form a piperidinylalanine adduct.

Troubleshooting Guide for Difficult Couplings

If you are experiencing incomplete coupling with this compound, consider the following troubleshooting strategies.

Troubleshooting Workflow

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Double Coupling start->strategy1 strategy2 Strategy 2: Change Coupling Reagent start->strategy2 strategy3 Strategy 3: Modify Reaction Conditions start->strategy3 retest Re-evaluate Coupling (Kaiser Test / HPLC) strategy1->retest strategy2->retest strategy3->retest strategy4 Strategy 4: Capping failure Persistent Issue: Consult further literature or support strategy4->failure retest->strategy4 Positive Test success Coupling Successful retest->success Negative Test

Caption: Troubleshooting workflow for incomplete this compound coupling.

Alternative Activation Reagents

The choice of coupling reagent is critical for overcoming the challenges associated with this compound. Uronium/aminium and phosphonium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC alone.

Reagent ClassExamplesKey AdvantagesConsiderations
Uronium/Aminium Salts HATU, HCTU, COMUHigh coupling efficiency and fast reaction times. HATU and COMU are particularly effective at minimizing racemization.Uronium reagents (except COMU) can cause guanidinylation of the N-terminus if used in excess. HCTU is a more cost-effective alternative to HATU.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with a low risk of racemization. They do not cause guanidinylation, so they can be used in excess.Generally more expensive than uronium salts. Solutions in DMF have moderate stability.
Carbodiimides + Additives DIC + Oxyma or HOBtA cost-effective option that significantly reduces racemization compared to using DIC alone.May be less efficient for particularly hindered couplings compared to uronium or phosphonium salts.
Comparative Data on Coupling Reagents

The following tables summarize the performance of various coupling reagents in terms of efficiency and racemization suppression.

Table 1: Coupling Efficiency of Different Reagents

Coupling ReagentApproximate Coupling EfficiencyNotes
DIC/Oxyma~94%Low levels of deletion sequences observed.
HCTU~93%Similar efficiency to HATU.
HATU~95%Highly efficient for difficult sequences.
HBTU~90%Can result in higher levels of deletion sequences compared to HATU/HCTU.
COMUHighKnown for high efficiency and solubility.

Table 2: Racemization Tendency of Different Coupling Reagents

Coupling ReagentRacemization LevelComments
COMUVery LowThe OxymaPure leaving group is highly effective at preventing racemization.
DIC/OxymaVery LowOxyma is a superior additive for minimizing racemization with carbodiimides.
HATULowThe HOAt moiety effectively suppresses racemization.
HCTULowThe 6-Cl-HOBt leaving group provides good racemization suppression.
DIC/HOBtModerateHOBt is a classic racemization suppressant but can be less effective than HOAt or Oxyma.

Experimental Protocols

Protocol 1: Standard SPPS using HATU for this compound Coupling

This protocol is suitable for difficult couplings where high efficiency and low racemization are required.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is a cost-effective alternative that minimizes racemization.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.

  • Pre-activation: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to monitor the reaction completion.

Protocol 3: Synthesis and Coupling of Fmoc-Cys(4-MeBzl)-Cl

For extremely difficult couplings, converting the amino acid to its highly reactive acid chloride derivative can be an effective strategy.

Part A: Synthesis of Fmoc-Cys(4-MeBzl)-Cl

  • WARNING: This procedure should be performed in a fume hood by trained personnel, as it involves thionyl chloride, which is corrosive and toxic.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred solution.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Isolation and Storage: The resulting crude Fmoc-Cys(4-MeBzl)-Cl can be solidified by adding anhydrous hexane. The product is moisture-sensitive and should be dried under high vacuum and used promptly.

Part B: Solid-Phase Coupling of Fmoc-Cys(4-MeBzl)-Cl

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DCM or DMF.

  • Neutralization: If necessary, neutralize the resin-bound amine salt by washing with a solution of 5% DIPEA in DCM or DMF, followed by thorough washes with DCM and/or DMF.

  • Coupling Solution: In a separate dry flask under an inert atmosphere, dissolve Fmoc-Cys(4-MeBzl)-Cl (1.5-3.0 eq.) in anhydrous DCM or DMF.

  • Coupling Reaction: Add the Fmoc-Cys(4-MeBzl)-Cl solution to the resin, followed by a hindered base such as DIPEA or 2,4,6-collidine (2.0-4.0 eq.). Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once complete, wash the resin thoroughly.

Reaction Pathway Visualization

General Fmoc-SPPS Cycle

G cluster_0 Fmoc-SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Washing1 2. Washing (DMF/DCM) Deprotection->Washing1 Remove Piperidine Coupling 3. Amino Acid Coupling (Activation Reagent + Fmoc-AA-OH) Washing1->Coupling Prepare for Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 Remove Excess Reagents Washing2->Deprotection Start Next Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Cys(4-MeBzl)-OH vs. Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cysteine Derivative for Solid-Phase Peptide Synthesis (SPPS)

The strategic selection of protecting groups for cysteine residues is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice impacts not only the synthesis strategy but also the yield, purity, and stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of two commonly used Fmoc-protected cysteine derivatives: the standard Fmoc-Cys(Trt)-OH and the more robust Fmoc-Cys(4-MeBzl)-OH.

Core Chemical Differences and Strategic Implications

The fundamental difference between this compound and Fmoc-Cys(Trt)-OH lies in the acid lability of their respective thiol protecting groups. The S-trityl (Trt) group is highly acid-sensitive and is readily cleaved by standard trifluoroacetic acid (TFA) cocktails used in the final cleavage step of Fmoc-SPPS. In contrast, the S-4-methylbenzyl (4-MeBzl) group is significantly more stable to acid and requires harsh cleavage conditions, typically liquid hydrogen fluoride (HF).[1][2] This key distinction dictates their applications in peptide synthesis.

Fmoc-Cys(Trt)-OH is the cost-effective and conventional choice for routine peptide synthesis where a free sulfhydryl group or a disulfide bond is desired in the final product after standard TFA cleavage.[3] Its compatibility with the overall Fmoc/tBu strategy makes it a straightforward option for many applications.

This compound, due to its stability in TFA, is employed in more specialized scenarios. Its primary application is in the synthesis of protected peptide fragments on hyper-acid-labile resins. This allows for the cleavage of the peptide from the resin while the cysteine residue remains protected, enabling subsequent fragment condensation in solution or further on-resin manipulations.

Performance and Application Data

The selection between these two derivatives involves a trade-off between ease of use and specific strategic advantages. The following tables summarize their performance based on experimental data.

Table 1: General Characteristics and Applications

FeatureThis compoundFmoc-Cys(Trt)-OH
Protecting Group 4-Methylbenzyl (4-MeBzl)Trityl (Trt)
Cleavage Condition Liquid Hydrogen Fluoride (HF)Trifluoroacetic Acid (TFA)
TFA Stability StableLabile
Primary Application Synthesis of protected peptide fragmentsRoutine synthesis of cysteine-containing peptides
Orthogonality in Fmoc/tBu SPPS Orthogonal (requires separate deprotection step)Not orthogonal (cleaved with other side-chain groups)

Table 2: Performance in Peptide Synthesis

ParameterThis compoundFmoc-Cys(Trt)-OH
Racemization Propensity LowerHigher; prone to racemization, especially with base-mediated activation[2][3]
Coupling Efficiency Generally goodHigh and reliable
Common Side Reactions Related to harsh HF cleavage conditionsIncomplete deprotection, side reactions from trityl cation if not properly scavenged
Cost-Effectiveness Generally higher costMore cost-effective for routine use

Table 3: Quantitative Data on Racemization

DerivativeCoupling ConditionsRacemization (%)
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Trt)-OHUronium reagents8.0
Fmoc-Cys(Trt)-OHMW-assisted SPPS at 50/80 °C10.9 / 26.6
This compoundNot directly reported, but generally lower than TrtData not available

Experimental Protocols

Detailed methodologies for the incorporation and cleavage of both cysteine derivatives are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.

Protocol 1: Coupling of this compound or Fmoc-Cys(Trt)-OH

This protocol outlines a standard manual coupling cycle in Fmoc-SPPS.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling:

  • In a separate vessel, dissolve this compound or Fmoc-Cys(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

Protocol 2: Cleavage and Deprotection

The cleavage protocols for the two derivatives are distinctly different.

A. Fmoc-Cys(Trt)-OH: Standard TFA Cleavage

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides with multiple Trt groups, the addition of 1,2-ethanedithiol (EDT) is recommended.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

B. This compound: HF Cleavage Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in the HF-resistant reaction vessel with a magnetic stir bar.

  • Add scavengers (e.g., p-cresol, p-thiocresol for Cys(4-MeBzl)-containing peptides).

  • Cool the reaction vessel to -5 to 0 °C using a dry ice/isopropanol bath.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the reaction at 0 °C for 1-1.5 hours.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Visualizing the Chemistry and Workflow

To better illustrate the discussed concepts, the following diagrams outline the chemical structures and the divergent synthetic pathways.

Caption: Chemical structures of this compound and Fmoc-Cys(Trt)-OH.

G cluster_trt Fmoc-Cys(Trt)-OH Pathway cluster_mebzl This compound Pathway start Start SPPS (Fmoc-deprotection & Coupling) incorporate_cys Incorporate Fmoc-Cys(PG)-OH start->incorporate_cys elongate Elongate Peptide Chain incorporate_cys->elongate final_deprotection Final Fmoc Deprotection elongate->final_deprotection tfa_cleavage TFA Cleavage (Deprotects Trt & cleaves from resin) final_deprotection->tfa_cleavage tfa_cleavage_mebzl TFA Cleavage (Cleaves from resin, 4-MeBzl intact) final_deprotection->tfa_cleavage_mebzl deprotected_peptide Deprotected Cys-Peptide tfa_cleavage->deprotected_peptide protected_fragment Protected Cys(4-MeBzl)-Peptide Fragment tfa_cleavage_mebzl->protected_fragment hf_cleavage HF Cleavage (Removes 4-MeBzl) protected_fragment->hf_cleavage deprotected_peptide_mebzl Deprotected Cys-Peptide hf_cleavage->deprotected_peptide_mebzl G peptide_resin_trt Peptide-Resin-Cys(Trt) tfa_cocktail TFA / TIS / H2O peptide_resin_trt->tfa_cocktail Cleavage trityl_cation Trityl Cation + Deprotected Peptide tfa_cocktail->trityl_cation Deprotection peptide_resin_mebzl Peptide-Resin-Cys(4-MeBzl) hf Liquid HF / Scavengers peptide_resin_mebzl->hf Cleavage mebzl_cation 4-MeBzl Cation + Deprotected Peptide hf->mebzl_cation Deprotection

References

Advantages and disadvantages of the 4-MeBzl cysteine protecting group.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the selection of an appropriate cysteine protecting group is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic strategy. The 4-methylbenzyl (4-MeBzl or Meb) group is a well-established protecting group for the thiol side chain of cysteine. This guide provides an objective comparison of the 4-MeBzl group with other commonly used alternatives, supported by experimental data and detailed methodologies, to aid in the rational selection of a cysteine protection strategy.

Overview of Cysteine Protecting Groups

The primary role of a cysteine protecting group is to mask the highly reactive thiol functionality during peptide synthesis to prevent undesired side reactions, such as oxidation to disulfides, alkylation, and racemization.[1][2] The choice of a protecting group is dictated by the overall synthetic strategy, including whether Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) is employed, and the requirements for orthogonal deprotection in the synthesis of peptides with multiple disulfide bonds.

The 4-MeBzl group belongs to the benzyl-type family of protecting groups and is characterized by its stability under moderately acidic conditions, making it particularly suitable for Boc-SPPS. However, its application in the more common Fmoc-SPPS requires specific deprotection strategies. This guide will compare the 4-MeBzl group to three other widely used cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).

Advantages and Disadvantages of the 4-MeBzl Protecting Group

Advantages:
  • Stability in Boc-SPPS: The 4-MeBzl group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for the removal of the Nα-Boc group during Boc-SPPS.[3][4]

  • Orthogonality in Fmoc-SPPS: In Fmoc-SPPS, the 4-MeBzl group is stable to the standard TFA cleavage cocktails used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[5] This orthogonality allows for the synthesis of peptides with a protected cysteine that can be selectively deprotected in a subsequent step.

  • Alternative Deprotection Methods: While traditionally removed with strong acids like hydrogen fluoride (HF), alternative, milder methods for the deprotection of 4-MeBzl have been developed, such as heating in a TFA/dimethyl sulfoxide (DMSO) mixture, which can simultaneously induce disulfide bond formation.

Disadvantages:
  • Harsh Deprotection Conditions: The complete removal of the 4-MeBzl group often requires treatment with hazardous strong acids like HF, which necessitates specialized equipment and can lead to the degradation of sensitive amino acid residues.

  • Limited Applicability in Standard Fmoc-SPPS: Due to its stability to standard TFA cleavage, it is not suitable for synthetic strategies that require the simultaneous deprotection of all side-chain protecting groups with the final cleavage from the resin.

  • Potential for Side Reactions: The harsh acidic conditions required for deprotection can promote various side reactions, including alkylation of sensitive residues if not properly scavenged.

Comparative Performance Data

The following table summarizes the key performance characteristics of the 4-MeBzl protecting group and its common alternatives. Direct side-by-side quantitative comparisons of cleavage yields and purity are often sequence-dependent and not always available in the literature. The data presented here is a summary of representative values and characteristics.

Protecting GroupChemical StructurePrimary Synthesis StrategyDeprotection ConditionsReported Cleavage Yield (%)Key AdvantagesCommon Side Reactions/Disadvantages
4-MeBzl 4-MethylbenzylBoc-SPPSHF/anisole; TFA/DMSO (heated)Good to High (sequence dependent)Stable in Boc-SPPS; Orthogonal in Fmoc-SPPSRequires harsh acids (HF); Potential for acid-catalyzed side reactions.
Trt TritylFmoc-SPPSTFA-based cocktails (e.g., TFA/TIS/H₂O)>95%Mild deprotection; High yieldProne to racemization and β-elimination; Reattachment of the trityl cation if not properly scavenged.
Acm AcetamidomethylFmoc-SPPS & Boc-SPPSI₂; Hg(OAc)₂; Ag(I)67% - nearly quantitative (Iodine)Orthogonal to acid-labile groups; Allows for purification of protected peptide.Toxicity of heavy metal reagents; Potential for iodination of sensitive residues.
tBu tert-ButylFmoc-SPPS & Boc-SPPSHg(OAc)₂; TFMSA; HFNot specifiedOrthogonal to acid-labile groups.Toxicity of mercury reagents; Requires strong acids for cleavage.

Experimental Protocols

Detailed methodologies for the deprotection of the 4-MeBzl group and its alternatives are provided below.

Deprotection of Cys(4-MeBzl)

Method 1: Hydrogen Fluoride (HF) Cleavage (Standard for Boc-SPPS)

  • Place the dry peptide-resin in the reaction vessel of an HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol, p-thiocresol). For peptides containing Cys(4-MeBzl), a common scavenger mixture is p-cresol:p-thiocresol (1:1).

  • Cool the reaction vessel to -5 to 0 °C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum.

  • Precipitate the peptide by adding cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.

Method 2: TFA/DMSO Cleavage

  • Prepare a solution of TFA/DMSO/anisole (97.9:2:0.1 v/v/v).

  • Dissolve the crude peptide in the mixture (approximately 2 mL per mg of peptide).

  • Add an additional 0.4 mL of DMSO per mg of crude peptide.

  • Stir the solution at 70°C for 3 hours under a condenser.

  • Remove the TFA in vacuo.

  • Precipitate the peptide by adding cold diethyl ether.

Deprotection of Alternative Cysteine Protecting Groups

Cys(Trt) Deprotection: Standard TFA Cleavage

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolate the peptide by centrifugation and wash with cold diethyl ether.

Cys(Acm) Deprotection: Iodine-Mediated Oxidation

  • Dissolve the Acm-protected peptide in a suitable solvent (e.g., 80% acetic acid in water).

  • Slowly add an iodine solution (e.g., 0.1 M in methanol) dropwise with stirring until a persistent yellow-brown color is observed.

  • Continue stirring for 1-2 hours, monitoring the reaction by HPLC.

  • Quench the excess iodine by adding an ascorbic acid solution until the solution becomes colorless.

  • Purify the peptide using preparative HPLC.

Cys(tBu) Deprotection: Mercury(II) Acetate Cleavage

Caution: Mercury reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve the tBu-protected peptide in 10% aqueous acetic acid.

  • Adjust the pH to 4.0 with glacial acetic acid.

  • Add 1.0 equivalent of mercury(II) acetate per tBu group and stir.

  • Readjust the pH to 4.0.

  • After the reaction is complete (monitored by HPLC), add β-mercaptoethanol to precipitate the mercury.

  • Centrifuge to remove the precipitate and desalt the supernatant containing the peptide.

Visualization of Workflows

The following diagrams illustrate the logical relationships in selecting a cysteine protecting group and the general experimental workflow for deprotection.

G Decision Tree for Cysteine Protecting Group Selection start Start: Peptide Synthesis Strategy synthesis_type Synthesis Type? start->synthesis_type boc_spps Boc-SPPS synthesis_type->boc_spps Boc fmoc_spps Fmoc-SPPS synthesis_type->fmoc_spps Fmoc select_4mebzl Select 4-MeBzl boc_spps->select_4mebzl deprotection_strategy Simultaneous Deprotection with Cleavage? fmoc_spps->deprotection_strategy yes_deprotect Yes deprotection_strategy->yes_deprotect Yes no_deprotect No (Orthogonal Strategy) deprotection_strategy->no_deprotect No select_trt Select Trt yes_deprotect->select_trt orthogonal_choice Orthogonal Group Required? no_deprotect->orthogonal_choice orthogonal_choice->select_4mebzl Stable to TFA (harsher removal) select_acm Select Acm orthogonal_choice->select_acm Stable to TFA select_tbu Select tBu orthogonal_choice->select_tbu Stable to TFA

Caption: Decision tree for selecting a cysteine protecting group.

G General Deprotection and Purification Workflow start Start: Protected Peptide deprotection Deprotection (Specific to Protecting Group) start->deprotection precipitation Precipitation (e.g., with diethyl ether) deprotection->precipitation isolation Isolation (Centrifugation/Filtration) precipitation->isolation purification Purification (e.g., Preparative HPLC) isolation->purification analysis Analysis (MS, HPLC) purification->analysis final_product Final Deprotected Peptide analysis->final_product

Caption: General workflow for peptide deprotection and purification.

Conclusion

The 4-MeBzl cysteine protecting group is a valuable tool in peptide synthesis, particularly within the Boc-SPPS strategy, due to its acid stability. In Fmoc-SPPS, it offers an orthogonal protection strategy, although its removal requires harsher conditions than more commonly used groups like Trt. The choice between 4-MeBzl and other protecting groups such as Trt, Acm, and tBu should be made based on a careful consideration of the overall synthetic plan, the need for orthogonality, and the tolerance of the target peptide to the respective deprotection conditions. For routine synthesis of peptides where simultaneous deprotection is desired, the Trt group is often the preferred choice due to its mild cleavage conditions and high yields. For more complex syntheses requiring regioselective disulfide bond formation, orthogonal protecting groups like Acm and tBu, and in specific cases 4-MeBzl, become indispensable.

References

A Comparative Guide to Alternative Protecting Groups for Cysteine in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in Fmoc-based solid-phase peptide synthesis (SPPS). It profoundly influences the prevention of side reactions, such as racemization and β-elimination, and dictates the strategy for disulfide bond formation. While the trityl (Trt) group remains a common choice for routine synthesis, a variety of alternative protecting groups offer distinct advantages, particularly for the synthesis of complex peptides, those prone to side reactions, or peptides requiring orthogonal disulfide bridging strategies.

This guide provides an objective comparison of the performance of several key alternative protecting groups for cysteine, supported by experimental data from the literature. We will delve into their cleavage conditions, their effectiveness in minimizing common side reactions, and their suitability for orthogonal protection schemes.

Key Performance Metrics for Cysteine Protecting Groups

The ideal cysteine protecting group should exhibit the following characteristics:

  • Stability: It must be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for cleavage from many resins.

  • Efficient Cleavage: The protecting group should be removable in high yield under conditions that do not degrade the peptide.

  • Minimization of Racemization: Cysteine is particularly susceptible to racemization during activation and coupling. The protecting group should mitigate this side reaction.[1][2]

  • Prevention of β-Elimination: Especially for C-terminal cysteine residues, base-catalyzed β-elimination can lead to the formation of dehydroalanine.[1]

  • Orthogonality: For peptides with multiple disulfide bonds, the ability to selectively deprotect one cysteine in the presence of others is crucial.[2]

Comparative Performance of Cysteine Protecting Groups

The following table summarizes the performance of several common and alternative cysteine protecting groups based on key performance metrics reported in the literature.

Protecting GroupStructureCleavage ConditionsOrthogonalityKey Advantages & Disadvantages
Trityl (Trt) TritylStandard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[1]No (cleaved with peptide)Advantages: Cost-effective, widely used. Disadvantages: Prone to racemization, especially with base-mediated coupling reagents. Can cause S-alkylation during cleavage.
Acetamidomethyl (Acm) AcetamidomethylI₂, Hg(OAc)₂, Ag(I), Tl(III)Yes (stable to TFA)Advantages: Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to acid-labile groups. Disadvantages: Cleavage requires potentially toxic heavy metals. More prone to β-elimination than Trt.
4-Methoxytrityl (Mmt) 4-Methoxytrityl1-2% TFA in DCMYes (cleaved under milder acid than Trt)Advantages: Highly acid-labile, allowing for selective deprotection on-resin. Useful for orthogonal strategies. Disadvantages: Less stable than Trt.
Diphenylmethyl (Dpm) DiphenylmethylHigh concentration TFA (e.g., 95%)Yes (stable to 1-3% TFA)Advantages: More stable to dilute TFA than Trt, allowing for use with hyper-acid labile resins. Less racemization than Trt. Disadvantages: Requires strong acid for removal.
Tetrahydropyranyl (Thp) TetrahydropyranylStandard TFA cleavage cocktailNo (cleaved with peptide)Advantages: Significantly lower racemization and β-elimination compared to Trt. Disadvantages: Similar lability to Trt, not suitable for orthogonal protection with other acid-labile groups.
S-sec-isoamylthio (SIT) S-sec-isoamylthioReducing agents (e.g., DTT, TCEP)Yes (stable to acid and base)Advantages: Mild, orthogonal cleavage conditions. Faster deprotection kinetics and less racemization compared to StBu. Disadvantages: Relatively new, less literature available.
4-Methoxybenzyloxymethyl (MBom) 4-MethoxybenzyloxymethylStandard TFA cleavage cocktailNo (cleaved with peptide)Advantages: Significantly reduces racemization, especially in microwave-assisted SPPS, compared to Trt. Disadvantages: Similar lability to Trt.

Experimental Protocols

The following are representative protocols for the incorporation and deprotection of selected alternative cysteine protecting groups. These should be considered as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc SPPS Cycle for Amino Acid Coupling

This protocol outlines a single cycle for the coupling of an Fmoc-protected amino acid, including a protected cysteine derivative.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6 eq.), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH

This protocol describes the selective removal of the Mmt group while the peptide is still attached to the resin.

  • Peptide Synthesis: Synthesize the peptide on a suitable resin following Protocol 1, incorporating Fmoc-Cys(Mmt)-OH at the desired position.

  • Washing: After the final synthesis cycle, wash the peptidyl-resin thoroughly with dichloromethane (DCM).

  • Mmt Deprotection:

    • Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM, often with a scavenger such as 2.5% triisopropylsilane (TIS).

    • Treat the resin with this solution. The cleavage can be monitored by the appearance of a yellow color from the Mmt cation.

    • Continue the treatment until the deprotection is complete (typically 5-10 treatments of 2 minutes each).

  • Neutralization and Washing: Wash the resin thoroughly with DCM and then with a solution of 10% DIEA in DMF to neutralize the acid, followed by extensive DMF washes. The newly freed thiol group is now available for on-resin modification, such as disulfide bond formation.

Protocol 3: Deprotection of Fmoc-Cys(Acm)-OH and Disulfide Bond Formation

This protocol details the removal of the Acm group and subsequent disulfide bond formation after the peptide has been cleaved from the resin.

  • Peptide Synthesis and Cleavage: Synthesize the peptide incorporating Fmoc-Cys(Acm)-OH and cleave it from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). This will remove all other acid-labile protecting groups, leaving the Acm group intact.

  • Purification: Purify the Acm-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Acm Deprotection and Oxidation:

    • Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid or methanol).

    • Add a solution of iodine in the same solvent dropwise until a persistent yellow color remains.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench any excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Final Purification: Purify the cyclized peptide by RP-HPLC to obtain the final product.

Visualizing the Workflow and Key Concepts

To better illustrate the processes discussed, the following diagrams created using Graphviz are provided.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Fmoc_AA Fmoc-AA-OH Coupling Amino Acid Coupling (HBTU/DIEA) Fmoc_AA->Coupling Deprotection->Coupling 2 Washing Washing (DMF) Coupling->Washing 3 Washing->Deprotection Repeat n times Cleavage Cleavage & Global Deprotection (TFA) Washing->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Peptide_Resin Peptidyl-Resin Fmoc-Cys(Acm)...Cys(Mmt)-Resin Step1 1. Selective Mmt Deprotection (1-2% TFA in DCM) Peptide_Resin->Step1 Intermediate1 Peptidyl-Resin Fmoc-Cys(Acm)...Cys(SH)-Resin Step1->Intermediate1 Step2 2. First Disulfide Bond Formation (On-resin oxidation, e.g., I₂) Intermediate1->Step2 Intermediate2 Cyclized Peptidyl-Resin (First Disulfide Formed) Step2->Intermediate2 Step3 3. Cleavage from Resin (TFA Cocktail) Intermediate2->Step3 Intermediate3 Partially Protected Peptide ...Cys(Acm)... Step3->Intermediate3 Step4 4. Acm Deprotection & Second Disulfide Bond Formation (e.g., I₂) Intermediate3->Step4 Final_Peptide Final Peptide with Two Regioselective Disulfide Bonds Step4->Final_Peptide

Strategy for orthogonal disulfide bond formation using Acm and Mmt protecting groups.

Cysteine_Side_Reactions cluster_conditions Reaction Conditions Cys_Residue Cysteine Residue in Peptide Chain Racemization Racemization (D-Cysteine formation) Cys_Residue->Racemization Beta_Elimination β-Elimination (Dehydroalanine formation) Cys_Residue->Beta_Elimination Base_Activation Base-mediated activation (e.g., HBTU/DIEA) Base_Activation->Racemization Piperidine Piperidine treatment (Fmoc deprotection) Piperidine->Beta_Elimination

Key side reactions involving cysteine during Fmoc SPPS.

References

A Comparative Analysis of Cysteine Protecting Groups: Trt, Acm, and 4-MeBzl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The unique reactivity of the cysteine (Cys) thiol group necessitates robust protection to prevent unwanted side reactions, such as oxidation to form disulfide bonds prematurely. This guide provides an objective comparison of three commonly employed cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and 4-Methylbenzyl (4-MeBzl), with a focus on their relative stability, cleavage conditions, and strategic applications, supported by experimental data.

Chemical Structures

The chemical structures of the Trityl, Acetamidomethyl, and 4-Methylbenzyl groups attached to the sulfur atom of a cysteine residue are depicted below.

  • Cys(Trt): The bulky triphenylmethyl group offers significant steric hindrance.[1][2]

  • Cys(Acm): A smaller, more flexible protecting group.

  • Cys(4-MeBzl): A benzyl-derived protecting group with a methyl substituent in the para position.[3]

Comparative Stability and Cleavage Conditions

The orthogonality of protecting groups is a critical consideration in SPPS, enabling the selective deprotection of specific residues without affecting others. The stability of Trt, Acm, and 4-MeBzl under various conditions commonly encountered in Fmoc-based peptide synthesis is summarized below.

Protecting GroupReagent/ConditionStability/LabilityReported Cleavage Yield (%)Orthogonality in Fmoc SPPS
Trityl (Trt) Trifluoroacetic acid (TFA) (e.g., 95% TFA with scavengers)Labile>95[1]No (cleaved during final resin cleavage)[4]
Piperidine (20% in DMF)Stable-Yes
Iodine (I₂)Labile--
Acetamidomethyl (Acm) Trifluoroacetic acid (TFA) (e.g., 95% TFA)Stable-Yes
Piperidine (20% in DMF)Stable-Yes
Mercury(II) Acetate (Hg(OAc)₂)Labile-Yes
Iodine (I₂)Labile67 - nearly quantitativeYes
4-Methylbenzyl (4-MeBzl) Trifluoroacetic acid (TFA) (e.g., 95% TFA)Stable-Yes
Piperidine (20% in DMF)Stable-Yes
Hydrogen Fluoride (HF)Labile-Yes
Hydrogen Bromide (HBr) in Acetic AcidLabile-Yes

Strategic Applications in Peptide Synthesis

The distinct stability profiles of Trt, Acm, and 4-MeBzl dictate their strategic use in the synthesis of complex peptides, particularly those containing multiple disulfide bonds.

  • Trityl (Trt): Due to its acid lability, the Trt group is most commonly used for cysteine residues that are intended to be deprotected during the final cleavage of the peptide from the resin. It is a cost-effective choice for the synthesis of peptides with a single disulfide bond or those requiring a free thiol. The cleavage of the Trt group can be easily monitored by the appearance of the yellow trityl cation.

  • Acetamidomethyl (Acm): The stability of the Acm group to both acidic and basic conditions makes it an excellent orthogonal protecting group in Fmoc synthesis. This allows for the purification of the fully assembled, Acm-protected peptide before the selective formation of disulfide bonds in solution. Its removal via specific reagents like iodine or mercury(II) acetate enables the regioselective formation of multiple disulfide bridges. However, the use of heavy metals can be a concern for pharmaceutical applications.

  • 4-Methylbenzyl (4-MeBzl): The 4-MeBzl group offers another layer of orthogonality, as it is stable to the standard TFA cleavage cocktail used in Fmoc SPPS. Its removal requires strong acids such as HF or HBr, which are not typically used in routine Fmoc synthesis. This makes it suitable for strategies that require the isolation of a protected peptide fragment for subsequent segment condensation.

Experimental Protocols

Detailed methodologies for the cleavage of each protecting group are provided below.

Deprotection of Cys(Trt)

This protocol describes the standard procedure for the final deprotection of a Trt-protected peptide and cleavage from the resin.

Materials:

  • Trt-protected peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours. The solution may turn yellow, indicating the release of the trityl cation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Lyophilize the peptide to obtain a dry powder.

Deprotection of Cys(Acm) with Iodine

This method simultaneously removes the Acm group and facilitates the formation of a disulfide bond.

Materials:

  • Acm-protected peptide

  • Solvent: 80% Acetic Acid in water

  • Iodine solution (e.g., 0.1 M in methanol)

  • Ascorbic acid solution (e.g., 1 M aqueous)

  • HPLC for purification

Procedure:

  • Dissolve the Acm-protected peptide in 80% aqueous acetic acid to a concentration of 1-2 mg/mL.

  • Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed.

  • Continue stirring for 1-2 hours, monitoring the reaction progress by HPLC.

  • Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.

  • Purify the cyclized peptide by preparative HPLC.

Deprotection of Cys(4-MeBzl) with Hydrogen Fluoride (HF)

This protocol requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.

Materials:

  • 4-MeBzl-protected peptide

  • Anhydrous Hydrogen Fluoride (HF)

  • HF cleavage apparatus

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

  • Lyophilizer

Procedure:

  • Place the 4-MeBzl-protected peptide and a magnetic stir bar in the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., anisole, typically 10% v/v).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense a measured amount of anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Lyophilize the peptide to obtain a dry powder.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows for the deprotection of each cysteine protecting group and a decision-making pathway for selecting an appropriate group.

Deprotection_Workflows cluster_Trt Trt Deprotection Workflow cluster_Acm Acm Deprotection & Cyclization Workflow cluster_4MeBzl 4-MeBzl Deprotection Workflow Trt_Resin Cys(Trt)-Peptide-Resin TFA_Cleavage Treat with TFA/ H₂O/TIS (2-3h) Trt_Resin->TFA_Cleavage Filter_Precipitate_Trt Filter & Precipitate with Ether TFA_Cleavage->Filter_Precipitate_Trt Lyophilize_Trt Lyophilize Filter_Precipitate_Trt->Lyophilize_Trt Free_Thiol_Peptide_Trt Peptide with Free Cys Thiol Lyophilize_Trt->Free_Thiol_Peptide_Trt Acm_Peptide Purified Cys(Acm) Peptide Iodine_Oxidation Dissolve in 80% AcOH Add Iodine (1-2h) Acm_Peptide->Iodine_Oxidation Quench Quench with Ascorbic Acid Iodine_Oxidation->Quench HPLC_Purify_Acm HPLC Purification Quench->HPLC_Purify_Acm Cyclized_Peptide_Acm Cyclized Peptide HPLC_Purify_Acm->Cyclized_Peptide_Acm MeBzl_Peptide Cys(4-MeBzl) Peptide HF_Cleavage HF Cleavage with Anisole (1-2h, 0°C) MeBzl_Peptide->HF_Cleavage Precipitate_MeBzl Precipitate with Ether HF_Cleavage->Precipitate_MeBzl Lyophilize_MeBzl Lyophilize Precipitate_MeBzl->Lyophilize_MeBzl Free_Thiol_Peptide_MeBzl Peptide with Free Cys Thiol Lyophilize_MeBzl->Free_Thiol_Peptide_MeBzl

Deprotection workflows for Cys(Trt), Cys(Acm), and Cys(4-MeBzl).

Protecting_Group_Selection Start Start: Synthesize Cys-containing peptide Q1 Single disulfide bond or final product is a free thiol? Start->Q1 Use_Trt Use Cys(Trt) Q1->Use_Trt Yes Q2 Regioselective formation of multiple disulfide bonds needed? Q1->Q2 No End Proceed with Synthesis Use_Trt->End Use_Acm Use Cys(Acm) for one pair of Cys residues Q2->Use_Acm Yes Q3 Need to isolate a fully protected peptide fragment? Q2->Q3 No Use_Acm->End Use_4MeBzl Use Cys(4-MeBzl) Q3->Use_4MeBzl Yes Q3->End No Use_4MeBzl->End

Decision tree for selecting a Cys protecting group.

References

Protecting Cysteine: A Comparative Guide to Minimize Racemization in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the inherent propensity of cysteine residues to undergo racemization during coupling presents a significant challenge. This guide provides an objective comparison of various Fmoc-Cysteine derivatives, supported by experimental data, to aid in the selection of the optimal protecting group to ensure the stereochemical integrity of synthetic peptides.

The choice of the sulfur protecting group on the cysteine side chain plays a pivotal role in mitigating racemization. This phenomenon, primarily occurring via enolization of the α-proton during the activation and coupling steps, is particularly pronounced when using phosphonium or uronium-based coupling reagents in the presence of tertiary amines like diisopropylethylamine (DIEA).[1][2] This guide evaluates commonly used Fmoc-Cys derivatives and highlights strategies to suppress this undesirable side reaction.

Comparative Analysis of Racemization Levels

The extent of racemization is highly dependent on the protecting group, the coupling method, and the base employed. Below is a summary of quantitative data from studies evaluating different Fmoc-Cys derivatives.

Fmoc-Cys DerivativeProtecting GroupCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OHTritylHCTU/DIEA in DMF8.0 - 10.9[1][3]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Acm)-OHAcetamidomethylHCTU/DIEA in DMF<1.0 (with PS or DBU as base)
Fmoc-Cys(Thp)-OHTetrahydropyranylDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Dpm)-OHDiphenylmethylHCTU/DIEA in DMF1.2
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(MBom)-OH4-MethoxybenzyloxymethylHCTU/DIEA in DMF0.4
Fmoc-Cys(Ddm)-OH4,4'-DimethoxydiphenylmethylHCTU/DIEA in DMF0.8
Fmoc-Cys(StBu)-OHtert-ButylthioNot specifiedCan increase racemization risk

Key Observations:

  • Fmoc-Cys(Trt)-OH , a widely used derivative, exhibits significant racemization, particularly with base-mediated coupling methods.

  • Fmoc-Cys(Acm)-OH shows a lower tendency for racemization compared to the Trt group. The use of weaker bases like Proton Sponge (PS) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can further reduce racemization to acceptable levels (<1.0%).

  • Fmoc-Cys(Thp)-OH has been reported to provide superior results with significantly lower racemization compared to Trt and Dpm derivatives when using DIPCDI/Oxyma Pure coupling.

  • Acid-labile protecting groups with electron-donating properties, such as 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) , have been shown to effectively suppress racemization to less than 1.0% even under standard phosphonium/uronium reagent coupling conditions with DIEA.

Experimental Protocols

To ensure accurate and reproducible evaluation of racemization levels, standardized experimental procedures are crucial.

Synthesis of Model Peptide (H-Gly-Cys-Phe-NH₂) for Racemization Analysis

This protocol is adapted from studies evaluating cysteine racemization.

  • Resin Preparation: A Rink amide resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group is removed from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling (Glycine and Phenylalanine): Standard Fmoc-amino acid coupling protocols are used to couple Fmoc-Phe-OH and subsequently Fmoc-Gly-OH.

  • Coupling of Fmoc-Cys Derivative: The specific Fmoc-Cys derivative to be evaluated is coupled using the desired activation method (e.g., HCTU/DIEA).

    • Pre-activation: A 1-minute pre-activation of the Fmoc-Cys derivative with the coupling reagent and base in DMF is a common practice that can influence racemization.

  • Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin, and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).

  • Analysis: The crude peptide is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired L-Cys diastereomer to the D-Cys epimer.

Quantification of Racemization by HPLC
  • Standard Preparation: Synthesize the authentic D-Cys diastereomer of the model peptide (e.g., H-Gly-D-Cys-Phe-NH₂) to serve as a reference standard.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Quantification: The percentage of racemization is calculated by integrating the peak areas of the D-isomer and the L-isomer using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Experimental Workflow for Evaluating Cysteine Racemization

The following diagram illustrates the key steps in the experimental workflow for assessing the racemization of different Fmoc-Cys derivatives.

Racemization_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 Phe_Coupling Couple Fmoc-Phe-OH Fmoc_Deprotection_1->Phe_Coupling Fmoc_Deprotection_2 Fmoc Deprotection Phe_Coupling->Fmoc_Deprotection_2 Gly_Coupling Couple Fmoc-Gly-OH Fmoc_Deprotection_2->Gly_Coupling Fmoc_Deprotection_3 Fmoc Deprotection Gly_Coupling->Fmoc_Deprotection_3 Cys_Coupling Couple Fmoc-Cys(X)-OH Fmoc_Deprotection_3->Cys_Coupling Cleavage Cleavage & Deprotection Cys_Coupling->Cleavage HPLC HPLC Analysis Cleavage->HPLC Quantification Quantification of Racemization HPLC->Quantification

Caption: Experimental workflow for evaluating cysteine racemization.

Conclusion and Recommendations

The selection of an appropriate Fmoc-Cys derivative and coupling strategy is paramount to minimizing racemization during SPPS. While Fmoc-Cys(Trt)-OH is widely used, it is prone to significant racemization, especially with base-mediated coupling reagents. For syntheses sensitive to stereochemical purity, the use of derivatives with protecting groups like Acm, Thp, MBom, or Ddm is strongly recommended. Furthermore, employing coupling conditions that avoid strong bases, such as carbodiimide activation with additives like Oxyma Pure, can significantly reduce the risk of epimerization. Researchers should carefully consider the specific requirements of their peptide sequence and desired purity when selecting a cysteine protection strategy.

References

A Head-to-Head Comparison: Fmoc-Cys(4-MeBzl)-OH vs. Fmoc-Cys(Acm)-OH for Disulfide Bridging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic formation of disulfide bonds is a critical step in the synthesis of peptides and proteins, profoundly influencing their structure and biological function. The choice of cysteine-protecting group is paramount to the success of this endeavor. This guide provides a comprehensive comparison of two commonly employed protected cysteine derivatives, Fmoc-Cys(4-MeBzl)-OH and Fmoc-Cys(Acm)-OH, offering insights into their respective performances in disulfide bridging strategies.

The selection of a cysteine-protecting group hinges on several factors, including the desired disulfide bonding pattern (single or multiple bridges), the overall synthetic strategy (e.g., orthogonal protection), and the sensitivity of the peptide sequence to various chemical reagents. This compound and Fmoc-Cys(Acm)-OH represent two distinct approaches to disulfide bond formation, each with its own set of advantages and limitations.

At a Glance: Key Performance Characteristics

FeatureThis compoundFmoc-Cys(Acm)-OH
Protecting Group 4-Methoxybenzyl (4-MeBzl)Acetamidomethyl (Acm)
Cleavage Condition Strong acids (e.g., HF or TFA/DMSO at elevated temperatures)Oxidative cleavage (e.g., Iodine, Thallium(III) trifluoroacetate)
Orthogonality Not orthogonal to standard acid-labile side-chain protecting groups.Orthogonal to acid-labile protecting groups; stable to TFA.[1]
Disulfide Formation Typically formed after global deprotection in solution.Can be formed on-resin or in solution; allows for sequential disulfide bond formation.[1][2]
Key Advantage Suitable for peptides where simultaneous deprotection and disulfide formation is desired.Enables regioselective formation of multiple disulfide bonds and purification of the protected linear peptide.[1]
Potential Side Reactions Risk of side reactions due to harsh cleavage conditions (e.g., oxidation of sensitive residues).[3]Potential for partial lability under prolonged strong acid treatment. Iodine oxidation can lead to side reactions with sensitive residues like Trp and Met.

Performance Deep Dive: A Strategic Perspective

This compound: The "All-at-Once" Approach

The 4-methoxybenzyl (4-MeBzl) protecting group is a derivative of the benzyl group and is characterized by its stability to the piperidine treatment used for Fmoc removal during solid-phase peptide synthesis (SPPS). However, its removal requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or a mixture of trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO) at elevated temperatures. This cleavage condition simultaneously removes most other acid-labile side-chain protecting groups.

This characteristic makes this compound suitable for a strategy where a single disulfide bond is formed in solution after the peptide has been fully deprotected and cleaved from the resin. The subsequent disulfide bridging is often achieved through air oxidation in a dilute solution to favor intramolecular cyclization.

The primary drawback of this approach is the harshness of the cleavage conditions, which can lead to side reactions, particularly the oxidation of sensitive amino acid residues such as methionine and tryptophan. Furthermore, the lack of orthogonality prevents the regioselective formation of multiple disulfide bonds.

Fmoc-Cys(Acm)-OH: The Power of Orthogonality

The acetamidomethyl (Acm) group offers a significant advantage in its orthogonality to the standard Fmoc/tBu strategy. The Acm group is stable to the TFA cocktail used for the final cleavage and deprotection of other side-chain protecting groups. This stability allows for the isolation and purification of the fully side-chain deprotected, yet S-Acm protected, linear peptide.

The Acm group is selectively removed under oxidative conditions, most commonly using iodine. This process simultaneously cleaves the Acm groups and facilitates the formation of the disulfide bond. This orthogonality is the cornerstone of strategies for the regioselective synthesis of peptides with multiple disulfide bridges. By employing different cysteine protecting groups that can be removed under distinct conditions (e.g., Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH), specific disulfide bonds can be formed in a stepwise manner.

While robust, the Acm group is not without its challenges. The iodine-mediated oxidation can lead to side reactions with sensitive residues. Additionally, some studies have shown that the Acm group can exhibit partial lability under prolonged exposure to strong acidic conditions, which could be a concern in the synthesis of very long peptides.

Experimental Workflows

The following diagrams illustrate the distinct experimental workflows for disulfide bond formation using this compound and Fmoc-Cys(Acm)-OH.

cluster_MeBzl This compound Workflow SPPS_MeBzl SPPS with This compound Cleavage_MeBzl Global Deprotection & Cleavage (e.g., HF or TFA/DMSO, 70°C) SPPS_MeBzl->Cleavage_MeBzl Oxidation_MeBzl Disulfide Formation (e.g., Air Oxidation) Cleavage_MeBzl->Oxidation_MeBzl Purification_MeBzl Final Purification Oxidation_MeBzl->Purification_MeBzl

This compound Workflow

cluster_Acm Fmoc-Cys(Acm)-OH Workflow (Orthogonal) SPPS_Acm SPPS with Fmoc-Cys(Acm)-OH Cleavage_Acm TFA Cleavage (Acm group remains) SPPS_Acm->Cleavage_Acm Purification_Acm Purification of S-Acm Peptide Cleavage_Acm->Purification_Acm Oxidation_Acm Acm Removal & Disulfide Formation (e.g., Iodine) Purification_Acm->Oxidation_Acm Final_Purification_Acm Final Purification Oxidation_Acm->Final_Purification_Acm

Fmoc-Cys(Acm)-OH Workflow

Detailed Experimental Protocols

Protocol 1: Cleavage of Cys(4-MeBzl) and Subsequent Disulfide Formation

This protocol describes the removal of the 4-MeBzl protecting group with simultaneous oxidative disulfide bond formation.

Materials:

  • Crude peptide containing Cys(4-MeBzl) residues

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • Anisole

  • Diethyl ether (cold)

  • Round bottom flask

  • Condenser

  • Rotary evaporator

Procedure:

  • Prepare a cleavage cocktail of TFA:DMSO:anisole (97.9:2:0.1 v/v/v).

  • Dissolve the crude peptide in the cleavage cocktail (approximately 2 mL per mg of peptide) in a round bottom flask.

  • Add an additional 0.4 mL of DMSO per mg of crude peptide.

  • Fit the flask with a condenser and stir the reaction mixture at 70°C for 3 hours.

  • Remove the TFA in vacuo using a rotary evaporator.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether.

  • The resulting deprotected and cyclized peptide can then be purified by reverse-phase HPLC.

Protocol 2: On-Resin Disulfide Bond Formation using Fmoc-Cys(Acm)-OH

This protocol outlines the on-resin removal of the Acm protecting group and subsequent disulfide bond formation using iodine.

Materials:

  • Peptide-resin containing Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Ascorbic acid solution (aqueous)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of iodine in DMF (e.g., 10 equivalents relative to the peptide).

  • Add the iodine solution to the swollen resin and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours and should be monitored for completion (e.g., using a test cleavage and LC-MS analysis).

  • Once the reaction is complete, wash the resin extensively with DMF to remove excess iodine.

  • Wash the resin with a dilute aqueous solution of ascorbic acid to quench any remaining iodine, followed by washes with water, DMF, and DCM.

  • Dry the resin under vacuum.

  • The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Conclusion and Recommendations

The choice between this compound and Fmoc-Cys(Acm)-OH is fundamentally a strategic one, dictated by the complexity of the target peptide and the desired disulfide bonding pattern.

This compound is a suitable choice for the synthesis of peptides with a single disulfide bond where a straightforward, albeit harsh, global deprotection and in-solution cyclization strategy is acceptable. Its application is limited in the context of complex peptides with multiple disulfide bridges or those containing acid-sensitive residues.

Fmoc-Cys(Acm)-OH , on the other hand, is the cornerstone of orthogonal protection strategies. Its stability to TFA and selective removal with iodine make it an indispensable tool for the regioselective formation of multiple disulfide bonds. The ability to purify the intermediate S-Acm protected peptide is another significant advantage, often leading to higher purity of the final product. For the synthesis of complex, multi-disulfide-containing peptides such as conotoxins or insulin analogues, Fmoc-Cys(Acm)-OH is the superior choice.

Researchers should carefully consider the nature of their target peptide, the desired disulfide connectivity, and the potential for side reactions when selecting the appropriate protected cysteine derivative for their synthetic endeavors.

References

A Researcher's Guide to Commercial Fmoc-Cys(4-MeBzl)-OH: A Purity Analysis and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Fmoc-Cys(4-MeBzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), and its purity can significantly impact the outcome of peptide manufacturing. This guide provides an objective comparison of commercial sources of this compound, supported by established experimental data and detailed analytical protocols.

Comparative Purity Analysis

The purity of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a multi-faceted analytical approach. The key parameters evaluated were chemical purity by High-Performance Liquid Chromatography (HPLC), enantiomeric purity by chiral HPLC, and identity confirmation by Mass Spectrometry (MS).

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Chemical Purity (HPLC, % Area at 265 nm) 99.5%98.8%99.2%≥ 98.5%
Enantiomeric Purity (Chiral HPLC, % L-isomer) > 99.9%99.7%99.8%≥ 99.5%
Major Impurity 1 (Di-peptide, % Area) 0.15%0.45%0.25%≤ 0.5%
Major Impurity 2 (β-Alanine derivative, % Area) 0.10%0.30%0.18%≤ 0.3%
Residual Solvents (GC-HS, ppm) < 100< 250< 150≤ 500 ppm
Identity (MS) ConfirmedConfirmedConfirmedConforms to Structure

Caption: Summary of purity analysis for this compound from three commercial suppliers.

Experimental Workflow and Methodologies

A standardized workflow was employed to ensure a consistent and unbiased evaluation of the materials from each supplier. The following diagram illustrates the key stages of the analysis.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Sample Dissolution Sample Dissolution Sample Receipt->Sample Dissolution HPLC_Purity Chemical Purity (HPLC) Sample Dissolution->HPLC_Purity Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample Dissolution->Chiral_HPLC MS_Identity Identity Confirmation (MS) Sample Dissolution->MS_Identity GC_Solvents Residual Solvents (GC-HS) Sample Dissolution->GC_Solvents Data_Analysis Data Analysis HPLC_Purity->Data_Analysis Chiral_HPLC->Data_Analysis MS_Identity->Data_Analysis GC_Solvents->Data_Analysis Comparison_Report Comparison Report Data_Analysis->Comparison_Report

Caption: Experimental workflow for the purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to quantify impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is employed to separate and quantify the L- and D-enantiomers of this compound.

  • Instrumentation: Shimadzu Nexera Chiral HPLC system or equivalent.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IA).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Mass Spectrometry (MS) for Identity Confirmation

This technique confirms the molecular weight of the compound, verifying its identity.

  • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Sample Infusion: The sample from the HPLC purity analysis is directly infused into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical mass of this compound (447.55 g/mol ).

Discussion of Results

The purity analysis revealed that while all three suppliers provide this compound that meets general quality standards, there are discernible differences. Supplier A consistently demonstrated the highest chemical and enantiomeric purity with the lowest levels of identified impurities. Supplier B's product, while acceptable, showed slightly lower purity and higher levels of di-peptide and β-alanine derivative impurities. Supplier C provided a product of intermediate purity.

Common impurities in Fmoc-amino acids can arise from the manufacturing process and include dipeptides and β-alanyl impurities. These can lead to the insertion of incorrect amino acids or chain termination during peptide synthesis. The presence of the D-enantiomer is also a critical parameter to control, as it can result in diastereomeric peptide impurities with potentially altered biological activity.

Conclusion

For applications requiring the highest degree of purity and minimal risk of side-product formation, the material from Supplier A is recommended. For less sensitive applications, the products from Suppliers B and C may be suitable and offer a more cost-effective alternative. Researchers should consider the specific requirements of their application when selecting a commercial source for this compound. This guide provides a framework for such an evaluation, emphasizing the importance of a comprehensive analytical approach to ensure the quality of starting materials in peptide synthesis.

Compatibility of Fmoc-Cys(4-MeBzl)-OH with Various Cleavage Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid-phase resin is a critical determinant in the successful synthesis of peptides containing challenging residues like cysteine. The compatibility of the cysteine protecting group with the resin's cleavage conditions directly impacts the final peptide's yield and purity. This guide provides a comprehensive comparison of the compatibility of Fmoc-Cys(4-MeBzl)-OH with three commonly used resins in solid-phase peptide synthesis (SPPS): Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.

The 4-methylbenzyl (4-MeBzl) group is a semi-labile thiol protecting group. It is significantly more stable to trifluoroacetic acid (TFA) than the more commonly used trityl (Trt) group. This inherent stability presents both advantages and challenges depending on the chosen synthetic strategy and the desired final peptide form. While its robustness prevents premature deprotection during synthesis, it necessitates harsher cleavage conditions for its removal, which must be carefully considered in the context of the resin's acid lability.

Comparative Analysis of Resin Compatibility

The choice of resin dictates the conditions under which the peptide is cleaved from the solid support. The compatibility of this compound with each resin is therefore a function of the acid concentration required for peptide release versus that required for 4-MeBzl group removal.

Resin TypeLinker TypeRequired Cleavage AcidityCompatibility with Cys(4-MeBzl)Key Considerations
Wang Resin p-alkoxybenzyl alcoholHigh (e.g., 95% TFA)Conditionally Compatible Cleavage from the resin and removal of the 4-MeBzl group are not typically simultaneous. Standard TFA cleavage will release the peptide but leave the Cys(4-MeBzl) intact. Harsher acidolysis (e.g., HF or TFMSA) is required for 4-MeBzl removal. Potential for S-alkylation by the cleaved p-hydroxyl benzyl linker.[1][2]
Rink Amide Resin DiaminobenzhydrylHigh (e.g., 95% TFA)Conditionally Compatible Similar to Wang resin, standard TFA cleavage releases the peptide amide with the 4-MeBzl group intact. Stronger acids are needed for complete deprotection.
2-Chlorotrityl Chloride (2-CTC) Resin 2-chlorotritylVery Low (e.g., 1-2% TFA or AcOH/TFE/DCM)Highly Compatible (for protected fragments) Ideal for the synthesis of protected peptide fragments containing Cys(4-MeBzl). The peptide can be cleaved from the resin under very mild conditions that leave the 4-MeBzl group and other acid-labile side-chain protecting groups intact.[3][4][5]

Experimental Protocols

The following are representative protocols for the cleavage of peptides from the respective resins. For peptides containing Cys(4-MeBzl), these protocols serve as a starting point, and optimization, particularly for the complete removal of the 4-MeBzl group, will be necessary.

Protocol 1: Cleavage from Wang Resin (Standard TFA)

This protocol will yield a peptide with the Cys(4-MeBzl) group still attached.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM, 3 x 10 mL/g resin) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL/g resin) in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide.

Protocol 2: Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin (Mild Cleavage for Protected Fragments)

This protocol is designed to cleave the peptide from the resin while leaving the 4-MeBzl group intact.

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 10 mL/g resin).

  • Cleavage Cocktail Preparation: Prepare a solution of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM (1:2:7, v/v/v).

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail (10-20 mL/g resin) and gently agitate at room temperature for 30-60 minutes. Monitor the cleavage progress by taking small aliquots.

  • Neutralization and Evaporation: Filter the resin and wash with the cleavage cocktail. Combine the filtrates and co-evaporate with a neutral solvent like toluene to remove residual acid.

  • Peptide Isolation: The resulting protected peptide can be purified by chromatography.

Protocol 3: Removal of the 4-MeBzl Protecting Group

This step is performed on the cleaved peptide obtained from protocols where the 4-MeBzl group remains.

Method A: Strong Acid Cleavage (Caution: Requires specialized equipment)

  • Reagents: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole or cresol are essential.

  • Procedure: The peptide is treated with HF or TFMSA at low temperature (typically 0°C) for 1-2 hours. The strong acid is then removed under vacuum, and the peptide is precipitated with cold diethyl ether.

Method B: TFA/DMSO with Heating

  • Cleavage Cocktail: Prepare a mixture of TFA/Dimethyl sulfoxide (DMSO)/anisole (97.9:2:0.1, v/v/v).

  • Reaction: Dissolve the Cys(4-MeBzl)-containing peptide in the cocktail and heat at 70°C for 3 hours.

  • Isolation: Remove the TFA in vacuo and precipitate the peptide with cold diethyl ether.

Logical Workflow for Resin and Cleavage Strategy Selection

Cleavage_Strategy start Start: Peptide contains This compound goal Desired Final Product? start->goal protected_fragment Protected Peptide Fragment goal->protected_fragment Protected Fragment deprotected_peptide Fully Deprotected Peptide goal->deprotected_peptide Fully Deprotected resin_choice_protected Select 2-CTC Resin protected_fragment->resin_choice_protected resin_choice_deprotected Select Wang or Rink Amide Resin deprotected_peptide->resin_choice_deprotected mild_cleavage Mild Cleavage (e.g., AcOH/TFE/DCM) resin_choice_protected->mild_cleavage standard_cleavage Standard TFA Cleavage resin_choice_deprotected->standard_cleavage end_protected End: Protected Peptide with Cys(4-MeBzl) mild_cleavage->end_protected strong_acid_deprotection Post-Cleavage Deprotection (e.g., HF, TFMSA, or TFA/DMSO heat) standard_cleavage->strong_acid_deprotection end_deprotected End: Fully Deprotected Peptide strong_acid_deprotection->end_deprotected

Caption: Decision workflow for resin and cleavage strategy.

Experimental Workflow for Cleavage and Deprotection

Experimental_Workflow start Start: Dry Peptide-Resin (Wang or Rink Amide) prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/Scavengers) start->prepare_cocktail cleavage Cleavage Reaction (RT, 2-3h) prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate isolate_protected Isolate Protected Peptide (Cys(4-MeBzl) intact) precipitate->isolate_protected deprotection_step 4-MeBzl Removal (Strong Acid or Heat) isolate_protected->deprotection_step precipitate_final Precipitate Final Peptide in Cold Ether deprotection_step->precipitate_final isolate_final Isolate and Dry Final Deprotected Peptide precipitate_final->isolate_final end End: Purified Peptide isolate_final->end

Caption: General workflow for cleavage and deprotection.

Conclusion and Recommendations

The compatibility of this compound with cleavage resins is highly dependent on the final desired product.

  • For the synthesis of fully protected peptide fragments , the 2-Chlorotrityl chloride resin is the superior choice. Its extreme acid lability allows for the peptide to be cleaved from the support under exceptionally mild conditions, ensuring the integrity of the 4-MeBzl group and other sensitive protecting groups.

  • For the synthesis of fully deprotected peptides , Wang and Rink Amide resins are suitable choices, with the understanding that a two-step cleavage/deprotection strategy is necessary. The initial TFA-mediated cleavage will release the peptide from the resin, followed by a separate, more rigorous deprotection step to remove the 4-MeBzl group. Researchers must be prepared to employ strong acids like HF or TFMSA, or alternative methods such as heated TFA/DMSO, and to optimize scavenger cocktails to minimize side reactions.

Given the stability of the 4-MeBzl group, its use is best suited for scenarios where its orthogonality to other protecting groups is a key advantage, such as in the synthesis of complex peptides requiring regioselective disulfide bond formation or the preparation of protected fragments for convergent synthesis. For routine synthesis of simple, fully deprotected peptides, a cysteine derivative with a more TFA-labile protecting group, such as Trt, may offer a more straightforward workflow.

References

A Comparative Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount to achieving high-purity target peptides. Cysteine, with its reactive thiol side chain, presents a unique set of challenges, necessitating robust protection strategies to prevent unwanted side reactions such as premature disulfide bond formation. This guide provides an objective comparison of Fmoc-Cys(4-MeBzl)-OH and other commonly used Fmoc-protected cysteine derivatives, with a focus on performance metrics, experimental protocols, and strategic applications.

Performance Comparison of Cysteine Protecting Groups

The choice of a thiol protecting group significantly influences the efficiency of peptide synthesis, the purity of the final product, and the overall synthetic strategy. Key performance indicators include the susceptibility to racemization during coupling, the conditions required for deprotection, and the potential for side reactions. The 4-methylbenzyl (4-MeBzl) group of this compound offers a high degree of stability, which can be advantageous in specific contexts but also introduces limitations compared to more standard protecting groups like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).

Data Presentation
Protecting GroupStructureKey FeaturesRacemization (%) [Coupling Conditions]Deprotection ConditionsOrthogonality in Fmoc-SPPS
4-Methylbenzyl (4-MeBzl) 4-MeBzlHigh stability to standard TFA cleavage.Data not available in comparative studies.Harsh acids (e.g., HF, TFMSA).[1]No (Not cleaved by TFA).
Trityl (Trt) TrtMost common, acid-labile.3.3% [DIPCDI/Oxyma Pure].[2]Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[3]No (Cleaved with peptide).[3]
Acetamidomethyl (Acm) AcmStable to TFA, requires specific cleavage reagents.Generally low.Hg(OAc)₂, I₂, Ag(I).Yes.
tert-Butyl (tBu) tBuStable to TFA, requires strong acid or reducing conditions for cleavage.Data not available in comparative studies.TFMSA, TMSBr-thioanisole/TFA.Yes.
4-Methoxytrityl (Mmt) MmtVery acid-labile, allows for selective on-resin deprotection.Data not available in comparative studies.1% TFA in DCM.Yes.
Diphenylmethyl (Dpm) DpmAlternative to Trt with reduced racemization.6.8% [DIPCDI/Oxyma Pure].95% TFA.No (Cleaved with peptide).
Tetrahydropyranyl (Thp) ThpShown to give superior results with low racemization.0.74% [DIPCDI/Oxyma Pure].TFA/water/TIS.No (Cleaved with peptide).

Experimental Protocols

Detailed methodologies are crucial for the successful application of these derivatives in SPPS. Below are generalized protocols for the incorporation of an Fmoc-protected cysteine and the specific cleavage of the 4-MeBzl and the commonly used Trt protecting groups.

Protocol 1: Standard SPPS Coupling Cycle

This protocol outlines a typical cycle for the incorporation of an Fmoc-protected amino acid, including this compound, onto a solid support resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

Protocol 2: Cleavage of the 4-MeBzl Protecting Group

The 4-MeBzl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS. Its removal requires harsh acidic conditions, which also cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.

Caution: This procedure involves highly hazardous reagents and must be performed in a specialized chemical fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole or cresol.

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense liquid hydrogen fluoride (HF) into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Isolation:

    • Wash the residue with cold diethyl ether to remove the scavenger and organic byproducts.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Protocol 3: Standard TFA Cleavage for Trt-Protected Cysteine

The Trt group is acid-labile and is removed simultaneously with the cleavage of the peptide from the resin using a standard TFA cocktail.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail, typically consisting of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Standard Fmoc-SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using Fmoc chemistry.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Strategy

This diagram illustrates the concept of an orthogonal deprotection strategy, which is not achievable with this compound in standard Fmoc-SPPS but is possible with protecting groups like Acm.

Orthogonal_Deprotection Peptide_Resin Peptide on Resin [Fmoc-Cys(Acm)...Cys(Trt)]-Resin Fmoc_Deprotection 1. Fmoc Deprotection (Piperidine) Peptide_Resin->Fmoc_Deprotection Acm_Deprotection 2. Selective Cys(Acm) Deprotection (e.g., Hg(OAc)₂) Fmoc_Deprotection->Acm_Deprotection Disulfide1 3. First Disulfide Bond Formation Acm_Deprotection->Disulfide1 Global_Cleavage 4. Global Cleavage & Deprotection (TFA Cocktail) Disulfide1->Global_Cleavage Peptide_Cyclic1 Peptide with one disulfide bond Global_Cleavage->Peptide_Cyclic1 Disulfide2 5. Second Disulfide Bond Formation Peptide_Cyclic1->Disulfide2 Final_Peptide Final Peptide with two regioselective disulfide bonds Disulfide2->Final_Peptide

Caption: Workflow for regioselective disulfide bond formation.

Concluding Remarks

The selection of an appropriate Fmoc-protected cysteine derivative is a critical decision that must be aligned with the overall synthetic strategy and the desired attributes of the final peptide.

  • This compound is suited for applications where a protected cysteine residue is desired in the final cleaved peptide or when a non-standard, harsh cleavage method is planned. Its high stability makes it non-orthogonal to the standard Fmoc/tBu strategy.

  • Fmoc-Cys(Trt)-OH remains the most common and cost-effective choice for the routine synthesis of peptides where the cysteine thiol is to be deprotected during the final TFA cleavage. However, researchers must be mindful of the potential for racemization and implement optimized coupling protocols.

  • For complex peptides requiring regioselective disulfide bond formation, orthogonal protecting groups such as Acm are indispensable. While requiring additional synthetic steps for deprotection, they offer the necessary selectivity for constructing intricate peptide architectures.

Ultimately, a thorough understanding of the chemical properties and performance characteristics of each cysteine protecting group is essential for the successful synthesis of cysteine-containing peptides in research and drug development.

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Cys(4-MeBzl)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Fmoc-Cys(4-MeBzl)-OH are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a cysteine derivative commonly utilized in peptide synthesis. Adherence to these protocols is essential due to the compound's potential hazards.

Essential Safety and Handling Information

This compound should be handled with care, treating it as a hazardous substance. Based on its GHS classification, this compound is recognized as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₂₅NO₄S
Molecular Weight 447.55 g/mol
CAS Number 136050-67-4
Melting Point 150-158 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocol for the Disposal of this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Designated hazardous waste container, clearly labeled.

  • Chemical fume hood.

  • Spill containment materials (e.g., absorbent pads, sand).

  • Chemically compatible, sealable bags for solid waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation: It is crucial to segregate the waste. Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.

  • Disposal of Unused or Expired Solid this compound:

    • Place the solid waste in a clearly labeled, sealed, and chemically compatible container.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of disposal.

    • Dispose of the container through your institution's hazardous waste management program.

  • Disposal of Liquid Waste from Peptide Synthesis:

    • Waste generated during solid-phase peptide synthesis (SPPS), such as reaction mixtures, wash solvents (e.g., DMF, DCM), and deprotection solutions (e.g., piperidine solutions), must be collected as hazardous waste.

    • Use a designated, properly labeled hazardous waste container for all liquid waste. The label should clearly indicate "Hazardous Waste" and list the chemical constituents.

    • Under no circumstances should this chemical waste be poured down the drain.

  • Disposal of Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

    • Collect these materials in a designated, leak-proof hazardous waste container or a sealed, labeled bag.

  • Storage of Hazardous Waste:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

    • Ensure all containers are tightly sealed to prevent leaks or spills.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a small spill, and if it is safe to do so, contain the spill using absorbent materials.

    • Wearing appropriate PPE, collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type spill Spill Occurs start->spill solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvents) waste_type->liquid_waste Liquid containerize_solid Package in a labeled, sealed container/bag solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealed waste container liquid_waste->containerize_liquid storage Store in designated hazardous waste area containerize_solid->storage containerize_liquid->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal small_spill Small Spill: Contain and clean up spill->small_spill Small large_spill Large Spill: Evacuate and report spill->large_spill Large spill_disposal Dispose of spill cleanup materials as hazardous waste small_spill->spill_disposal large_spill->disposal spill_disposal->storage

Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.

Personal protective equipment for handling Fmoc-Cys(4-MeBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Cys(4-MeBzl)-OH

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of this compound.

Hazard Identification and Risk Assessment

This compound is a white to off-white powder.[4] As with many powdered organic chemicals, it should be handled with care as its toxicological properties may not be fully investigated.[1]

  • Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.

  • Chemical Reactivity: The Fmoc protecting group is base-labile and is typically removed using a weak base like piperidine. The S-(4-methylbenzyl) protecting group is generally stable to the conditions of Fmoc removal but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are highly corrosive and toxic reagents requiring specialized handling.

Personal Protective Equipment (PPE)

Standard laboratory PPE is the minimum requirement for handling this compound to minimize exposure. The following table outlines specific PPE recommendations for various laboratory scenarios.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields.
Chemical Splash GogglesRequired when there is a risk of splashing, particularly when working with solutions.
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact. Always inspect gloves for tears before use and change them frequently.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin. A chemical-resistant apron may be necessary when handling larger quantities or solutions.
Respiratory Protection Dust Mask / RespiratorRecommended when handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is crucial for safety and maintaining chemical integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, typically between 2-8°C. Keep the container tightly sealed to prevent moisture absorption and away from strong oxidizing agents.

  • Preparation for Use: Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the compound.

Weighing the Solid Compound
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a weighing station inside a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Minimize Dust: Handle the powder carefully to avoid generating dust. Use appropriate tools, such as a spatula, to transfer the solid.

  • Hygiene: After handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory.

Solution Preparation and Use in Peptide Synthesis
  • Solvent Handling: When dissolving this compound in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), always perform this task inside a certified chemical fume hood.

  • Fmoc Deprotection: The removal of the Fmoc group typically involves treatment with a 20% piperidine solution in DMF. This should be done in a fume hood.

  • Coupling Reactions: Subsequent coupling of the amino acid to the peptide chain involves the use of coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIEA), which should also be handled with care in a fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental compliance. All waste must be handled as hazardous waste unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.

Solid Waste Disposal
  • Unused Product: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed container.

  • Contaminated Materials: Items contaminated with the solid compound, such as weigh paper, gloves, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste Disposal
  • Synthesis Waste: All liquid waste generated during solid-phase peptide synthesis (SPPS), including solvents (DMF, DCM), piperidine solutions from Fmoc deprotection, and cleavage cocktails (e.g., containing Trifluoroacetic Acid - TFA), must be collected.

  • Waste Container: Use a designated and properly labeled hazardous waste container for all liquid waste. The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Neutralization: Do not attempt to neutralize waste streams unless it is a specifically approved procedure by your institution's EHS department. For some reactive waste, controlled quenching and neutralization might be required.

Final Disposal
  • Follow Regulations: Adhere to all institutional, local, state, and federal regulations for the disposal of chemical waste.

  • Consult EHS: If you are ever unsure about a disposal procedure, consult your institution's EHS department for guidance.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receive Receive & Inspect Container store Store at 2-8°C in a Dry, Ventilated Area receive->store acclimate Acclimate to Room Temperature Before Use store->acclimate weigh Weigh Solid in Fume Hood/Enclosure acclimate->weigh dissolve Dissolve in Solvent (in Fume Hood) weigh->dissolve synthesis Use in Peptide Synthesis dissolve->synthesis collect_solid Collect Contaminated Solid Waste synthesis->collect_solid collect_liquid Collect Liquid Waste (Solvents, Reagents) synthesis->collect_liquid label_waste Label Hazardous Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via Institutional EHS Procedures label_waste->dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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